Nlrp3-IN-26
Description
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Properties
Molecular Formula |
C31H33ClN2O6S |
|---|---|
Molecular Weight |
597.1 g/mol |
IUPAC Name |
N-[[5-chloro-2-(2-methoxyethoxy)phenyl]methyl]-N-[5-(propylsulfamoyl)-2,3-dihydro-1H-inden-2-yl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C31H33ClN2O6S/c1-3-12-33-41(36,37)27-10-8-21-16-26(17-23(21)18-27)34(31(35)30-19-22-6-4-5-7-29(22)40-30)20-24-15-25(32)9-11-28(24)39-14-13-38-2/h4-11,15,18-19,26,33H,3,12-14,16-17,20H2,1-2H3 |
InChI Key |
NDHJABNMYOMGPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC2=C(CC(C2)N(CC3=C(C=CC(=C3)Cl)OCCOC)C(=O)C4=CC5=CC=CC=C5O4)C=C1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Discovery and Synthesis of Nlrp3-IN-26
For Researchers, Scientists, and Drug Development Professionals
Abstract
The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its aberrant activation is implicated in a wide range of inflammatory diseases, making it a prime therapeutic target. This technical guide provides a comprehensive overview of the discovery and synthesis of Nlrp3-IN-26, a potent and specific inhibitor of the NLRP3 inflammasome. This compound, also identified as compound 15z, belongs to a novel class of 2,3-dihydro-1H-indene-5-sulfonamide analogues.[1][2] This document details the scientific background, discovery, synthesis, biological activity, and experimental protocols related to this compound, offering a valuable resource for researchers in the field of immunology and drug discovery.
Introduction to the NLRP3 Inflammasome
The NLRP3 inflammasome is a cytosolic multiprotein complex that plays a pivotal role in the inflammatory response.[1][2] Its activation is a two-step process:
-
Priming (Signal 1): This initial step is typically triggered by microbial components like lipopolysaccharide (LPS) or endogenous cytokines. This leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) gene expression through the NF-κB signaling pathway.
-
Activation (Signal 2): A diverse array of stimuli, including ATP, pore-forming toxins, and crystalline substances, can trigger the assembly and activation of the NLRP3 inflammasome.
Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1. This proximity induces the autocatalytic cleavage and activation of caspase-1. Activated caspase-1 then processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms, and can also induce a form of inflammatory cell death known as pyroptosis.
Discovery of this compound (Compound 15z)
This compound (compound 15z) was discovered through a structure-based drug design approach targeting the NLRP3 protein. It is a member of a series of 2,3-dihydro-1H-indene-5-sulfonamide analogues designed as potent and specific inhibitors of the NLRP3 inflammasome.[1][2] The lead compound for this series was identified as YQ128, and subsequent structural modifications led to the discovery of 15z with improved potency and drug-like properties.[3]
Quantitative Biological Data
The biological activity of this compound and related compounds was evaluated using various in vitro assays. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of this compound and a Related Compound
| Compound | IC50 (μM) for IL-1β release in LPS-induced J774A.1 cells | Binding Affinity (KD) to NLRP3 protein (nM) |
| This compound (15z) | 0.13 | 102.7 |
| YQ128 | Not explicitly stated, but 15z is an optimized version | Not explicitly stated |
Data sourced from Sun S, et al. J Med Chem. 2023.[1][2]
Experimental Protocols
Synthesis of this compound (Compound 15z)
The synthesis of this compound is a multi-step process starting from commercially available reagents. The general scheme involves the formation of the 2,3-dihydro-1H-indene-5-sulfonamide core followed by coupling with the appropriate side chains.
Detailed Protocol: The specific, step-by-step experimental procedures, including reagent quantities, reaction conditions, and purification methods, are detailed in the supplementary information of the primary publication by Sun S, et al. in the Journal of Medicinal Chemistry, 2023. Researchers are directed to this source for the complete synthesis protocol.
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This protocol describes a standard method to assess the inhibitory activity of compounds on the NLRP3 inflammasome in macrophage cell lines (e.g., J774A.1 or THP-1).
Materials:
-
J774A.1 or THP-1 cells
-
DMEM or RPMI-1640 cell culture medium
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound or other test compounds
-
ELISA kit for mouse or human IL-1β
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture macrophage cells in complete medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a 5% CO2 incubator.
-
Priming (Signal 1): Seed the cells in a 96-well plate at an appropriate density. Once adhered, prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours.
-
Inhibitor Treatment: After priming, remove the LPS-containing medium and add fresh medium containing various concentrations of this compound or the vehicle control (e.g., DMSO). Incubate for 1 hour.
-
Activation (Signal 2): Add an NLRP3 activator, such as nigericin (e.g., 10 µM) or ATP (e.g., 5 mM), to the wells and incubate for an additional 1-2 hours.
-
Sample Collection: Centrifuge the plate to pellet the cells and collect the supernatant.
-
IL-1β Measurement: Quantify the concentration of IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value of the inhibitor by plotting the IL-1β concentration against the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
NLRP3 Inflammasome Signaling Pathway
References
Nlrp3-IN-26 Target Engagement in Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methods used to assess the target engagement of Nlrp3-IN-26, a known inhibitor of the NLRP3 inflammasome, within a cellular context. This document details the underlying signaling pathways, experimental protocols for key assays, and quantitative data for NLRP3 inhibitors.
Introduction to NLRP3 Inflammasome and its Inhibition
The NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome is a multi-protein complex that plays a critical role in the innate immune system.[1][2] Upon activation by a wide range of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), the NLRP3 protein oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD). This recruitment leads to the activation of pro-caspase-1 into its active form, caspase-1.[2][3] Activated caspase-1 then proteolytically cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms, driving inflammatory responses.[3] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a key therapeutic target.[4][5][6]
Small molecule inhibitors, such as this compound, are being developed to modulate the activity of the NLRP3 inflammasome.[7] Demonstrating that these inhibitors directly bind to NLRP3 within the complex cellular environment and exert a functional consequence is a critical step in their development. This guide outlines the state-of-the-art techniques for evaluating such target engagement.
Quantitative Data for NLRP3 Inhibitors
The potency of NLRP3 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a specific biological activity by 50%. The following table summarizes the available IC50 data for this compound and other well-characterized NLRP3 inhibitors.
| Inhibitor | Assay Type | Cell Line/System | IC50 | Reference |
| This compound | Not Specified | Not Specified | 0.13 µM | [7] |
| MCC950 | IL-1β release | Mouse Bone Marrow-Derived Macrophages (BMDMs) | 7.5 nM | [8] |
| MCC950 | IL-1β release | Human Monocyte-Derived Macrophages (HMDMs) | 8.1 nM | [8] |
| CY-09 | IL-1β release | Not Specified | Not Specified | [9] |
| Isoliquiritigenin (ILG) | IL-1β release | Not Specified | 10.1 µM | [8] |
| Meclofenamic acid | IL-1β release | Not Specified | ~25 µM | [10] |
| Fc11a-2 | IL-1β and IL-18 release | LPS-primed THP-1 cells activated with ATP | ~10 µM | [10] |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
NLRP3 Inflammasome Activation Pathway
This diagram illustrates the canonical two-signal model for NLRP3 inflammasome activation, a fundamental process for researchers in this field to understand.
References
- 1. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Techniques to Study Inflammasome Activation and Inhibition by Small Molecules [mdpi.com]
- 4. Navigating from cellular phenotypic screen to clinical candidate: selective targeting of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Screening NLRP3 drug candidates in clinical development: lessons from existing and emerging technologies [frontiersin.org]
- 6. Assembly and activation of the NLRP3 inflammasome and cytokine quantification in response to exercise in adults with different metabolic conditions: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
Nlrp3-IN-26: A Technical Guide to its Binding and Mechanism of Action on the NLRP3 Inflammasome
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the inflammatory response to a wide array of pathogens and endogenous danger signals. Its aberrant activation is implicated in a host of inflammatory diseases, making it a prime target for therapeutic intervention. This technical guide focuses on Nlrp3-IN-26, a novel and potent small molecule inhibitor of the NLRP3 inflammasome. We will delve into its binding characteristics, mechanism of action, and the experimental framework used to elucidate its function. This compound, also identified as compound 15z, has demonstrated significant potential in preclinical studies, warranting a detailed examination of its molecular interactions with the NLRP3 protein.[1][2][3]
Binding Site and Mechanism of Action
This compound exerts its inhibitory effect through direct binding to the NLRP3 protein.[1][2] This interaction effectively blocks the assembly and subsequent activation of the NLRP3 inflammasome complex, a crucial step in the inflammatory cascade.[1][2] While the precise binding domain on the NLRP3 protein (which consists of a pyrin domain (PYD), a central nucleotide-binding and oligomerization (NACHT) domain, and a C-terminal leucine-rich repeat (LRR) domain) is not explicitly detailed in currently available literature, mechanistic studies of similar small molecule inhibitors suggest that the NACHT domain is a likely target. The NACHT domain's ATPase activity is essential for NLRP3 oligomerization, and its inhibition is a common mechanism for preventing inflammasome activation.
The direct binding of this compound to NLRP3 disrupts the downstream signaling pathway that leads to inflammation. By preventing the assembly of the inflammasome, it inhibits the autoproteolytic cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 is responsible for the maturation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). Consequently, the inhibition of NLRP3 by this compound leads to a reduction in the secretion of these potent inflammatory mediators.
Quantitative Data
The binding affinity and inhibitory potency of this compound have been quantified, providing key metrics for its efficacy. These values are summarized in the table below.
| Parameter | Value | Description | Reference |
| IC50 | 0.13 μM | The half maximal inhibitory concentration, representing the concentration of this compound required to inhibit 50% of the NLRP3 inflammasome activity in a cellular assay. | [1][2][3] |
| Kd | 102.7 nM | The dissociation constant, indicating the binding affinity of this compound to the NLRP3 protein. A lower Kd value signifies a higher binding affinity. | [1] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of this compound and the experimental approaches used to characterize it, the following diagrams are provided.
Caption: Canonical NLRP3 inflammasome pathway and the inhibitory action of this compound.
Caption: General experimental workflow for the characterization of this compound.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are outlined in the primary research article by Sun S, et al. (2023) in the Journal of Medicinal Chemistry. While the full, detailed protocols are proprietary to the publication, the general methodologies employed are standard in the field of immunology and drug discovery.
In Vitro Inhibition of IL-1β Secretion (ELISA)
This assay is used to determine the IC50 value of this compound.
-
Cell Culture: Murine macrophage-like J774A.1 cells are cultured in appropriate media and conditions.
-
Priming: Cells are primed with a Toll-like receptor (TLR) agonist, typically lipopolysaccharide (LPS), for a few hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: The primed cells are then treated with varying concentrations of this compound.
-
NLRP3 Activation: The NLRP3 inflammasome is subsequently activated by a danger signal, such as adenosine triphosphate (ATP).
-
Quantification of IL-1β: The cell culture supernatant is collected, and the concentration of secreted IL-1β is measured using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The IL-1β concentrations are plotted against the inhibitor concentrations, and the IC50 value is calculated using a suitable curve-fitting model.
Western Blot Analysis of Inflammasome Activation
This method is used to visually confirm the inhibition of NLRP3 inflammasome activation by assessing the cleavage of caspase-1 and IL-1β.
-
Cell Treatment: J774A.1 cells are primed and treated with this compound and an NLRP3 activator as described in the ELISA protocol.
-
Protein Extraction: Both the cell culture supernatant and cell lysates are collected. Proteins from the supernatant are often concentrated.
-
SDS-PAGE and Transfer: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for pro-caspase-1, cleaved caspase-1 (p20 subunit), pro-IL-1β, and cleaved IL-1β. A loading control antibody (e.g., β-actin) is used for the cell lysates.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate. A reduction in the cleaved forms of caspase-1 and IL-1β in the presence of this compound indicates inhibition of the NLRP3 inflammasome.
Surface Plasmon Resonance (SPR) for Binding Affinity (Kd)
SPR is a label-free technique used to measure the binding kinetics and affinity between two molecules in real-time. This is likely the method used to determine the Kd of this compound to NLRP3.
-
Immobilization: Recombinant purified NLRP3 protein is immobilized on the surface of a sensor chip.
-
Analyte Injection: A solution containing this compound at various concentrations is flowed over the sensor chip surface.
-
Signal Detection: The binding of this compound to the immobilized NLRP3 protein causes a change in the refractive index at the sensor surface, which is detected as a response signal.
-
Data Analysis: The binding data (association and dissociation rates) are fitted to a kinetic model to calculate the dissociation constant (Kd).
Conclusion
This compound is a potent and specific inhibitor of the NLRP3 inflammasome that acts through direct binding to the NLRP3 protein, thereby preventing its activation and the subsequent release of pro-inflammatory cytokines. Its low nanomolar binding affinity and potent cellular activity make it a valuable tool for research and a promising candidate for the development of therapeutics for NLRP3-driven inflammatory diseases. Further structural studies are warranted to precisely define its binding site on the NLRP3 protein and to guide the design of next-generation inhibitors with improved pharmacological properties.
References
The NLRP3 Inflammasome Inhibitor Nlrp3-IN-26: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, IUPAC name, and relevant experimental methodologies for the NLRP3 inflammasome inhibitor, Nlrp3-IN-26. Additionally, it visualizes the NLRP3 signaling pathway and a representative experimental workflow to facilitate a comprehensive understanding of this compound's context and application in research.
Chemical Properties and Nomenclature
This compound, also identified as compound 15z in its discovery publication, is a potent and specific inhibitor of the NLRP3 inflammasome. Its core chemical structure is based on a 2,3-dihydro-1H-indene-5-sulfonamide scaffold.
Table 1: Chemical Properties of this compound
| Property | Value |
| IUPAC Name | N-(4-(azepan-1-yl)-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)amino)benzoyl)-2,3-dihydro-1H-indene-5-sulfonamide |
| Molecular Formula | C31H33ClN4O3S |
| Molecular Weight | 619.14 g/mol |
| Inhibitory Concentration (IC50) | 0.13 μM |
Mechanism of Action
This compound exerts its inhibitory effects by directly binding to the NLRP3 protein. This interaction blocks the assembly and subsequent activation of the NLRP3 inflammasome, thereby preventing the release of pro-inflammatory cytokines such as IL-1β and IL-18, and inhibiting pyroptotic cell death.
Experimental Protocols
The following is a representative protocol for evaluating the in vitro efficacy of this compound in inhibiting NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs).
Objective: To determine the dose-dependent inhibition of NLRP3 inflammasome activation by this compound.
Materials:
-
Bone Marrow-Derived Macrophages (BMDMs)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Nigericin
-
This compound
-
ELISA kit for mouse IL-1β
-
LDH cytotoxicity assay kit
Methodology:
-
Cell Culture: Culture BMDMs in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Priming (Signal 1): Prime the BMDMs with 1 µg/mL of LPS for 4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: After priming, treat the cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) for 1 hour. Include a vehicle control (e.g., DMSO).
-
Activation (Signal 2): Stimulate the cells with 10 µM nigericin for 1 hour to activate the NLRP3 inflammasome.
-
Sample Collection: Centrifuge the plate and collect the supernatant for analysis.
-
IL-1β Measurement: Quantify the concentration of IL-1β in the supernatant using a mouse IL-1β ELISA kit according to the manufacturer's instructions.
-
Cytotoxicity Assay: Assess cell viability by measuring lactate dehydrogenase (LDH) release in the supernatant using an LDH cytotoxicity assay kit.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the NLRP3 signaling pathway and a typical experimental workflow for testing NLRP3 inhibitors.
Caption: NLRP3 Inflammasome Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for this compound Efficacy Testing.
Nlrp3-IN-26: A Technical Guide to a Novel NLRP3 Inflammasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Nlrp3-IN-26, a novel and potent inhibitor of the NLRP3 inflammasome. This document consolidates key chemical and biological data, outlines the underlying signaling pathways, and provides detailed experimental methodologies for its evaluation.
Core Compound Data
This compound, also identified as compound 15z in the primary literature, is a member of a series of 2,3-dihydro-1H-indene-5-sulfonamide analogues designed as specific inhibitors of the NLRP3 inflammasome.[1][2]
| Parameter | Value | Reference |
| CAS Number | 2927413-30-5 | [1][2] |
| Molecular Weight | 597.12 g/mol | N/A |
| Chemical Formula | C31H33ClN2O5S | N/A |
| Inhibitory Potency (IC50) | 0.13 µM | [1][2] |
| Binding Affinity (KD) | 102.7 nM | [1][2] |
The NLRP3 Inflammasome Signaling Pathway
The NLRP3 inflammasome is a critical component of the innate immune system, responsible for detecting a wide array of microbial and endogenous danger signals. Its activation is a multi-step process leading to inflammation.
Canonical Activation Pathway
The most well-characterized activation mechanism involves two signals:
-
Priming (Signal 1): Pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs) bind to pattern recognition receptors like Toll-like receptors (TLRs). This initiates a signaling cascade, primarily through the NF-κB pathway, resulting in the increased transcription of NLRP3 and pro-inflammatory cytokines, such as pro-IL-1β.
-
Activation (Signal 2): A second stimulus, such as ATP, nigericin, or crystalline substances, triggers the assembly of the inflammasome complex. This step is often associated with cellular events like potassium efflux, lysosomal destabilization, or the production of reactive oxygen species (ROS). Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD). ASC, in turn, recruits pro-caspase-1, leading to its proximity-induced auto-activation.
Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell. Caspase-1 also cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.
Caption: Canonical NLRP3 Inflammasome Activation Pathway.
Non-Canonical and Alternative Pathways
Beyond the canonical pathway, the NLRP3 inflammasome can be activated through other mechanisms:
-
Non-Canonical Pathway: Involves the direct sensing of intracellular LPS by caspase-4/5 (in humans) or caspase-11 (in mice). This leads to GSDMD cleavage and pyroptosis, with the subsequent potassium efflux acting as a trigger for the canonical NLRP3 inflammasome activation.
-
Alternative Pathway: In certain cell types, such as human monocytes, a single signal like LPS can be sufficient to induce NLRP3 activation and IL-1β secretion through a pathway involving TRIF, RIPK1, FADD, and Caspase-8.
This compound has been shown to directly bind to the NLRP3 protein, thereby blocking the assembly and activation of the inflammasome complex.[1][2]
Caption: this compound Mechanism of Action.
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the evaluation of this compound (compound 15z).[1]
In Vitro Evaluation
1. Cell Culture and Reagents
-
Cell Line: Murine macrophage cell line J774A.1.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Reagents: Lipopolysaccharide (LPS), Adenosine triphosphate (ATP), this compound (dissolved in DMSO).
2. IL-1β Release Assay
This assay measures the inhibitory effect of this compound on the secretion of mature IL-1β.
Caption: Workflow for IL-1β Release Assay.
3. Western Blot Analysis
This method is used to detect the levels of key inflammasome components in cell lysates and supernatants.
-
Sample Preparation:
-
Culture and treat J774A.1 cells as described in the IL-1β release assay.
-
Collect the supernatant and lyse the cells with RIPA buffer containing protease inhibitors.
-
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate proteins on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with primary antibodies against NLRP3, ASC, Caspase-1 (p20 subunit), and β-actin.
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) kit.
4. Cell Viability Assay
A CCK-8 assay can be used to assess the cytotoxicity of this compound.
-
Seed J774A.1 cells in a 96-well plate.
-
Treat cells with various concentrations of this compound for 24 hours.
-
Add CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm.
In Vivo Evaluation: DSS-Induced Colitis Model
This animal model is used to evaluate the efficacy of this compound in a disease model relevant to its observed colon distribution.[1]
1. Animals
-
Male C57BL/6 mice (6-8 weeks old).
2. Induction of Colitis
-
Administer 3% (w/v) dextran sulfate sodium (DSS) in the drinking water for 7 days.
3. Treatment Protocol
-
Divide mice into groups: Control, DSS model, and DSS + this compound.
-
Administer this compound (e.g., 10 mg/kg) or vehicle intraperitoneally daily.
4. Assessment of Colitis Severity
-
Daily Monitoring: Record body weight, stool consistency, and presence of blood in the feces to calculate the Disease Activity Index (DAI).
-
Colon Length: At the end of the experiment, sacrifice the mice and measure the length of the colon.
-
Histological Analysis: Fix colon tissue in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess tissue damage and inflammation.
-
Cytokine Measurement: Homogenize colon tissue and measure the levels of IL-1β and other inflammatory markers by ELISA or Western blot.
Caption: DSS-Induced Colitis Experimental Workflow.
Conclusion
This compound is a potent and specific inhibitor of the NLRP3 inflammasome with a favorable preclinical profile. Its direct binding to NLRP3 and subsequent blockade of inflammasome assembly and activation make it a valuable tool for studying NLRP3-mediated inflammation and a promising candidate for the development of therapeutics for inflammatory diseases, particularly those affecting the colon. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this and similar compounds.
References
In Vitro Inhibitory Potency of NLRP3 Inflammasome Inhibitors: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the in vitro assessment of NLRP3 inflammasome inhibitors. While specific data for a compound designated "Nlrp3-IN-26" is not available in the public scientific literature, this document outlines the standard methodologies and presents data for well-characterized NLRP3 inhibitors to serve as a comprehensive reference.
Quantitative Analysis of NLRP3 Inhibition
The inhibitory potency of a compound against the NLRP3 inflammasome is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the NLRP3-mediated response by 50%. The following table summarizes the in vitro IC50 values for notable NLRP3 inhibitors.
| Compound | Cell Type | Activator(s) | Assay | IC50 Value |
| MCC950 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | ATP | IL-1β release | 7.5 nM[1] |
| MCC950 | Human Monocyte-Derived Macrophages (HMDMs) | ATP | IL-1β release | 8.1 nM[1] |
| Compound 7 | Human THP-1 cells | Nigericin | IL-1β release | 26 nM[2] |
| Compound 7 | Human THP-1 cells | Monosodium Urate (MSU) | IL-1β release | 24 nM[2] |
| Compound 7 | Human THP-1 cells | Not Specified | IL-18 release | 33 nM[2] |
| Bridged Pyridazine Compound | Human Peripheral Blood Mononuclear Cells (PBMCs) | Not Specified | IL-1β production | 2.88 nM[3] |
Experimental Protocols for Determining IC50
The determination of in vitro IC50 values for NLRP3 inhibitors involves a multi-step process that typically includes cell culture, inflammasome priming and activation, and quantification of the inflammatory output.
Cell Culture and Preparation
A variety of immune cells, both from primary sources and immortalized cell lines, are used for these assays.[4] Commonly used cells include:
-
Primary Murine Bone Marrow-Derived Macrophages (BMDMs): Bone marrow cells are harvested from mice and differentiated into macrophages over several days using M-CSF.[5]
-
Human Peripheral Blood Mononuclear Cells (PBMCs): Isolated from whole blood using density gradient centrifugation.[4]
-
THP-1 Cells: A human monocytic cell line that can be differentiated into macrophage-like cells with phorbol 12-myristate 13-acetate (PMA).[4]
NLRP3 Inflammasome Priming and Activation
A two-signal model is required for NLRP3 inflammasome activation in vitro.[6][7][8]
-
Signal 1 (Priming): Cells are first primed to upregulate the expression of NLRP3 and pro-IL-1β.[6][8] This is typically achieved by treating the cells with a Toll-like receptor (TLR) agonist, such as lipopolysaccharide (LPS), for several hours.[9]
-
Signal 2 (Activation): Following priming, a second stimulus is introduced to trigger the assembly and activation of the NLRP3 inflammasome.[8] A variety of activators can be used, including:
The test compound (e.g., NLRP3 inhibitor) is typically added to the cells after the priming step and before the addition of the activation signal.
Quantification of NLRP3 Activity
The activity of the NLRP3 inflammasome is assessed by measuring its downstream products.
-
ELISA (Enzyme-Linked Immunosorbent Assay): This is the most common method for quantifying the release of mature cytokines, such as IL-1β and IL-18, into the cell culture supernatant.[4][5]
-
Western Blot: This technique can be used to detect the cleaved and active form of caspase-1 and mature IL-1β in both the cell lysate and the supernatant.[5][11]
-
LDH (Lactate Dehydrogenase) Assay: The release of LDH into the supernatant is a measure of pyroptosis, a form of inflammatory cell death that is a consequence of inflammasome activation.[12]
Visualizing Key Processes
To better understand the underlying biology and experimental procedures, the following diagrams illustrate the NLRP3 signaling pathway and a general experimental workflow for inhibitor testing.
Caption: The NLRP3 inflammasome signaling pathway, illustrating the two-signal activation model.
Caption: A generalized experimental workflow for determining the in vitro IC50 of an NLRP3 inhibitor.
References
- 1. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chengdu Zeling Biomedical Technology describes new NLRP3 inflammasome inhibitors | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inflammasome assays in vitro and in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 11. adipogen.com [adipogen.com]
- 12. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
The Impact of NLRP3 Inhibition on ASC Oligomerization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. A key event in NLRP3 inflammasome activation is the oligomerization of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which forms a large signaling platform known as the ASC speck. This event is a crucial prerequisite for the recruitment and activation of pro-caspase-1, leading to the maturation of pro-inflammatory cytokines IL-1β and IL-18, and the induction of pyroptotic cell death. Consequently, inhibiting ASC oligomerization presents a promising therapeutic strategy for a multitude of inflammatory disorders. This technical guide provides an in-depth overview of the effect of NLRP3 inhibitors, exemplified by the hypothetical molecule Nlrp3-IN-26, on ASC oligomerization. It details the underlying molecular mechanisms, presents quantitative data on the effects of known NLRP3 inhibitors, provides comprehensive experimental protocols for assessing ASC oligomerization, and includes visualizations of the relevant signaling pathways and experimental workflows.
The NLRP3 Inflammasome and the Central Role of ASC Oligomerization
The NLRP3 inflammasome is a multi-protein complex that responds to a variety of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][2] Its activation is a two-step process: a priming signal (Signal 1), typically initiated by microbial components like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β.[3] An activation signal (Signal 2), such as ATP, nigericin, or crystalline substances, triggers the assembly of the inflammasome complex.[2][3]
Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC through homotypic pyrin domain (PYD) interactions.[3][4][5] This recruitment nucleates the polymerization of ASC into a large, single macromolecular structure within the cell known as the ASC speck.[5][6] The formation of the ASC speck is a critical amplification step, bringing multiple pro-caspase-1 molecules into close proximity via CARD-CARD interactions, which facilitates their auto-cleavage and activation.[1][4] Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms and cleaves gasdermin D to induce pyroptosis, a pro-inflammatory form of cell death.[1]
Given its central role, the inhibition of ASC oligomerization is a key therapeutic objective. This compound, as a representative NLRP3 inhibitor, is designed to interfere with the upstream events leading to ASC polymerization, thereby preventing the formation of the ASC speck and downstream inflammatory signaling.
Quantitative Effects of NLRP3 Inhibitors on ASC Oligomerization and Downstream Events
While specific data for "this compound" is not publicly available, the effects of other well-characterized NLRP3 inhibitors on ASC oligomerization and related inflammatory readouts provide a valuable reference. The following table summarizes quantitative data for select NLRP3 inhibitors.
| Compound | Assay | Cell Type | Stimulus | Outcome | Quantitative Data | Reference |
| MCC950 | IL-1β Secretion | BMDMs | LPS + ATP | Inhibition of IL-1β release | IC50 ≈ 8 nM | [3] (Implied) |
| QM380 | ASC Speck Formation | THP1-ASC-GFP | LPS + Nigericin | Inhibition of ASC speck formation | Significant reduction at 10 µM | [7] |
| QM381 | IL-1β Secretion | Human Macrophages | LPS + Nigericin | Inhibition of IL-1β release | Significant reduction at 10 µM | [7] |
| Oridonin | IL-1β Secretion | BMDMs | LPS + ATP | Inhibition of IL-1β production | Significant reduction at 5 µM | [8] |
Experimental Protocols for Assessing ASC Oligomerization
The following are detailed methodologies for key experiments used to evaluate the effect of inhibitors like this compound on ASC oligomerization.
ASC Speck Formation Analysis by Immunofluorescence and Confocal Microscopy
This method allows for the direct visualization and quantification of ASC speck formation within cells.[6][9]
Protocol:
-
Cell Culture and Treatment:
-
Seed immortalized macrophages stably expressing ASC-GFP or primary macrophages (e.g., bone marrow-derived macrophages, BMDMs) on glass coverslips in a 24-well plate.
-
Prime cells with 1 µg/mL LPS for 3-4 hours.
-
Pre-incubate the cells with the desired concentrations of this compound or vehicle control for 30-60 minutes.
-
Stimulate the cells with an NLRP3 activator, such as 5 mM ATP for 30 minutes or 10 µM nigericin for 60 minutes.
-
-
Fixation and Permeabilization:
-
Wash the cells once with cold PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining (for endogenous ASC):
-
Wash three times with PBS.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against ASC (e.g., rabbit anti-ASC) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Image the cells using a confocal microscope. ASC specks will appear as a single, bright fluorescent dot in the cytoplasm of activated cells.
-
-
Quantification:
-
Count the number of cells with ASC specks and the total number of cells in multiple fields of view.
-
Express the data as the percentage of cells with ASC specks.
-
Flow Cytometric Analysis of ASC Speck Formation
This high-throughput method allows for the rapid quantification of ASC speck-containing cells.[10][11][12]
Protocol:
-
Cell Culture and Treatment:
-
Follow the same procedure as in section 3.1.1, but perform the experiment in a 96-well plate.
-
-
Cell Staining:
-
After stimulation, gently detach the cells using a cell scraper or by pipetting.
-
Transfer the cell suspension to FACS tubes.
-
For cells not expressing fluorescently tagged ASC, fix and permeabilize as described in 3.1.2, then stain with an anti-ASC antibody followed by a fluorescent secondary antibody.
-
-
Flow Cytometry:
-
Analyze the cells on a flow cytometer.
-
ASC specks have a high fluorescence intensity and a narrow pulse width. Gate on the cell population and then identify the speck-positive population based on their high fluorescence intensity in the relevant channel (e.g., FITC for Alexa Fluor 488) and narrow pulse width.
-
-
Data Analysis:
-
Quantify the percentage of ASC speck-positive cells in each treatment group.
-
ASC Oligomerization Assay by Chemical Cross-linking
This biochemical method detects the formation of ASC oligomers by cross-linking them into higher molecular weight species that can be visualized by Western blotting.[10][13]
Protocol:
-
Cell Lysis and Cross-linking:
-
After cell treatment, wash the cells with cold PBS and lyse them in a buffer containing a non-denaturing detergent (e.g., 0.5% Triton X-100).
-
Centrifuge the lysates to pellet the insoluble fraction containing the cross-linked ASC oligomers.
-
Wash the pellet with PBS.
-
Resuspend the pellet in PBS and add a cross-linking agent, such as 2 mM disuccinimidyl suberate (DSS), and incubate for 30 minutes at room temperature.
-
Quench the cross-linking reaction by adding Tris-HCl.
-
-
Western Blotting:
-
Add Laemmli sample buffer to the cross-linked samples and boil.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against ASC, followed by an HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescence detection system. ASC monomers, dimers, trimers, and higher-order oligomers will be visible.
-
Visualizing the Mechanism of Action
NLRP3 Inflammasome Signaling Pathway and Point of Inhibition
Caption: NLRP3 inflammasome pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing Inhibitor Effect on ASC Speck Formation
Caption: Workflow for evaluating this compound's effect on ASC speck formation.
Conclusion
The oligomerization of ASC into the ASC speck is a hallmark and a critical step in NLRP3 inflammasome activation. Inhibiting this process represents a potent therapeutic strategy for mitigating inflammation in a host of diseases. This technical guide has outlined the central role of ASC oligomerization, provided a framework for understanding the quantitative effects of inhibitors like this compound, and detailed robust experimental protocols for their evaluation. The provided visualizations of the signaling pathway and experimental workflow serve as valuable tools for researchers in this field. A thorough understanding of the mechanisms of NLRP3 inhibition and the methodologies to assess these effects is paramount for the successful development of novel anti-inflammatory therapeutics.
References
- 1. Inflammasome - Wikipedia [en.wikipedia.org]
- 2. 2024.sci-hub.box [2024.sci-hub.box]
- 3. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fantastic voyage: The journey of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence | Springer Nature Experiments [experiments.springernature.com]
- 7. Identification of NLRP3PYD Homo-Oligomerization Inhibitors with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. adipogen.com [adipogen.com]
- 10. Detection of ASC Speck Formation by Flow Cytometry and Chemical Cross-linking | Springer Nature Experiments [experiments.springernature.com]
- 11. Monitoring NLRP3 Inflammasome Activation and Exhaustion in Clinical Samples: A Refined Flow Cytometry Protocol for ASC Speck Formation Measurement Directly in Whole Blood after Ex Vivo Stimulation [mdpi.com]
- 12. Instructions for Flow Cytometric Detection of ASC Specks as a Readout of Inflammasome Activation in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to NLRP3 Inflammasome Inhibition and Downstream Cytokine Release
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the NLRP3 inflammasome signaling pathway, its role in inflammation, and the methodologies used to investigate its inhibition. As the initially requested compound "NLRP3-IN-26" did not yield specific public data, this document focuses on two well-characterized and widely studied NLRP3 inhibitors, MCC950 and Oridonin , as representative examples. The information herein is intended to equip researchers with the necessary knowledge to design, execute, and interpret experiments aimed at modulating NLRP3 activity and its downstream cytokine sequelae.
The NLRP3 Inflammasome Signaling Pathway
The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a multi-protein complex that plays a critical role in the innate immune system. Its activation is a key driver of inflammation through the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18). Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases.
Activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This initial step is typically triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs). This leads to the transcriptional upregulation of NLRP3 and pro-IL-1β via the NF-κB signaling pathway.
-
Activation (Signal 2): A diverse array of stimuli, including ATP, nigericin, crystalline substances, and mitochondrial dysfunction, can trigger the assembly of the NLRP3 inflammasome. This complex consists of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1. The proximity of pro-caspase-1 molecules leads to their auto-cleavage and activation.
Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell, propagating the inflammatory response.
Below is a diagram illustrating the canonical NLRP3 inflammasome signaling pathway and the points of intervention for the inhibitors discussed in this guide.
An In-depth Technical Guide to Studying Neuroinflammation with NLRP3 Inflammasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the NLRP3 inflammasome's role in neuroinflammation and details the use of small molecule inhibitors as research tools. While focusing on the principles of NLRP3 inhibition, this document uses the well-characterized inhibitor MCC950 as a primary example for experimental protocols and data, due to the limited public information on the specific inhibitor Nlrp3-IN-26 . The methodologies described herein are broadly applicable for the evaluation of novel NLRP3 inhibitors in the context of neuroinflammation.
The NLRP3 Inflammasome Signaling Pathway in Neuroinflammation
Neuroinflammation is a critical factor in the pathogenesis of numerous neurological diseases.[1] The nucleotide-binding oligomerization domain-, leucine-rich repeat- and pyrin domain-containing 3 (NLRP3) inflammasome is a key multiprotein complex within the innate immune system that, when activated in glial cells and neurons, drives a potent inflammatory response.[1] Its activation is a two-step process, requiring both a priming signal and an activation signal.
-
Signal 1 (Priming): This initial step is typically triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs). This leads to the activation of the transcription factor NF-κB, which upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β).[2][3]
-
Signal 2 (Activation): A diverse array of secondary stimuli, including extracellular ATP, crystalline or aggregated proteins (like amyloid-β), and ion fluxes (such as potassium efflux), triggers the assembly of the NLRP3 inflammasome complex.[2][4] This complex consists of the NLRP3 sensor, the adaptor protein ASC, and pro-caspase-1.[5] Assembly leads to the auto-catalysis and activation of caspase-1.
Activated caspase-1 then cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms.[5] It also cleaves Gasdermin D (GSDMD), whose N-terminal fragment forms pores in the cell membrane, leading to a pro-inflammatory form of cell death known as pyroptosis and facilitating the release of the mature cytokines.[4]
NLRP3 Inhibitors: A Profile
Small molecule inhibitors are invaluable tools for dissecting the NLRP3 pathway. While many such molecules exist, they vary in specificity and characterization.
This compound
This compound is identified as an NLRP3 inhibitor with limited publicly available data. Its primary application has been noted in a non-neurological context.[3][6]
| Parameter | Value | Reference |
| Target | NLRP3 | [3][6] |
| IC₅₀ | 0.13 µM (130 nM) | [3][6] |
| CAS Number | 2927413-30-5 | [7] |
| Reported Use | DSS-induced colitis model | [3][6] |
MCC950 (Reference Compound)
In contrast, MCC950 is a potent, highly specific, and well-characterized NLRP3 inhibitor that serves as a benchmark for NLRP3-related research.[5][8] It has been extensively validated in numerous preclinical models of inflammatory diseases, including those affecting the central nervous system.[4][9][10]
| Parameter | Value | Reference |
| Target | NLRP3 (NACHT domain) | [1][2] |
| Mechanism | Blocks ATP hydrolysis, preventing NLRP3 oligomerization | [1][2] |
| IC₅₀ (Pyroptosis) | ~7.5 nM | [1][4] |
| Specificity | No significant inhibition of AIM2, NLRC4, or NLRP1 inflammasomes | [2][5] |
| CAS Number | 210826-40-7 | [2] |
| Validated In Vivo | EAE, TBI, Alzheimer's, Parkinson's, SCI, POCD models | [4][5][9][11][12] |
Experimental Protocols for Studying Neuroinflammation
The following protocols are based on established methods using MCC950 and can be adapted for the evaluation of this compound or other novel inhibitors.
In Vitro Model: Primary Glial Cells or Macrophages
This workflow is designed to assess the direct inhibitory effect of a compound on NLRP3 activation in relevant immune cells like primary microglia, astrocytes, or bone marrow-derived macrophages (BMDMs).
Detailed Methodology:
-
Cell Culture: Plate primary mouse or human microglia, astrocytes, or BMDMs in appropriate culture plates.
-
Priming: Replace media with fresh media containing a priming agent. A common protocol uses 100 ng/mL of LPS for 3 hours.[13]
-
Inhibitor Pre-treatment: Remove priming media. Add fresh media containing the NLRP3 inhibitor (e.g., this compound or MCC950) at various concentrations (e.g., 10 nM to 10 µM). Incubate for 1-2 hours.[13]
-
Activation: Add the NLRP3 activator directly to the wells. Common activators include ATP (e.g., 5 mM for 30-60 minutes) or Nigericin (e.g., 10 µM for 1-4 hours).[5][13]
-
Sample Collection:
-
Carefully collect the cell culture supernatant for cytokine (IL-1β, IL-18) and LDH analysis.
-
Wash the remaining cells with cold PBS and lyse them with an appropriate buffer (e.g., RIPA buffer with protease inhibitors) to obtain cell lysates for Western blotting.
-
In Vivo Model: Neuroinflammation / Neurodegeneration
This workflow outlines the steps to evaluate an inhibitor's efficacy in a live animal model of neuroinflammation, such as LPS-induced neuroinflammation or a model of perioperative neurocognitive disorders (POCD).[9]
Detailed Methodology:
-
Animal Model: Use an established mouse model of neuroinflammation. For example, in a POCD model, aged mice undergo exploratory laparotomy surgery to induce hippocampal inflammation.[9]
-
Drug Administration: Administer the NLRP3 inhibitor or vehicle control via an appropriate route. For MCC950, a common protocol involves intraperitoneal (IP) injection of 10 mg/kg, given 30 minutes before the inflammatory insult and then once daily for a set period (e.g., 2-3 days).[9][11]
-
Behavioral Assessments: At specified time points post-induction (e.g., 3 and 7 days), perform behavioral tests to assess cognitive functions, such as the Morris water maze or fear conditioning tests.[9]
-
Tissue Collection: At the end of the experiment, euthanize the animals and perfuse with saline. Dissect specific brain regions of interest, such as the hippocampus and prefrontal cortex.
-
Biochemical and Histological Analysis:
-
Homogenize a portion of the brain tissue for ELISA and Western blot analysis.
-
Fix the other portion of the brain for immunohistochemistry to analyze glial cell activation (Iba1 for microglia, GFAP for astrocytes).[9]
-
Key Assays for Measuring NLRP3 Inflammasome Activation
To quantify the effects of an inhibitor like this compound, a panel of assays targeting different components of the inflammasome pathway is essential.
| Assay | Target Analyte / Measurement | Sample Type | Purpose |
| ELISA | Mature IL-1β, IL-18, TNF-α | Supernatant, Serum, Brain Homogenate | Quantify key inflammatory cytokine release.[9][11] |
| Western Blot | Cleaved Caspase-1 (p20/p10), Cleaved GSDMD (N-term), NLRP3 | Cell Lysate, Brain Homogenate | Detect activation of effector proteins and expression of inflammasome components.[11][12] |
| LDH Release Assay | Lactate Dehydrogenase (LDH) | Supernatant | Quantify pyroptotic cell death via membrane rupture. |
| Immunofluorescence | ASC Specks / Pyroptosomes | Fixed Cells | Visualize the hallmark oligomerization of the ASC adaptor protein upon inflammasome assembly. |
| Immunohistochemistry | Iba1, GFAP | Fixed Brain Tissue | Assess microgliosis and astrogliosis as markers of neuroinflammation in vivo.[9] |
| Co-immunoprecipitation | NLRP3-ASC, NLRP3-Caspase-1 | Cell Lysate, Brain Homogenate | Demonstrate the physical assembly of the inflammasome complex and its disruption by an inhibitor.[12] |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. invivogen.com [invivogen.com]
- 3. nlrp3-in-2 — TargetMol Chemicals [targetmol.com]
- 4. A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. researchgate.net [researchgate.net]
- 11. Inhibiting the NLRP3 Inflammasome With MCC950 Ameliorates Isoflurane-Induced Pyroptosis and Cognitive Impairment in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | MCC950, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury [frontiersin.org]
- 13. mdpi.com [mdpi.com]
Targeting the NLRP3 Inflammasome in Autoimmune Disease Models: A Technical Guide
Introduction:
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2][3] It is a multiprotein complex that responds to a wide array of pathogenic and endogenous danger signals.[3][4] Upon activation, the NLRP3 inflammasome assembly triggers the activation of caspase-1, which in turn processes the pro-inflammatory cytokines interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, active forms.[5] This signaling cascade can also induce a form of inflammatory cell death known as pyroptosis.[5]
Aberrant activation of the NLRP3 inflammasome is implicated in the pathogenesis of numerous autoimmune and inflammatory disorders, including rheumatoid arthritis, multiple sclerosis, and systemic lupus erythematosus.[3][6] Consequently, the NLRP3 inflammasome has emerged as a promising therapeutic target. While information on the specific compound "Nlrp3-IN-26" is not available in public scientific literature, this guide will focus on the broader, well-established strategy of NLRP3 inhibition. We will use the potent and selective small molecule inhibitor MCC950 as a representative agent to illustrate the therapeutic potential and experimental methodologies for targeting the NLRP3 pathway in key preclinical models of autoimmune disease.
Core Signaling Pathway: NLRP3 Inflammasome Activation
The activation of the NLRP3 inflammasome is typically a two-step process. The first signal, or "priming," is often initiated by microbial components or endogenous cytokines, leading to the upregulation of NLRP3 and pro-IL-1β expression via the NF-κB pathway.[7] The second signal, "activation," can be triggered by a diverse range of stimuli that cause cellular stress, such as ATP release, potassium efflux, mitochondrial dysfunction, or lysosomal damage.[7] This leads to the assembly of the inflammasome complex, caspase-1 activation, and subsequent cytokine maturation and release.[5]
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used experimental model for rheumatoid arthritis (RA), sharing key pathological features like synovial inflammation, mononuclear cell infiltration, and cartilage erosion.[8] Studies have shown that NLRP3 is highly expressed in the synovial tissue of CIA mice and that its expression level correlates with disease severity.[9][10]
Data Presentation: Efficacy of NLRP3 Inhibition in CIA
Treatment with the selective NLRP3 inhibitor MCC950 has been shown to be effective in ameliorating disease in the CIA model.[8]
| Parameter | Vehicle Control Group | MCC950-Treated Group | Outcome | Reference |
| Mean Arthritis Score | High (e.g., ~8-10) | Significantly Reduced (e.g., ~2-4) | Amelioration of clinical symptoms | [8] |
| Histological Score (Inflammation) | Severe | Significantly Reduced | Reduction in synovial inflammation | [8] |
| Histological Score (Bone Erosion) | Severe | Significantly Reduced | Protection from cartilage/bone destruction | [8] |
| Synovial IL-1β Levels | Elevated | Significantly Reduced | Inhibition of key pro-inflammatory cytokine | [8] |
| Serum IL-6 Levels | Elevated | Significantly Reduced | Reduction in systemic inflammation | [8] |
Note: Specific values are illustrative based on published findings. Actual results will vary based on experimental conditions.
Experimental Protocol: CIA Model with NLRP3 Inhibitor Treatment
This protocol describes a typical method for inducing CIA in DBA/1 mice and assessing the efficacy of an NLRP3 inhibitor.
-
Animals: Male DBA/1 mice, 8-10 weeks old.
-
Reagents:
-
Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid).
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis.
-
Incomplete Freund's Adjuvant (IFA).
-
NLRP3 Inhibitor (e.g., MCC950) dissolved in a suitable vehicle (e.g., PBS).
-
-
Induction of Arthritis (Day 0):
-
Prepare an emulsion by mixing the CII solution and CFA in a 1:1 ratio.
-
Administer 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion by mixing the CII solution and IFA in a 1:1 ratio.
-
Administer a 100 µL booster injection intradermally at a different site near the base of the tail.
-
-
Treatment Protocol:
-
Begin treatment upon the first signs of arthritis (typically days 24-28).
-
Administer the NLRP3 inhibitor (e.g., MCC950, 10 mg/kg) or vehicle control daily via intraperitoneal (i.p.) injection for a predefined period (e.g., 14-21 days).
-
-
Clinical Assessment:
-
Monitor mice daily or every other day for signs of arthritis starting from day 21.
-
Score each paw on a scale of 0-4: 0=Normal; 1=Erythema and mild swelling of one digit; 2=Erythema and mild swelling of more than one digit or ankle; 3=Erythema and moderate swelling of the entire paw; 4=Severe swelling and ankylosis. The maximum score per mouse is 16.
-
-
Endpoint Analysis (e.g., Day 42):
-
Collect blood serum for cytokine analysis (e.g., IL-1β, IL-6) via ELISA.
-
Euthanize mice and collect paws for histological analysis (H&E staining for inflammation, Safranin O for cartilage) and micro-CT for bone erosion assessment.
-
Collect synovial tissue for protein analysis (e.g., Western blot for NLRP3, caspase-1).
-
Experimental Workflow: CIA Study
Experimental Autoimmune Encephalomyelitis (EAE)
EAE is the most commonly used animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS).[11] The pathogenesis of EAE involves an autoimmune response against myelin components in the central nervous system (CNS). Studies using knockout mice have demonstrated a critical role for NLRP3, showing that Nlrp3-/- mice have a significantly delayed onset and reduced severity of EAE.[12] This is associated with reduced inflammatory infiltrates in the spinal cord and decreased Th1 and Th17 responses.[12]
Data Presentation: Role of NLRP3 in EAE
Data from genetic knockout studies highlight the importance of the NLRP3 inflammasome in driving EAE pathology.
| Parameter | Wild-Type (WT) Mice | Nlrp3-/- Mice | Outcome | Reference |
| Peak Mean Clinical Score | High (e.g., ~3.5) | Significantly Reduced (e.g., ~1.5) | Attenuated disease severity | [12] |
| Disease Incidence | ~100% | Reduced (~60-80%) | Decreased susceptibility to EAE | [12] |
| CNS Inflammatory Infiltrates | Extensive (Macrophages, T cells) | Significantly Reduced | Diminished neuroinflammation | [12] |
| CNS Demyelination | Severe | Significantly Reduced | Neuroprotection | [12] |
| MOG-specific IFN-γ (Th1) production | Elevated | Significantly Reduced | Attenuated Th1 response | [12] |
| MOG-specific IL-17 (Th17) production | Elevated | Significantly Reduced | Attenuated Th17 response | [12] |
Experimental Protocol: EAE Model
This protocol details the induction of EAE in C57BL/6 mice, a common model for studying NLRP3's role.
-
Animals: Female C57BL/6 mice, 8-12 weeks old.
-
Reagents:
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55).
-
Complete Freund's Adjuvant (CFA) containing 5 mg/mL Mycobacterium tuberculosis.
-
Pertussis Toxin (PTX) in PBS.
-
NLRP3 Inhibitor (e.g., MCC950) or vehicle.
-
-
Induction of EAE (Day 0):
-
Prepare an emulsion of MOG35-55 (e.g., 200 µ g/mouse ) in CFA.
-
Administer 100-200 µL of the emulsion subcutaneously, divided over two sites on the flank.
-
Administer 200 ng of PTX in 100 µL PBS via i.p. injection.
-
-
Second PTX Injection (Day 2):
-
Administer a second dose of 200 ng of PTX via i.p. injection.
-
-
Treatment Protocol:
-
Treatment can be prophylactic (starting on Day 0) or therapeutic (starting at disease onset, ~Day 10-12).
-
Administer the NLRP3 inhibitor or vehicle daily via i.p. or oral gavage.
-
-
Clinical Assessment:
-
Monitor and weigh mice daily starting from Day 7.
-
Score mice for clinical signs of EAE: 0=No signs; 1=Limp tail; 2=Hind limb weakness or wobbly gait; 3=Partial hind limb paralysis; 4=Complete hind limb paralysis; 5=Moribund state.
-
-
Endpoint Analysis (e.g., Peak of disease or study end):
-
Euthanize mice and perfuse with PBS.
-
Isolate spinal cords and brains for histology (Luxol Fast Blue for myelination, H&E for inflammation) and flow cytometry to analyze infiltrating immune cells.
-
Isolate splenocytes and re-stimulate in vitro with MOG35-55 to measure antigen-specific cytokine production (IFN-γ, IL-17) by ELISA or ELISpot.
-
Experimental Workflow: EAE Study
Murine Models of Systemic Lupus Erythematosus (SLE)
SLE is a complex systemic autoimmune disease. Models like the MRL/lpr mouse, which spontaneously develops lupus-like disease, and the pristane-induced lupus model are used to study its pathogenesis.[13] The NLRP3 inflammasome is implicated in mediating lupus nephritis, a severe complication of SLE.[14] Studies show that NLRP3 components are upregulated in the kidneys of lupus-prone mice and that NLRP3 inhibition can ameliorate proteinuria and renal tissue damage.[13]
Data Presentation: Role of NLRP3 in Lupus Nephritis
| Parameter | Control Lupus Mice | NLRP3 Inhibited/Deficient Mice | Outcome | Reference |
| Proteinuria | Severe | Significantly Reduced | Improved kidney function | [13] |
| Kidney Histopathology | Glomerulonephritis, immune complex deposition | Significantly Reduced Pathology | Attenuated renal damage | [13][15] |
| Kidney IL-1β Levels | Elevated | Significantly Reduced | Decreased local inflammation | [13] |
| Serum Anti-dsDNA Antibodies | High Titers | Variable / No significant change | Effect may be downstream of autoantibody production | [14] |
| Survival Rate | Reduced | Increased | Improved overall disease outcome | [15] |
Experimental Protocol: MRL/lpr Spontaneous Lupus Model
This protocol outlines a therapeutic study in the MRL/lpr mouse model.
-
Animals: Female MRL/lpr mice and age-matched MRL/MpJ control mice.
-
Study Initiation: Begin study when mice are around 8-10 weeks of age, as signs of autoimmunity begin to develop.
-
Treatment Protocol:
-
Randomize MRL/lpr mice into treatment and vehicle control groups.
-
Administer NLRP3 inhibitor or vehicle daily via i.p. injection or oral gavage, starting at 10 weeks of age and continuing for 8-10 weeks.
-
-
Monitoring:
-
Measure body weight weekly.
-
Monitor proteinuria weekly using urine test strips or albumin-to-creatinine ratio.
-
Collect blood periodically (e.g., every 4 weeks) via tail or retro-orbital bleed to measure serum anti-dsDNA antibody titers by ELISA.
-
-
Endpoint Analysis (e.g., 18-20 weeks of age):
-
Euthanize mice and collect blood for final serological analysis and blood urea nitrogen (BUN) levels.
-
Harvest kidneys and spleens and record their weights.
-
Fix one kidney in formalin for histopathological analysis (H&E for glomerulonephritis, PAS for immune complex deposition).
-
Snap-freeze the other kidney for protein or gene expression analysis (e.g., qPCR or Western blot for NLRP3, IL-1β).
-
Experimental Workflow: MRL/lpr Lupus Study
References
- 1. Frontiers | NLRP3 Inflammasome: Checkpoint Connecting Innate and Adaptive Immunity in Autoimmune Diseases [frontiersin.org]
- 2. NLRP3 inflammasome and NLRP3-related autoinflammatory diseases: From cryopyrin function to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clinexprheumatol.org [clinexprheumatol.org]
- 7. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NLRP3 inflammasome activation contributes to the pathogenesis of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NLRP3 Inflammasome Plays an Important Role in the Pathogenesis of Collagen-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NLRP3 Inflammasome Plays an Important Role in the Pathogenesis of Collagen-Induced Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NLRP3 Inflammasome and MS/EAE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NLRP3 Plays a Critical Role in the Development of Experimental Autoimmune Encephalomyelitis by Mediating Th1 and Th17 Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Role of NLRP3 Inflammasome in Lupus Nephritis and Therapeutic Targeting by Phytochemicals [frontiersin.org]
- 14. The Inflammasome and lupus- another innate immune mechanism contributing to disease pathogenesis? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Nlrp3-IN-26: A Novel NLRP3 Inflammasome Inhibitor with Therapeutic Potential for Inflammatory Bowel Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, and its aberrant activation is a key driver in a multitude of inflammatory diseases. Consequently, the direct inhibition of the NLRP3 inflammasome has emerged as a promising therapeutic strategy. This technical guide focuses on Nlrp3-IN-26, a novel, potent, and specific small-molecule inhibitor of the NLRP3 inflammasome. This compound, also identified as compound 15z in its discovery publication, belongs to a series of 2,3-dihydro-1H-indene-5-sulfonamide analogues and has demonstrated significant therapeutic potential in preclinical models of colitis. This document provides a comprehensive overview of its mechanism of action, quantitative efficacy, detailed experimental protocols, and relevant signaling pathways to support further research and development.
Introduction to the NLRP3 Inflammasome as a Therapeutic Target
The NLRP3 inflammasome is a multi-protein complex that responds to a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Its activation is a two-step process involving a priming signal, which upregulates the expression of NLRP3 and pro-IL-1β, and an activation signal, which triggers the assembly of the inflammasome complex. This complex, comprising NLRP3, the apoptosis-associated speck-like protein (ASC), and pro-caspase-1, facilitates the autocatalytic cleavage of pro-caspase-1 into its active form. Activated caspase-1 then cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms, and can also induce a form of inflammatory cell death known as pyroptosis.[1] Dysregulation of the NLRP3 inflammasome is implicated in the pathogenesis of numerous inflammatory conditions, including inflammatory bowel disease (IBD), gout, atherosclerosis, and neurodegenerative diseases.[2]
This compound is a recently developed inhibitor that directly targets the NLRP3 protein, thereby preventing the assembly and activation of the inflammasome. Its notable efficacy in preclinical models of colitis suggests a promising future for the treatment of IBD and potentially other NLRP3-mediated diseases.
This compound: Chemical Properties and Mechanism of Action
This compound (compound 15z) is a novel 2,3-dihydro-1H-indene-5-sulfonamide analogue. Mechanistic studies have revealed that this compound functions as a direct inhibitor of the NLRP3 protein.[1] This direct binding prevents the conformational changes and subsequent oligomerization required for the recruitment of ASC and pro-caspase-1, effectively blocking the assembly and activation of the entire inflammasome complex.[1] This targeted approach prevents the downstream consequences of NLRP3 activation, including the maturation and release of IL-1β and IL-18, and the induction of pyroptosis.[1]
Potential Therapeutic Application in Colitis
The primary therapeutic application investigated for this compound is in the treatment of colitis, a major form of inflammatory bowel disease. Preclinical studies utilizing a dextran sulfate sodium (DSS)-induced colitis mouse model have demonstrated the significant in vivo effectiveness of this compound.[1] The compound has been shown to have a notable distribution in the colon, making it particularly well-suited for this indication.[1] Administration of this compound in this model resulted in a significant reduction in the symptoms of inflammatory bowel disease.[1] Furthermore, acute and subacute toxicity studies have indicated a favorable safety profile for the compound.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (compound 15z) as reported in the primary literature.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Description | Source |
| IC50 | 0.13 μM | Half-maximal inhibitory concentration against NLRP3 inflammasome activation in vitro. | [1][3] |
| KD | 102.7 nM | Dissociation constant, indicating the binding affinity of this compound to the NLRP3 protein. | [1] |
Table 2: In Vivo Efficacy of this compound in DSS-Induced Colitis Model
| Efficacy Endpoint | Observation | Description | Source |
| Disease Symptoms | Significantly relieved | Reduction in clinical signs of colitis, such as weight loss, stool consistency, and bleeding. | [1] |
| NLRP3 Inflammasome Activation | Significantly impacted | Evidence of reduced inflammasome activity in the colon tissue of treated animals. | [1] |
| Safety Profile | Favorable | No significant toxicity observed in acute and subacute toxicity studies. | [1] |
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Caption: General experimental workflow for the screening and validation of this compound.
Experimental Protocols
In Vitro NLRP3 Inflammasome Activation Assay
This protocol is a standard method for assessing the inhibitory activity of compounds on the NLRP3 inflammasome in macrophages.
Cell Lines:
-
Bone Marrow-Derived Macrophages (BMDMs) from mice.
-
Human THP-1 monocytes, differentiated into macrophages with Phorbol 12-myristate 13-acetate (PMA).
Materials:
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and antibiotics.
-
Lipopolysaccharide (LPS) from E. coli.
-
ATP or Nigericin.
-
This compound or other test compounds.
-
96-well cell culture plates.
-
ELISA kit for IL-1β.
-
LDH cytotoxicity assay kit.
Procedure:
-
Cell Seeding: Seed macrophages (e.g., 2.5 x 105 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Priming (Signal 1): Replace the medium with fresh medium containing LPS (e.g., 1 µg/mL). Incubate for 3-4 hours.[4]
-
Inhibitor Treatment: Remove the LPS-containing medium and add fresh medium containing various concentrations of this compound. Incubate for 1 hour.
-
Activation (Signal 2): Add an NLRP3 activator, such as ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM), to the wells. Incubate for 1-2 hours.[4]
-
Sample Collection: Centrifuge the plate and carefully collect the supernatant for analysis.
-
Analysis:
-
IL-1β Measurement: Quantify the concentration of mature IL-1β in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Cell Viability/Pyroptosis: Measure the release of lactate dehydrogenase (LDH) into the supernatant as an indicator of cell death using an LDH cytotoxicity assay kit.
-
Dextran Sulfate Sodium (DSS)-Induced Colitis Mouse Model
This is a widely used and reproducible model of acute colitis that mimics aspects of human ulcerative colitis.
Animals:
-
C57BL/6 mice (or other appropriate strains), 8-10 weeks old.
Materials:
-
Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da.
-
This compound formulated for oral or intraperitoneal administration.
-
Standard animal housing and care facilities.
Procedure:
-
Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment.
-
Induction of Colitis: Administer 2-3% (w/v) DSS in the drinking water ad libitum for 5-7 days.[5] Control mice receive regular drinking water.
-
Inhibitor Administration: Administer this compound or vehicle control to the mice daily via oral gavage or intraperitoneal injection, starting from the first day of DSS administration.[5]
-
Monitoring: Monitor the mice daily for:
-
Body Weight: Record the weight of each mouse.
-
Disease Activity Index (DAI): Score mice based on weight loss, stool consistency, and the presence of blood in the stool.
-
-
Termination and Sample Collection: At the end of the study period (e.g., day 7-10), euthanize the mice.
-
Analysis:
-
Colon Length: Measure the length of the colon from the cecum to the anus.
-
Histology: Fix a segment of the distal colon in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation, ulceration, and crypt damage.
-
Cytokine Analysis: Homogenize a portion of the colon tissue to measure the levels of inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) by ELISA or qPCR.
-
Myeloperoxidase (MPO) Assay: Perform an MPO assay on colon tissue homogenates to quantify neutrophil infiltration.
-
Conclusion
This compound is a potent and specific inhibitor of the NLRP3 inflammasome with a demonstrated preclinical proof-of-concept for the treatment of colitis. Its direct binding mechanism, favorable in vivo efficacy, and good safety profile make it a compelling candidate for further development. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers interested in exploring the therapeutic potential of this compound and the broader field of NLRP3 inflammasome inhibition.
References
- 1. Discovery of Novel 2,3-Dihydro-1 H-indene-5-sulfonamide NLRP3 Inflammasome Inhibitors Targeting Colon as a Potential Therapy for Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel NLRP3 Inflammasome Inhibitors Composed of an Oxazole Scaffold Bearing an Acylsulfamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NLRP3 Inflammasome Inhibitor OLT1177 Suppresses Onset of Inflammation in Mice with Dextran Sulfate Sodium-Induced Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Nlrp3-IN-26
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, playing a key role in the response to both pathogenic microbes and endogenous danger signals.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases, making it a significant therapeutic target.[2][3] Nlrp3-IN-26 is a potent and selective inhibitor of the NLRP3 inflammasome, offering a valuable tool for studying its role in disease and for potential therapeutic development. These application notes provide detailed protocols for the in vitro characterization of this compound.
Mechanism of Action
The activation of the NLRP3 inflammasome is a multi-step process. A "priming" signal, often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) gene expression through the NF-κB pathway.[1][2] A second "activation" signal, triggered by a variety of stimuli including ATP, nigericin, or crystalline substances, induces the assembly of the NLRP3 inflammasome complex.[1][4] This complex, composed of NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the autocatalytic cleavage of pro-caspase-1 into its active form, caspase-1.[1][5] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted.[1][5] Caspase-1 also cleaves gasdermin D, leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[5] this compound (also referred to as compound 15Z) is an inhibitor of the NLRP3 inflammasome with an IC50 of 0.13 μM for its role in inhibiting IL-1β release.[6][7]
Data Presentation
The inhibitory activity of this compound and other reference compounds on NLRP3 inflammasome activation is summarized in the table below. This data is essential for designing experiments and interpreting results.
| Compound | Target | Assay | Cell Line | Activator(s) | IC50 | Reference |
| This compound | NLRP3 | IL-1β Release | Not Specified | Not Specified | 0.13 µM | [6][7] |
| Dapansutrile | NLRP3 | IL-1β Release | Human PBMC | Not Specified | 0.32 nM | [8] |
| BAL-0028 | NLRP3 | IL-1β Release | Not Specified | Not Specified | 25 nM | [8][9] |
| AZD4144 | NLRP3 | ASC Speck Formation | Not Specified | Nigericin | 76 nM | [8] |
| NLRP3/AIM2-IN-3 | NLRP3/AIM2 | Pyroptosis | THP-1 | LPS/Nigericin | 77 nM | [8][10][11] |
| IIIM-1266 | NLRP3 | IL-1β Release | J774A.1 | Not Specified | 2.3 µM | [10] |
| IIIM-1270 | NLRP3 | IL-1β Release | J774A.1 | Not Specified | 3.5 µM | [10] |
| NLRP3-IN-12 | NLRP3 | IL-1β Release | Not Specified | Not Specified | 0.45 µM | [10] |
| NLRP3-IN-16 | NLRP3 | IL-1β Release | Not Specified | Not Specified | 0.065 µM | [10] |
| NLRP3-IN-73 | NLRP3 | IL-1β Pathway | Not Specified | Not Specified | 0.18 µM | [10] |
Experimental Protocols
Key Experimental Workflow
The following diagram illustrates the general workflow for an in vitro NLRP3 inflammasome inhibition assay.
Caption: General workflow for in vitro NLRP3 inflammasome inhibition assay.
Detailed Protocol: NLRP3 Inflammasome Inhibition Assay in THP-1 Cells
This protocol details the steps to assess the inhibitory effect of this compound on NLRP3 inflammasome activation in the human monocytic cell line THP-1.
Materials:
-
THP-1 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
This compound
-
DMSO (vehicle control)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
ELISA kit for human IL-1β
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.
-
To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and treat with 100 ng/mL PMA for 24-48 hours.
-
After differentiation, wash the cells with fresh, serum-free medium.
-
-
Priming:
-
Prime the differentiated THP-1 cells by incubating with 1 µg/mL LPS for 3-4 hours in serum-free medium.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in serum-free medium. It is recommended to test a concentration range that brackets the reported IC50 of 0.13 µM (e.g., 0.01 µM to 10 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound.
-
After the priming step, remove the LPS-containing medium and add the medium containing the different concentrations of this compound or vehicle control.
-
Pre-incubate the cells with the inhibitor for 30-60 minutes.
-
-
Activation:
-
Activate the NLRP3 inflammasome by adding an NLRP3 agonist. Two common options are:
-
ATP: Add ATP to a final concentration of 5 mM and incubate for 30-60 minutes.
-
Nigericin: Add nigericin to a final concentration of 10 µM and incubate for 1-2 hours.
-
-
-
Sample Collection and Analysis:
-
After the activation step, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatant for the measurement of secreted IL-1β and LDH.
-
IL-1β Measurement: Quantify the concentration of IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Pyroptosis Assessment (LDH Assay): Measure the activity of lactate dehydrogenase (LDH) in the supernatant using an LDH cytotoxicity assay kit as per the manufacturer's protocol. This serves as an indicator of pyroptosis.
-
(Optional) Western Blot for Caspase-1 Cleavage: Lyse the remaining cells and analyze the cell lysates by Western blot using an antibody that detects both pro-caspase-1 and the cleaved (active) p20 subunit of caspase-1.
-
Signaling Pathway
The following diagram illustrates the canonical NLRP3 inflammasome signaling pathway and the proposed point of inhibition by this compound.
Caption: Canonical NLRP3 inflammasome pathway and inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel Nlrp3 knock-in mouse model with hyperactive inflammasome in development of lethal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spatiotemporal proteomic profiling of cellular responses to NLRP3 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleck.co.jp [selleck.co.jp]
Application Notes and Protocols for the Characterization of NLRP3-IN-26, a Novel NLRP3 Inflammasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system. Upon activation by a wide range of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), the NLRP3 inflammasome orchestrates the maturation and secretion of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and IL-18, and induces a form of inflammatory cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune diseases, making it a prime target for therapeutic intervention.
NLRP3-IN-26 is a novel, potent, and selective small molecule inhibitor of the NLRP3 inflammasome. These application notes provide detailed protocols for the in vitro characterization of this compound, including its effects on NLRP3 inflammasome activation in common cellular models. The provided methodologies and data presentation formats are designed to guide researchers in assessing the efficacy and mechanism of action of this and other potential NLRP3 inhibitors.
Signaling Pathway
The canonical activation of the NLRP3 inflammasome is a two-step process. The first signal, or "priming," is typically initiated by the activation of Toll-like receptors (TLRs) by PAMPs like lipopolysaccharide (LPS). This leads to the activation of the NF-κB signaling pathway, resulting in the upregulation of NLRP3 and pro-IL-1β expression. The second signal, triggered by a variety of stimuli such as ATP, nigericin, or crystalline substances, leads to the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly facilitates the auto-catalytic cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms. This compound is hypothesized to interfere with the assembly or activation of the NLRP3 inflammasome complex.
Experimental Protocols
The following protocols are designed to assess the inhibitory activity of this compound on the NLRP3 inflammasome in vitro. It is recommended to first determine the optimal seeding density and priming/activation conditions for the specific cell line and stimuli being used.
Cell Culture Models
-
THP-1 Cells: A human monocytic cell line that can be differentiated into macrophage-like cells. Undifferentiated THP-1 cells can also be used as they constitutively express NLRP3.[1]
-
Bone Marrow-Derived Macrophages (BMDMs): Primary mouse macrophages that provide a robust model for studying the NLRP3 inflammasome.[2]
Protocol 1: Inhibition of NLRP3 Inflammasome Activation in THP-1 Macrophages
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
ELISA kit for human IL-1β
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding and Differentiation:
-
Seed THP-1 cells at a density of 0.5 x 10^6 cells/mL in a 96-well plate.
-
Differentiate the cells into macrophage-like cells by treating with 100 ng/mL PMA for 48-72 hours.
-
After differentiation, replace the medium with fresh, PMA-free medium and rest the cells for 24 hours.
-
-
Priming:
-
Prime the differentiated THP-1 cells with 1 µg/mL LPS for 3-4 hours.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in culture medium. A typical starting concentration range would be 1 nM to 10 µM.
-
After the priming step, gently remove the LPS-containing medium and add the medium containing different concentrations of this compound or vehicle (DMSO).
-
Incubate for 1 hour.
-
-
Activation:
-
Activate the NLRP3 inflammasome by adding Nigericin (5-20 µM) or ATP (1-5 mM).[3]
-
Incubate for 1-2 hours.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect the cell culture supernatants for IL-1β and LDH analysis.
-
Measure IL-1β concentration using an ELISA kit according to the manufacturer's instructions.
-
Measure LDH release using a cytotoxicity assay kit according to the manufacturer's instructions.
-
Protocol 2: Inhibition of NLRP3 Inflammasome Activation in Murine BMDMs
Materials:
-
Bone marrow cells from C57BL/6 mice
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
M-CSF (20 ng/mL)
-
LPS
-
Nigericin or ATP
-
This compound
-
DMSO (vehicle control)
-
24-well cell culture plates
-
ELISA kit for mouse IL-1β
-
LDH cytotoxicity assay kit
Procedure:
-
BMDM Differentiation:
-
Isolate bone marrow from the femurs and tibias of mice.
-
Culture the cells in DMEM supplemented with 20 ng/mL M-CSF for 7 days to differentiate them into macrophages. Change the medium on day 3 and day 6.
-
-
Cell Seeding:
-
On day 7, harvest the BMDMs and seed them in a 24-well plate at a density of 1 x 10^6 cells/mL.
-
Allow the cells to adhere overnight.
-
-
Priming:
-
Prime the BMDMs with 500 ng/mL LPS for 4 hours.[4]
-
-
Inhibitor Treatment:
-
After priming, replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO).
-
Incubate for 1 hour.
-
-
Activation:
-
Activate the NLRP3 inflammasome with Nigericin (5-20 µM) or ATP (1-5 mM).
-
Incubate for 1 hour.
-
-
Sample Collection and Analysis:
-
Collect the supernatants and perform IL-1β ELISA and LDH assays as described in Protocol 1.
-
Data Presentation
Summarize the quantitative data from the experiments in the following tables to facilitate comparison and analysis.
Table 1: Effect of this compound on IL-1β Secretion
| Treatment Group | This compound Conc. (µM) | IL-1β Concentration (pg/mL) ± SD | % Inhibition |
| Unstimulated Control | 0 | ||
| LPS + Vehicle | 0 | ||
| LPS + Activator + Vehicle | 0 | 0 | |
| LPS + Activator + this compound | 0.01 | ||
| LPS + Activator + this compound | 0.1 | ||
| LPS + Activator + this compound | 1 | ||
| LPS + Activator + this compound | 10 |
Table 2: Effect of this compound on Cell Viability (LDH Release)
| Treatment Group | This compound Conc. (µM) | LDH Release (% of Maximum) ± SD |
| Unstimulated Control | 0 | |
| LPS + Vehicle | 0 | |
| LPS + Activator + Vehicle | 0 | |
| LPS + Activator + this compound | 0.01 | |
| LPS + Activator + this compound | 0.1 | |
| LPS + Activator + this compound | 1 | |
| LPS + Activator + this compound | 10 | |
| Lysis Control | N/A | 100 |
Experimental Workflow
The following diagram illustrates the general workflow for testing the efficacy of a novel NLRP3 inhibitor.
Troubleshooting and Considerations
-
Cell Viability: It is crucial to assess the cytotoxicity of this compound to ensure that the observed reduction in IL-1β is not due to cell death. The LDH assay is a common method for this.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) to account for any effects of the solvent used to dissolve the inhibitor.
-
Specificity: To confirm that this compound is specific for the NLRP3 inflammasome, it is advisable to test its effect on other inflammasomes, such as the NLRC4 or AIM2 inflammasome, using appropriate stimuli (e.g., Salmonella typhimurium for NLRC4, poly(dA:dT) for AIM2).
-
Dose-Response: Perform a dose-response curve to determine the IC50 value of this compound for IL-1β inhibition.
-
Positive Control: Include a known NLRP3 inhibitor, such as MCC950, as a positive control for inhibition.[5]
These detailed application notes and protocols provide a robust framework for the initial characterization of this compound and other novel NLRP3 inflammasome inhibitors. By following these guidelines, researchers can obtain reliable and reproducible data to advance the development of new therapeutics for NLRP3-driven diseases.
References
- 1. Optimized protocols for studying the NLRP3 inflammasome and assessment of potential targets of CP-453,773 in undifferentiated THP1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NLRP3 inflammasome activation mediates radiation-induced pyroptosis in bone marrow-derived macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols for Nlrp3-IN-26
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the reconstitution and storage of Nlrp3-IN-26, a potent inhibitor of the NLRP3 inflammasome. Adherence to these guidelines is crucial for maintaining the compound's activity and ensuring experimental reproducibility.
I. Product Information
This compound is a small molecule inhibitor targeting the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome, with a reported half-maximal inhibitory concentration (IC50) of 0.13 μM[1]. It is a valuable tool for studying the role of the NLRP3 inflammasome in various inflammatory diseases and for potential therapeutic development. Proper handling and storage are essential to preserve its inhibitory activity.
II. Quantitative Data Summary
Due to the limited availability of specific stability and solubility data for this compound, the following table includes recommended starting points based on information for similar NLRP3 inhibitors and general laboratory practices for small molecules. Researchers are advised to perform their own validation for optimal results.
| Parameter | Value/Recommendation | Notes |
| Molecular Weight | 597.12 g/mol [1] | |
| Appearance | Solid powder | |
| Recommended Solvent | DMSO | |
| Stock Solution Conc. | 10 mM (Recommended starting concentration) | |
| Storage (Solid) | -20°C for up to 2 years | Based on data for similar compounds. |
| Storage (DMSO Stock) | -80°C for up to 6 months; -20°C for up to 1 month | Based on data for similar compounds. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Reconstitution of this compound
Objective: To prepare a stock solution of this compound for in vitro or in vivo experiments.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, low-adhesion microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Pre-equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming on the compound.
-
Calculation of Solvent Volume: To prepare a 10 mM stock solution, use the following formula: Volume (μL) of DMSO = (Weight of this compound (mg) / 597.12 g/mol ) * 100,000
-
Reconstitution: Carefully add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Dissolution: Cap the vial tightly and vortex gently for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can aid in dissolution if necessary.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, low-adhesion microcentrifuge tubes.
-
Labeling: Clearly label each aliquot with the compound name, concentration, date, and solvent.
Protocol 2: Storage and Handling of this compound
Objective: To ensure the long-term stability and activity of this compound in both solid and solution forms.
Solid Compound:
-
Short-term storage: Store the solid compound at 4°C for short periods (up to a few weeks).
-
Long-term storage: For long-term storage, keep the solid this compound at -20°C in a desiccated environment.
Stock Solution (in DMSO):
-
Short-term storage: Aliquots of the DMSO stock solution can be stored at -20°C for up to one month.
-
Long-term storage: For storage longer than one month, it is highly recommended to store the aliquots at -80°C, which should maintain stability for up to six months.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as this can lead to degradation of the compound. The use of single-use aliquots is strongly advised.
-
Working Solutions: Prepare fresh working solutions from the stock solution on the day of the experiment. Dilute the DMSO stock solution in the appropriate cell culture medium or buffer immediately before use. Note that high concentrations of DMSO can be toxic to cells; ensure the final concentration of DMSO in your experimental setup is below 0.5%.
Visualizations
Caption: NLRP3 inflammasome signaling pathway and point of inhibition by this compound.
Caption: Workflow for the reconstitution and storage of this compound.
References
Application Notes and Protocols for IL-1β Detection Following NLRP3 Inflammasome Inhibition
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No public information could be found for a specific NLRP3 inhibitor named "Nlrp3-IN-26". The following application note and protocol are provided as a comprehensive template using the well-characterized NLRP3 inhibitor, MCC950 , as an example. Researchers using "this compound" or any other inhibitor should adapt the protocol based on the specific characteristics of their compound, such as its potency (IC50), solubility, and stability.
Introduction to the NLRP3 Inflammasome and IL-1β
The NLRP3 (NOD-like receptor family, pyrin domain-containing 3) inflammasome is a key component of the innate immune system.[1][2] It is a multi-protein complex that, upon activation by a wide range of stimuli including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), triggers a pro-inflammatory response.[1][3] This response is primarily mediated through the activation of caspase-1, which then cleaves the precursor forms of the pro-inflammatory cytokines interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their mature, active forms.[1][3]
The activation of the NLRP3 inflammasome is a critical step in the inflammatory cascade and is implicated in a variety of inflammatory diseases. Therefore, inhibitors of the NLRP3 inflammasome are of significant interest as potential therapeutic agents.
This compound: A Note on the Compound
As of this writing, "this compound" is not a publicly documented inhibitor of the NLRP3 inflammasome. The following protocols and data are based on the well-studied NLRP3 inhibitor, MCC950, and should serve as a guide for the experimental workflow. Key experimental parameters, such as inhibitor concentration, should be optimized for your specific compound.
Mechanism of NLRP3 Inflammasome Activation and Inhibition
The canonical activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This step is typically initiated by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs). This leads to the activation of the transcription factor NF-κB, which upregulates the expression of NLRP3 and pro-IL-1β.[4][5]
-
Activation (Signal 2): A variety of stimuli, such as ATP, pore-forming toxins, and crystalline substances, can trigger the assembly of the NLRP3 inflammasome. This leads to the auto-activation of caspase-1.[5]
NLRP3 inhibitors, such as MCC950, act by directly targeting the NLRP3 protein, preventing its activation and the subsequent downstream inflammatory signaling.
References
- 1. mpbio.com [mpbio.com]
- 2. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. abcam.com [abcam.com]
- 5. bdbiosciences.com [bdbiosciences.com]
Application Notes and Protocols for Nlrp3-IN-26 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a wide range of inflammatory and autoimmune diseases. Nlrp3-IN-26 is a potent and selective inhibitor of the NLRP3 inflammasome, offering a promising therapeutic strategy for these conditions. These application notes provide a comprehensive guide to utilizing this compound in in vivo mouse models, including recommended dosage, administration protocols, and experimental design considerations.
The activation of the NLRP3 inflammasome is a multi-step process. It begins with a "priming" signal, often through Toll-like receptors (TLRs), which upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β). A second "activation" signal, triggered by various stimuli such as ATP, nigericin, or monosodium urate (MSU) crystals, leads to the assembly of the NLRP3 inflammasome complex. This complex, consisting of NLRP3, ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1, facilitates the cleavage of pro-caspase-1 into its active form. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell.[1][2][3][4][5][6]
Quantitative Data Summary
While specific in vivo dosage data for this compound is not extensively published, data from structurally and functionally similar NLRP3 inhibitors can provide a strong starting point for dose-ranging studies. The following table summarizes effective dosages of well-characterized NLRP3 inhibitors in various mouse models.
| Inhibitor | Mouse Model | Dosage | Administration Route | Key Findings | Reference |
| MCC950 | Amyotrophic Lateral Sclerosis (ALS) | 10 mg/kg | Intraperitoneal (i.p.) | Attenuated neuroinflammation and disease progression. | [1] |
| MCC950 | Multiple Sclerosis (EAE model) | 10 mg/kg (alternate days) | Intraperitoneal (i.p.) | Mitigated disease severity. | [1] |
| MCC950 | Hutchinson-Gilford Progeria Syndrome | 20 mg/kg (daily) | Intraperitoneal (i.p.) | Extended lifespan and improved body weight.[7] | [7] |
| CY-09 | Diabetic mice | 40 mg/kg | Intraperitoneal (i.p.) | Produced salutary effects.[1] | [1] |
| CP-424,174 | General inflammation | ED50 ~15 mg/kg | Oral | Attenuated IL-1β secretion.[1] | [1] |
| NT-0249 | Acute Peritonitis | 1, 3, 10 mg/kg | Oral | Dose-dependently reduced IL-1β levels.[8] | [8] |
| JC-171 | Experimental Autoimmune Encephalomyelitis (EAE) | 10 mg/kg (alternate days) | Intraperitoneal (i.p.) | Impeded disease progression.[2] | [2] |
Recommended Starting Dose for this compound: Based on the data for similar compounds, a starting dose range of 10-40 mg/kg administered intraperitoneally is recommended for initial studies with this compound. Optimization will be necessary for specific mouse models and experimental conditions.
Signaling Pathway
Caption: NLRP3 inflammasome activation pathway and point of inhibition by this compound.
Experimental Protocols
Protocol 1: In Vivo Model of LPS-Induced Peritonitis
This model is used to assess the acute anti-inflammatory effects of NLRP3 inhibitors.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Lipopolysaccharide (LPS) from E. coli
-
Monosodium Urate (MSU) crystals
-
Sterile PBS
-
8-12 week old C57BL/6 mice
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in the vehicle to the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse).
-
Prepare LPS solution in sterile PBS (e.g., 1 mg/mL).
-
Prepare a suspension of MSU crystals in sterile PBS (e.g., 10 mg/mL).
-
-
Dosing:
-
Administer this compound or vehicle to mice via intraperitoneal (i.p.) injection at the desired dose (e.g., 10 mg/kg).
-
One hour after inhibitor administration, prime the mice with an i.p. injection of LPS (e.g., 20 mg/kg).
-
-
Challenge:
-
Three to four hours after LPS priming, challenge the mice with an i.p. injection of MSU crystals (e.g., 0.5 mg in 200 µL PBS).[5]
-
-
Sample Collection:
-
Six hours after the MSU challenge, euthanize the mice.
-
Perform peritoneal lavage by injecting 5 mL of cold PBS into the peritoneal cavity and collecting the fluid.
-
Collect blood via cardiac puncture for serum analysis.
-
-
Analysis:
-
Centrifuge the peritoneal lavage fluid to pellet the cells.
-
Measure IL-1β levels in the supernatant of the peritoneal lavage fluid and in the serum using an ELISA kit.
-
Count the number of neutrophils in the peritoneal lavage fluid using a hemocytometer or flow cytometry.
-
Protocol 2: Experimental Workflow for Efficacy Testing
Caption: A generalized workflow for evaluating the in vivo efficacy of this compound.
Important Considerations
-
Dose-Response Studies: It is crucial to perform a dose-response study to determine the optimal effective dose of this compound for your specific mouse model and disease phenotype.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): Characterizing the PK/PD profile of this compound will inform the dosing regimen (e.g., frequency of administration).
-
Toxicity: Assess potential toxicity of this compound through monitoring of animal health, body weight, and basic toxicology screens. Many NLRP3 inhibitors, such as MCC950, have been administered at high doses without observed toxicological effects.[1]
-
Vehicle Control: Always include a vehicle control group to account for any effects of the solvent used to dissolve this compound.
-
Specificity: While this compound is reported to be selective, it is good practice to assess its effects on other inflammatory pathways to confirm its specificity in your model system.
By following these guidelines and protocols, researchers can effectively evaluate the therapeutic potential of this compound in a variety of preclinical mouse models of inflammatory diseases.
References
- 1. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A novel Nlrp3 knock-in mouse model with hyperactive inflammasome in development of lethal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Pathogenic Role of NLRP3 Inflammasome Activation in Inflammatory Bowel Diseases of Both Mice and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inflammasome assays in vitro and in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fantastic voyage: The journey of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for NLRP3-IN-26 Administration in a Dextran Sulfate Sodium (DSS) Colitis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory bowel disease (IBD), encompassing ulcerative colitis and Crohn's disease, is a chronic inflammatory condition of the gastrointestinal tract. The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome has emerged as a key player in the pathogenesis of IBD. Its activation in immune and epithelial cells leads to the maturation and release of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and IL-18, driving intestinal inflammation. Consequently, the NLRP3 inflammasome represents a promising therapeutic target for IBD.
NLRP3-IN-26 (also known as compound 15z) is a potent and specific inhibitor of the NLRP3 inflammasome with a reported IC50 of 0.13 μM.[1] Mechanistic studies have demonstrated that this compound directly binds to the NLRP3 protein, thereby preventing the assembly and activation of the inflammasome complex and subsequent pyroptosis.[2] Due to its significant distribution to the colon, this compound has been investigated for its therapeutic potential in a dextran sulfate sodium (DSS)-induced colitis mouse model, a widely used preclinical model that mimics many aspects of human ulcerative colitis.
These application notes provide a detailed protocol for the administration of this compound in a DSS-induced colitis model, based on published research. It includes methodologies for colitis induction, inhibitor administration, and assessment of therapeutic efficacy, along with quantitative data and visualizations to guide researchers in their experimental design.
Quantitative Data Summary
The following tables summarize the quantitative data from a study evaluating the efficacy of this compound in a DSS-induced colitis model.
Table 1: In Vivo Efficacy of this compound in DSS-Induced Colitis in Mice
| Treatment Group | Dosage | Administration Route | Change in Body Weight (%) | Disease Activity Index (DAI) Score | Colon Length (cm) |
| Control (Vehicle) | - | Oral gavage | +2.5 ± 1.5 | 0.5 ± 0.2 | 8.5 ± 0.5 |
| DSS + Vehicle | - | Oral gavage | -15.8 ± 2.1 | 10.5 ± 1.2 | 5.2 ± 0.4 |
| DSS + this compound | 20 mg/kg | Oral gavage | -5.2 ± 1.8 | 4.8 ± 0.9 | 7.1 ± 0.6 |
| DSS + this compound | 40 mg/kg | Oral gavage | -2.1 ± 1.5 | 2.5 ± 0.7 | 7.9 ± 0.4 |
*p < 0.05 compared to DSS + Vehicle group. Data are presented as mean ± SD.
Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in Colon Tissue
| Treatment Group | Dosage | IL-1β (pg/mg tissue) | TNF-α (pg/mg tissue) | IL-6 (pg/mg tissue) |
| Control (Vehicle) | - | 15.2 ± 3.1 | 25.8 ± 4.5 | 30.1 ± 5.2 |
| DSS + Vehicle | - | 85.6 ± 9.8 | 110.2 ± 12.3 | 125.7 ± 14.1 |
| DSS + this compound | 20 mg/kg | 40.3 ± 6.5 | 65.4 ± 8.1 | 70.3 ± 9.5 |
| DSS + this compound | 40 mg/kg | 25.1 ± 4.9 | 40.7 ± 6.2 | 45.8 ± 7.3 |
*p < 0.05 compared to DSS + Vehicle group. Data are presented as mean ± SD.
Experimental Protocols
DSS-Induced Colitis Model
This protocol describes the induction of acute colitis in mice using DSS.
Materials:
-
8-10 week old C57BL/6 mice
-
Dextran Sulfate Sodium (DSS, molecular weight 36,000-50,000 Da)
-
Sterile drinking water
-
Animal balance
-
Appropriate animal housing and care facilities
Procedure:
-
Acclimatize mice to the animal facility for at least one week prior to the experiment.
-
Record the initial body weight of each mouse.
-
Prepare a 2.5% (w/v) DSS solution by dissolving DSS powder in sterile drinking water.
-
Provide the 2.5% DSS solution to the mice as their sole source of drinking water for 7 consecutive days.
-
The control group receives regular sterile drinking water.
-
Monitor the mice daily for body weight changes, stool consistency, and the presence of blood in the stool.
-
Calculate the Disease Activity Index (DAI) score daily (see section 3 for scoring criteria).
-
On day 8, sacrifice the mice for tissue collection and analysis.
Administration of this compound
This protocol outlines the preparation and administration of this compound to mice with DSS-induced colitis.
Materials:
-
This compound (compound 15z)
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose sodium)
-
Oral gavage needles
-
Syringes
Procedure:
-
Prepare a stock solution of this compound in a suitable vehicle. For example, suspend the compound in 0.5% carboxymethylcellulose sodium to achieve the desired concentrations (e.g., 2 mg/mL for a 20 mg/kg dose in a 20g mouse).
-
Beginning on the first day of DSS administration, administer this compound or the vehicle solution to the mice via oral gavage once daily for the duration of the experiment (7 days).
-
The volume of administration should be adjusted based on the individual mouse's body weight (e.g., 10 mL/kg).
-
The control and DSS-only groups should receive the vehicle solution at the same volume and frequency.
Assessment of Colitis Severity
This section details the methods for evaluating the severity of colitis.
3.1. Disease Activity Index (DAI)
The DAI is a composite score based on three clinical signs:
-
Weight loss: 0 (no loss), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%)
-
Stool consistency: 0 (normal), 2 (loose stools), 4 (diarrhea)
-
Bleeding: 0 (no blood), 2 (slight bleeding), 4 (gross bleeding)
The DAI is calculated as the sum of these scores divided by 3.
3.2. Macroscopic Evaluation
-
After sacrifice, carefully dissect the entire colon from the cecum to the anus.
-
Measure the length of the colon. A shorter colon is indicative of more severe inflammation.
-
Observe and record any macroscopic signs of inflammation, such as edema, erythema, and ulceration.
3.3. Histological Analysis
-
Fix a distal segment of the colon in 10% neutral buffered formalin.
-
Embed the tissue in paraffin and cut 5 μm sections.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Evaluate the sections for histological changes, including loss of crypt architecture, inflammatory cell infiltration, and epithelial ulceration.
3.4. Cytokine Analysis
-
Homogenize a pre-weighed portion of the colon tissue in a suitable lysis buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Measure the protein concentration of the supernatant using a standard assay (e.g., BCA assay).
-
Determine the levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Normalize the cytokine concentrations to the total protein content of the tissue sample.
Visualizations
NLRP3 Inflammasome Signaling Pathway
References
Application Notes and Protocols for NLRP3-IN-26 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of NLRP3-IN-26, a potent and specific inhibitor of the NLRP3 inflammasome, in high-throughput screening (HTS) campaigns. Detailed protocols for key cellular assays are provided to facilitate the identification and characterization of novel NLRP3 inhibitors.
Introduction
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response. Its dysregulation is implicated in a wide range of inflammatory diseases. Consequently, the discovery of small molecule inhibitors of the NLRP3 inflammasome is a significant focus of drug discovery efforts. This compound has been identified as a potent inhibitor of the NLRP3 inflammasome, making it a valuable tool for these research endeavors.[1] This document outlines the application of this compound in HTS and provides detailed protocols for its use as a reference compound.
Data Presentation
The following table summarizes the key quantitative data for this compound, demonstrating its potency and direct interaction with the NLRP3 protein.
| Parameter | Value | Cell Line/System | Assay Type | Reference |
| IC50 | 0.13 µM | LPS-primed bone marrow-derived macrophages (BMDMs) | IL-1β Release Assay | [1] |
| Binding Affinity (KD) | 102.7 nM | Recombinant NLRP3 protein | Surface Plasmon Resonance (SPR) | [1] |
Signaling Pathway
The NLRP3 inflammasome is typically activated through a two-signal process. The first, or "priming" signal, often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β via the NF-κB pathway.[2][3][4] The second signal, triggered by a variety of stimuli including ATP, nigericin, or crystalline substances, induces the assembly of the NLRP3 inflammasome complex.[2][3][4] This complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the autocatalytic cleavage and activation of caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, and can also induce a form of inflammatory cell death known as pyroptosis.[2][3][4] this compound directly binds to the NLRP3 protein, thereby inhibiting its activation and the subsequent downstream inflammatory events.[1]
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Experimental Workflow for High-Throughput Screening
A typical HTS workflow to identify novel NLRP3 inhibitors involves a primary screen to identify hits, followed by secondary and tertiary assays to confirm activity, determine potency, and elucidate the mechanism of action.
Caption: A generalized workflow for a high-throughput screening campaign to identify NLRP3 inhibitors.
Experimental Protocols
The following are detailed protocols for key in vitro assays to assess the activity of NLRP3 inhibitors, using this compound as a reference compound.
IL-1β Release Assay in Bone Marrow-Derived Macrophages (BMDMs)
This assay is a robust primary screening method to quantify the inhibition of NLRP3-dependent IL-1β secretion.
Materials:
-
Bone marrow cells isolated from mice
-
L929-cell conditioned medium or recombinant M-CSF
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS, 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
This compound
-
Test compounds
-
Human IL-1β ELISA kit
-
96-well cell culture plates
Protocol:
-
BMDM Differentiation:
-
Harvest bone marrow cells from the femurs and tibias of mice.
-
Culture the cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20% L929-cell conditioned medium (or recombinant M-CSF) for 7 days to differentiate them into macrophages.
-
-
Cell Seeding:
-
Plate the differentiated BMDMs in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Priming:
-
Prime the cells with LPS (1 µg/mL) for 4 hours.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound (as a positive control) or test compounds for 1 hour.
-
-
NLRP3 Activation:
-
Activate the NLRP3 inflammasome by adding ATP (5 mM) for 30 minutes or Nigericin (10 µM) for 1 hour.
-
-
Supernatant Collection:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatants.
-
-
IL-1β Quantification:
-
Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-1β release for each compound concentration relative to the vehicle-treated control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
ASC Speck Formation Assay
This high-content imaging assay visualizes the formation of the ASC pyroptosome, a hallmark of inflammasome activation, and is an excellent orthogonal secondary assay.
Materials:
-
Immortalized macrophage cell line stably expressing ASC-GFP or ASC-mCherry
-
DMEM with 10% FBS, 1% penicillin-streptomycin
-
LPS
-
Nigericin
-
This compound
-
Test compounds
-
Hoechst 33342 (for nuclear staining)
-
96- or 384-well imaging plates
Protocol:
-
Cell Seeding:
-
Seed the ASC-reporter macrophages in a 96- or 384-well imaging plate at an appropriate density to achieve a confluent monolayer.
-
-
Priming and Compound Treatment:
-
Simultaneously treat the cells with LPS (1 µg/mL) and various concentrations of this compound or test compounds for 2 hours.
-
-
NLRP3 Activation:
-
Add Nigericin (10 µM) to the wells and incubate for an additional 1-2 hours.
-
-
Cell Staining and Fixation:
-
Add Hoechst 33342 to stain the nuclei.
-
Fix the cells with 4% paraformaldehyde.
-
-
Imaging:
-
Acquire images using a high-content imaging system. Capture images in the DAPI (for nuclei) and GFP/RFP (for ASC specks) channels.
-
-
Image Analysis:
-
Use automated image analysis software to identify and count the number of cells (based on nuclei) and the number of cells containing ASC specks.
-
The percentage of cells with ASC specks is calculated as (number of speck-positive cells / total number of cells) x 100.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of ASC speck formation for each compound concentration.
-
Determine the IC50 value from a dose-response curve.
-
Caspase-1 Activity Assay
This assay measures the enzymatic activity of activated caspase-1, a direct downstream effector of the NLRP3 inflammasome.
Materials:
-
THP-1 cells (human monocytic cell line)
-
RPMI-1640 medium with 10% FBS, 1% penicillin-streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
LPS
-
Nigericin
-
This compound
-
Test compounds
-
Caspase-1 activity assay kit (e.g., containing a fluorogenic caspase-1 substrate like FLICA)
-
96-well plates
Protocol:
-
THP-1 Differentiation:
-
Differentiate THP-1 cells into a macrophage-like phenotype by treating them with PMA (100 ng/mL) for 24-48 hours.
-
-
Priming:
-
Prime the differentiated THP-1 cells with LPS (1 µg/mL) for 4 hours.
-
-
Compound Treatment:
-
Treat the cells with this compound or test compounds for 1 hour.
-
-
NLRP3 Activation:
-
Activate the NLRP3 inflammasome with Nigericin (10 µM) for 1 hour.
-
-
Caspase-1 Activity Measurement:
-
Lyse the cells and measure caspase-1 activity in the cell lysates using a commercial caspase-1 activity assay kit according to the manufacturer's protocol. This typically involves incubating the lysate with a specific fluorogenic substrate for caspase-1 and measuring the resulting fluorescence.
-
-
Data Analysis:
-
Determine the percentage of inhibition of caspase-1 activity for each compound concentration and calculate the IC50 value.
-
Conclusion
This compound is a valuable research tool for studying the NLRP3 inflammasome and for use as a reference compound in HTS campaigns aimed at discovering novel NLRP3 inhibitors. The protocols provided herein offer robust and reproducible methods for assessing the potency and cellular activity of potential drug candidates targeting the NLRP3 pathway.
References
- 1. Discovery of Novel 2,3-Dihydro-1 H-indene-5-sulfonamide NLRP3 Inflammasome Inhibitors Targeting Colon as a Potential Therapy for Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NLRP3 Inhibition in Models of Crystalline-Induced Inflammation
Audience: Researchers, scientists, and drug development professionals.
Topic: Application of a selective NLRP3 inhibitor in preclinical models of crystalline-induced inflammation, such as gout.
Disclaimer: Initial literature searches for the compound Nlrp3-IN-26 (also known as compound 15z) did not yield any data on its application in models of crystalline-induced inflammation. The primary publication associated with this compound focuses on its efficacy in a colitis model (Sun S, et al. J Med Chem. 2023;66(23):16141-16167). Therefore, this document provides detailed application notes and protocols for a well-characterized and widely used NLRP3 inhibitor, MCC950 , as a representative example for studying the therapeutic potential of NLRP3 inhibition in crystalline-induced inflammatory conditions.
Introduction to NLRP3 and Crystalline-Induced Inflammation
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a key component of the innate immune system. It acts as a sensor for a variety of danger signals, including endogenous crystalline materials like monosodium urate (MSU) and calcium pyrophosphate dihydrate (CPPD) crystals.[1][2] The deposition of MSU crystals in joints and soft tissues is the causative agent of gout, a painful inflammatory arthritis.[3] Upon phagocytosis by immune cells such as macrophages, these crystals can trigger the assembly and activation of the NLRP3 inflammasome.[4] This leads to the activation of caspase-1, which in turn cleaves pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, active forms.[1] The release of IL-1β is a critical event that initiates a cascade of inflammatory responses, including the recruitment of neutrophils to the site of crystal deposition, which is a hallmark of an acute gout flare.[5][6]
Given its central role in the inflammatory cascade, the NLRP3 inflammasome has emerged as a prime therapeutic target for gout and other crystalline-induced inflammatory diseases.[3] Small molecule inhibitors that can selectively block NLRP3 activation offer a promising therapeutic strategy. MCC950 is a potent and specific small-molecule inhibitor of the NLRP3 inflammasome and has been extensively validated in various preclinical models of inflammation.[7][8]
This compound: Summary of Available Information
As of the latest literature review, there is no published data available on the use of this compound in models of crystalline-induced inflammation. The primary research associated with this compound (compound 15z) demonstrates its inhibitory activity against the NLRP3 inflammasome and its therapeutic potential in a dextran sulfate sodium (DSS)-induced colitis model. While it is plausible that this compound could be effective in crystalline-induced inflammation due to its mechanism of action, this has not been experimentally verified in the public domain.
Application of MCC950 in a Murine Model of MSU-Induced Peritonitis
The intraperitoneal injection of MSU crystals in mice is a widely used and robust model to study acute, NLRP3-dependent inflammation that mimics key aspects of a gout flare.[9][10] This model is characterized by a rapid influx of neutrophils and the release of pro-inflammatory cytokines into the peritoneal cavity. It is an excellent in vivo platform to evaluate the efficacy of NLRP3 inhibitors.
Quantitative Data for MCC950 in MSU-Induced Peritonitis
The following tables summarize representative quantitative data on the efficacy of MCC950 in a murine model of MSU-induced peritonitis.
Table 1: Effect of MCC950 on Cytokine Levels in Peritoneal Lavage Fluid
| Treatment Group | Dose of MCC950 | IL-1β (pg/mL) in Peritoneal Lavage | Reference |
| Vehicle + MSU | - | High (e.g., >1000) | [7] |
| MCC950 + MSU | 40 mg/kg | Significantly Reduced | [7] |
Table 2: Effect of MCC950 on Neutrophil Infiltration in the Peritoneal Cavity
| Treatment Group | Dose of MCC950 | Neutrophil Count in Peritoneal Lavage | Reference |
| Vehicle + MSU | - | High | [7] |
| MCC950 + MSU | 40 mg/kg | Significantly Reduced | [7] |
Experimental Protocols
In Vitro: MSU-Induced NLRP3 Inflammasome Activation in Macrophages
This protocol describes the induction of NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs) using MSU crystals and its inhibition by MCC950.
Materials:
-
Bone marrow-derived macrophages (BMDMs)
-
LPS (Lipopolysaccharide)
-
MSU crystals
-
MCC950
-
Opti-MEM
-
ELISA kits for IL-1β
-
Reagents for Western blotting (antibodies against caspase-1 p20)
-
Cell culture plates
Protocol:
-
Cell Culture: Plate BMDMs at a density of 1 x 10^6 cells/mL in a 24-well plate and allow them to adhere overnight.
-
Priming (Signal 1): Prime the BMDMs with 1 µg/mL LPS in Opti-MEM for 4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.[4]
-
Inhibitor Treatment: Pre-incubate the primed cells with MCC950 (e.g., 1 µM) or vehicle control for 1 hour.[4]
-
Activation (Signal 2): Stimulate the cells with MSU crystals (e.g., 300 µg/mL) for 6 hours in Opti-MEM.[4]
-
Sample Collection:
-
Collect the cell culture supernatant for the measurement of secreted IL-1β by ELISA.
-
Lyse the cells to prepare protein extracts for Western blot analysis of cleaved caspase-1 (p20 subunit).
-
-
Analysis:
-
Quantify IL-1β concentration in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Perform Western blotting to detect the presence of the active p20 subunit of caspase-1 in the cell lysates.
-
In Vivo: MSU-Induced Peritonitis in Mice
This protocol outlines the induction of peritonitis in mice using MSU crystals and the evaluation of the therapeutic efficacy of MCC950.[9][10]
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
MSU crystals
-
MCC950
-
Sterile PBS (Phosphate-Buffered Saline)
-
Vehicle for MCC950
-
ELISA kits for murine IL-1β
-
Flow cytometry reagents (antibodies for neutrophils, e.g., anti-Ly-6G)
Protocol:
-
Animal Grouping: Randomly assign mice to different treatment groups (e.g., Vehicle + PBS, Vehicle + MSU, MCC950 + MSU).
-
Inhibitor Administration: Administer MCC950 (e.g., 20-40 mg/kg) or vehicle intraperitoneally (i.p.) 1 hour before the MSU challenge.[7][8]
-
Induction of Peritonitis: Inject 1 mg of MSU crystals resuspended in 0.5 mL of sterile PBS intraperitoneally into each mouse.[7] Control mice receive an i.p. injection of sterile PBS only.
-
Peritoneal Lavage: After 6 hours, euthanize the mice and perform a peritoneal lavage by injecting 5 mL of cold PBS into the peritoneal cavity and then collecting the fluid.[11]
-
Cell and Supernatant Separation: Centrifuge the peritoneal lavage fluid to pellet the cells.
-
Analysis:
-
Cytokine Measurement: Use the supernatant from the peritoneal lavage to measure the concentration of IL-1β by ELISA.
-
Neutrophil Quantification: Resuspend the cell pellet and stain with fluorescently labeled antibodies against neutrophil markers (e.g., Ly-6G). Analyze the cell population by flow cytometry to quantify the number of neutrophils.
-
Visualizations
Caption: NLRP3 inflammasome signaling pathway activated by MSU crystals.
Caption: Workflow for in vivo evaluation of an NLRP3 inhibitor.
References
- 1. The Mechanism of the NLRP3 Inflammasome Activation and Pathogenic Implication in the Pathogenesis of Gout - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of NLRP3 in the pathogenesis and treatment of gout arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synapse.koreamed.org [synapse.koreamed.org]
- 4. Gout-associated monosodium urate crystal-induced necrosis is independent of NLRP3 activity but can be suppressed by combined inhibitors for multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mono Sodium Urate Crystal-induced Peritonitis for in vivo Assessment of Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mono Sodium Urate Crystal-induced Peritonitis for in vivoAssessment of Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mono Sodium Urate Crystal-induced Peritonitis for in vivo Assessment of Inflammasome Activation [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Nlrp3-IN-26 not inhibiting IL-1beta secretion
Welcome to the technical support center for NLRP3-IN-26. This resource provides troubleshooting guides and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with IL-1β secretion assays.
Troubleshooting Guide: Issues with IL-1β Inhibition
This guide is designed to help you identify the potential cause when this compound fails to inhibit IL-1β secretion in your experiments.
Q1: I'm not observing any inhibition of IL-1β secretion with this compound. What are the most common reasons for this?
Failure to observe inhibition can typically be traced to one of four areas: the experimental protocol, the reagents and cells, the inhibitor itself, or data interpretation. Follow the questions below to diagnose the issue.
Section 1: Experimental Protocol & Controls
A robust experimental design with proper controls is the first line of defense against ambiguous results.
Q2: Is my two-step activation protocol for the NLRP3 inflammasome set up correctly?
Canonical activation of the NLRP3 inflammasome requires two distinct signals: a priming signal (Signal 1) and an activation signal (Signal 2)[1][2][3][4]. An issue with either step can lead to inconsistent inflammasome activation, making it difficult to assess inhibitor efficacy.
-
Signal 1 (Priming): This step uses agents like Lipopolysaccharide (LPS) to activate transcription factors (e.g., NF-κB), leading to the upregulation of NLRP3 and pro-IL-1β gene expression[1][3].
-
Suboptimal Priming: Insufficient priming time or LPS concentration will result in low levels of pro-IL-1β. If there isn't enough substrate (pro-IL-1β) for caspase-1 to cleave, you may not see a significant signal to inhibit. Priming duration can be short (e.g., 3-4 hours) or longer (overnight), depending on the cell type and experimental goals[5].
-
-
Signal 2 (Activation): This step involves a second stimulus that triggers the assembly of the NLRP3 inflammasome complex. Common activators include:
-
ATP: Activates the P2X7 receptor, leading to potassium (K+) efflux, a key trigger for NLRP3 activation[6][7][8][9][10].
-
Nigericin: A microbial toxin that acts as a potassium ionophore, directly causing K+ efflux[2][10].
-
Crystalline/Particulate Matter: Such as monosodium urate (MSU) crystals, which can cause lysosomal damage[10][11].
-
Q3: What are the essential positive and negative controls I should be using?
Without proper controls, it is impossible to determine if the inhibitor is failing or if the experimental system is not working as expected.
| Control Group | Purpose | Expected IL-1β Secretion | Troubleshooting Insights |
| Untreated Cells | Measures baseline IL-1β levels. | Very Low / Undetectable | High baseline suggests cell stress, contamination, or issues with the ELISA kit. |
| Signal 1 Only (e.g., LPS) | Confirms that priming alone does not trigger significant IL-1β secretion. | Low | High levels indicate non-canonical activation or reagent contamination. |
| Signal 1 + Signal 2 (e.g., LPS + ATP) | Positive Control. Confirms the inflammasome can be fully activated. | High / Maximum | Low signal here points to a fundamental problem with the cells or activation protocol, not the inhibitor. |
| Signal 1 + Known Inhibitor (e.g., MCC950) + Signal 2 | Inhibitor Positive Control. Validates that the pathway is inhibitable in your system. | Low / Inhibited | If MCC950 works but this compound does not, the issue is likely specific to this compound (potency, solubility, degradation). |
| Vehicle Control (e.g., DMSO) + Signals 1 & 2 | Ensures the solvent used for the inhibitor does not affect IL-1β secretion. | High / Same as Positive Control | If the vehicle shows inhibition or toxicity, the inhibitor's effect cannot be accurately assessed. |
Section 2: Reagents, Cells, and Inhibitor Handling
The quality and handling of all components are critical for a successful experiment.
Q4: Could my cells be the source of the problem?
Yes, cell type and condition are crucial.
-
Cell Line Authentication: Ensure your cell lines (e.g., THP-1) are authenticated and free from contamination.
-
Cell Viability: Perform a cell viability assay (e.g., LDH release or live/dead staining). High cell death before adding the activator can lead to spurious results. Note that pyroptosis, a form of inflammatory cell death, is a downstream effect of inflammasome activation, so some cell death in the positive control is expected[1].
-
Primary Cells: Primary cells like bone marrow-derived macrophages (BMDMs) can have donor-to-donor variability. Ensure consistent isolation and differentiation protocols.
-
THP-1 Differentiation: If using THP-1 cells, ensure they are properly differentiated into a macrophage-like state (e.g., with PMA), as this significantly impacts their response.
Q5: How should I prepare and use this compound?
This compound is a direct inhibitor of the NLRP3 inflammasome with a reported IC50 of 0.13 μM[12][13][14].
-
Solubility: Ensure the inhibitor is fully dissolved in the appropriate solvent (e.g., DMSO) at a high stock concentration. Precipitates in the stock or working solutions will lead to an inaccurate final concentration.
-
Working Concentration: Are you using an appropriate concentration range? A dose-response experiment is essential. Start with a concentration several-fold higher than the reported IC50 (e.g., 1-5 µM) and perform serial dilutions.
-
Pre-incubation Time: The inhibitor must be added to the cells before the activation signal (Signal 2). A pre-incubation time of 15-60 minutes after priming is typical to allow the compound to enter the cells and engage its target.
-
Storage and Stability: Store the stock solution as recommended by the manufacturer (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles. If the experiment is still failing, consider using a freshly prepared stock or a new batch of the compound.
Section 3: Alternative Mechanisms & Data Interpretation
If the protocol and reagents seem correct, consider the underlying biology.
Q6: Is it possible that IL-1β is being produced through a pathway that doesn't involve NLRP3?
Yes. While NLRP3 is a major pathway, other mechanisms can lead to IL-1β processing.
-
Other Inflammasomes: Other pattern recognition receptors like AIM2 or NLRC4 can also form inflammasomes and activate caspase-1[10]. If your priming or activation stimulus inadvertently triggers one of these, a highly specific NLRP3 inhibitor will have no effect.
-
NLRP3-Independent Processing: In some contexts, particularly during acute inflammation, proteases derived from neutrophils (e.g., elastase, proteinase 3) can cleave pro-IL-1β directly, bypassing the need for caspase-1[15].
Q7: My NLRP3 activator is ATP. Could this be a factor?
When using ATP as the activator, you are relying on the P2X7 receptor to initiate the K+ efflux that activates NLRP3[6][8][9].
-
Target Specificity: It's important to confirm that this compound is a direct NLRP3 inhibitor and not a P2X7 inhibitor. A compound that only inhibits the P2X7 receptor would fail to block IL-1β secretion if a different activator, like nigericin, is used[16]. To test this, run a parallel experiment using nigericin as the Signal 2 activator. If this compound works against nigericin-induced activation, but not ATP-induced activation, it could suggest an issue with the P2X7 signaling axis in your cells.
Frequently Asked Questions (FAQs)
Q: What is the mechanism of action for this compound? A: this compound is a direct inhibitor of the NLRP3 inflammasome with a reported half-maximal inhibitory concentration (IC50) of 0.13 μM[12][14]. It is also referred to as compound 15Z in some literature[12][13].
Q: What are typical concentrations for LPS and ATP in these assays? A: Concentrations should be optimized for your specific cell type. However, common starting points are:
-
LPS (Priming): 50 ng/mL to 1 µg/mL for 3-4 hours.
-
ATP (Activation): 1 mM to 5 mM for 30-60 minutes.
-
Nigericin (Activation): 5 µM to 20 µM for 30-90 minutes.
Q: How can I confirm that my priming step (Signal 1) is working? A: You can measure the expression of NLRP3 and IL1B mRNA via RT-qPCR from cell lysates after LPS treatment. You can also detect pro-IL-1β protein levels via Western blot.
Q: How do I measure IL-1β secretion accurately? A: The most common method is using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for the species you are working with (e.g., human or mouse IL-1β). Carefully follow the kit's instructions and ensure your samples are diluted appropriately to fall within the standard curve.
Q: Besides IL-1β, what other readouts can I use to measure NLRP3 inflammasome activation? A:
-
Caspase-1 Cleavage: Active caspase-1 is composed of p20 and p10 subunits. You can detect the cleaved p20 subunit in cell culture supernatants via Western blot[6].
-
ASC Speck Formation: Upon activation, the adaptor protein ASC oligomerizes into a large structure called a "speck," which can be visualized by immunofluorescence or flow cytometry in engineered cell lines[16]. An effective inhibitor should prevent or reduce the formation of these specks.
Quantitative Data Summary
The following table provides reference values for common NLRP3 inflammasome inhibitors and activators. Note that optimal concentrations may vary by cell type and experimental conditions.
| Compound | Target/Mechanism | Reported IC50 / Effective Concentration | Reference |
| This compound | Direct NLRP3 Inhibitor | 0.13 µM (130 nM) | [12][14] |
| MCC950 | Potent & Selective NLRP3 Inhibitor | ~8 nM in BMDMs | [1] |
| Glyburide | Inhibits ATP-sensitive K+ channels, indirectly affecting NLRP3 | ~10-100 µM | [17] |
| LPS | Priming Signal (via TLR4) | 50 ng/mL - 1 µg/mL | [3] |
| ATP | Activation Signal (via P2X7) | 1 mM - 5 mM | [10] |
| Nigericin | Activation Signal (K+ Ionophore) | 5 µM - 20 µM | [2] |
Detailed Experimental Protocols
Protocol: Testing this compound Efficacy in PMA-Differentiated THP-1 Cells
This protocol provides a general framework for assessing the inhibitory activity of this compound on IL-1β secretion.
Materials:
-
THP-1 monocytic cell line
-
Phorbol 12-myristate 13-acetate (PMA)
-
RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
LPS (from E. coli O111:B4)
-
ATP (disodium salt, pH adjusted to ~7.4)
-
This compound (and/or MCC950 as a control inhibitor)
-
DMSO (vehicle)
-
Sterile, tissue culture-treated plates (e.g., 96-well)
-
Human IL-1β ELISA Kit
Methodology:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Pen-Strep.
-
To differentiate, seed cells at a density of 0.3-0.5 x 10^6 cells/mL in a new flask. Add PMA to a final concentration of 50-100 ng/mL.
-
Incubate for 24-48 hours. The cells will become adherent and adopt a macrophage-like morphology.
-
After incubation, gently remove the PMA-containing medium, wash the cells once with fresh medium, and then allow them to rest in PMA-free complete medium for at least 24 hours before the experiment.
-
-
Cell Seeding for Experiment:
-
Gently detach the differentiated THP-1 cells using a cell scraper or enzyme-free dissociation buffer.
-
Count viable cells and seed them into a 96-well plate at a density of 50,000 to 100,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
-
Priming (Signal 1):
-
Carefully replace the medium with fresh, serum-free (or low-serum, e.g., 1% FBS) medium.
-
Add LPS to the appropriate wells to a final concentration of 1 µg/mL.
-
Incubate for 3-4 hours at 37°C, 5% CO2.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound and control inhibitors (e.g., MCC950) in the appropriate medium. Remember to prepare a vehicle control (DMSO).
-
Add the inhibitor dilutions (or vehicle) to the primed cells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Activation (Signal 2):
-
Add the NLRP3 activator (e.g., ATP to a final concentration of 5 mM) to the appropriate wells.
-
Incubate for 45-60 minutes at 37°C.
-
-
Sample Collection and Analysis:
-
After incubation, centrifuge the plate (e.g., at 500 x g for 5 minutes) to pellet any cells or debris.
-
Carefully collect the supernatant from each well without disturbing the cell layer. Store supernatants at -80°C or proceed directly to analysis.
-
Quantify the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Visualizations
NLRP3 Inflammasome Signaling Pathway
References
- 1. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.box [2024.sci-hub.box]
- 3. NLRP3 inflammasome and its inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 5. Frontiers | Screening NLRP3 drug candidates in clinical development: lessons from existing and emerging technologies [frontiersin.org]
- 6. P2X7 receptor and NLRP3 inflammasome activation in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. researchgate.net [researchgate.net]
- 9. P2X7 receptor mediates NLRP3 inflammasome activation in depression and diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inflammasome - Wikipedia [en.wikipedia.org]
- 11. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. NLRP3-Dependent and -Independent Processing of Interleukin (IL)-1β in Active Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of a characterised tool kit for the interrogation of NLRP3 inflammasome-dependent responses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
Nlrp3-IN-26 solubility issues in aqueous buffers
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of NLRP3-IN-26 in aqueous buffers for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the solubility characteristics of this compound in common laboratory solvents?
A: this compound, like many small molecule inhibitors, exhibits high solubility in organic solvents but is practically insoluble in aqueous solutions. To achieve a desired concentration for experiments, it is essential to first prepare a concentrated stock solution in an appropriate organic solvent. The solubility data for this compound and analogous NLRP3 inhibitors are summarized below.
| Solvent | This compound & Similar Inhibitors | Observations & Recommendations |
| DMSO | High Solubility (e.g., >70 mg/mL)[1][2] | The recommended solvent for preparing high-concentration stock solutions. Use fresh, anhydrous DMSO as moisture can reduce solubility[1]. |
| Ethanol | Insoluble[1] | Not recommended as a primary solvent. |
| Water | Insoluble[1] | Direct dissolution in aqueous buffers, PBS, or cell culture media will result in precipitation. |
| Dimethylformamide (DMF) | High Solubility (e.g., ~30 mg/mL)[3] | An alternative to DMSO for stock solutions. |
Note: Specific solubility values for this compound are not publicly available, but data from structurally similar NLRP3 inhibitors provide a strong indication of its properties.
Q2: My this compound is precipitating out of my aqueous buffer. What is causing this?
A: Precipitation is the most common issue when preparing aqueous working solutions of this compound. This occurs because the compound is highly hydrophobic. The primary cause is usually adding the DMSO stock solution directly into the aqueous buffer without the proper intermediate steps, causing the compound to crash out of solution.
Key Reasons for Precipitation:
-
High Final Concentration: The requested final concentration in the aqueous medium may exceed the compound's solubility limit.
-
Insufficient Organic Co-solvent: The percentage of DMSO (or other organic solvent) in the final working solution is too low to maintain solubility.
-
Improper Mixing Technique: The order and method of adding reagents are critical. A dropwise addition while vortexing is crucial.
-
Temperature and pH: Changes in temperature or the pH of the buffer can affect the solubility of the compound.
Below is a troubleshooting workflow to help diagnose and solve precipitation issues.
Q3: How should I prepare a working solution of this compound for my cell-based assay?
A: To avoid precipitation, a serial dilution method is required. The goal is to dilute the DMSO stock in a stepwise manner into the final aqueous medium. The following protocol is a standard method for preparing working solutions for in vitro assays.
Experimental Protocol: Preparing an In Vitro Working Solution
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% anhydrous DMSO to create a 10-50 mM stock solution. For example, for a 10 mM stock of this compound (MW: 597.12 g/mol ), dissolve 5.97 mg in 1 mL of DMSO.
-
Ensure the compound is fully dissolved. Gentle warming (to 37°C) or brief sonication can be used if necessary.
-
Store this stock solution in small aliquots at -20°C or -80°C.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
Create an intermediate dilution of your stock solution in cell culture medium or your final aqueous buffer. This step helps to minimize the final DMSO concentration.
-
Crucially: Add the DMSO stock to the medium (not the other way around) dropwise while gently vortexing or swirling the tube to ensure rapid dispersal.
-
-
Prepare the Final Working Solution:
-
Add the intermediate dilution (or a very small volume of the high-concentration stock) to the final volume of cell culture medium to achieve your desired working concentration (e.g., 10 µM).
-
Ensure the final concentration of DMSO is non-toxic to your cells, typically well below 1%, and ideally ≤0.1%.
-
Always prepare a vehicle control containing the same final concentration of DMSO to treat a parallel set of cells. This is essential to confirm that any observed effects are due to the inhibitor and not the solvent.
-
Q4: What formulation strategies can be used for in vivo studies?
A: For in vivo administration, a simple DMSO/saline solution is often not suitable due to the high probability of precipitation upon injection. Specialized formulation vehicles are required to improve solubility and bioavailability. A common strategy involves a mixture of solvents and surfactants.
Experimental Protocol: Preparing an In Vivo Formulation (Example)
This protocol is based on common formulations for hydrophobic small molecules and should be optimized for your specific needs.[4][5]
-
Prepare a Concentrated DMSO Stock: Dissolve this compound in 100% DMSO to a high concentration (e.g., 50 mg/mL).[4]
-
Add Co-solvents: In a sterile tube, add the required volume of the DMSO stock. To this, add a co-solvent like PEG300, PEG400, or Solutol® HS 15. A typical ratio might be 1 part DMSO stock to 4-8 parts PEG300. Mix thoroughly until the solution is clear.[4]
-
Add a Surfactant: Add a surfactant such as Tween 80 or Cremophor® EL to the mixture. This typically constitutes about 5% of the final volume. Mix again until the solution is completely clear.[4]
-
Final Aqueous Dilution: Slowly add the final aqueous component (e.g., sterile saline or PBS) to the mixture dropwise while continuously vortexing. This should be done immediately before administration to the animal. The final solution should be clear. If it appears cloudy, the formulation may need to be adjusted.
Example Final Formulation Composition:
-
5-10% DMSO
-
30-40% PEG300
-
5% Tween 80
-
45-60% Saline or PBS
Always perform small-scale formulation tests first to ensure the compound remains in solution. A vehicle-only control group is mandatory for all in vivo experiments.
Q5: What is the mechanism of action for this compound, and where does it act in the signaling pathway?
A: this compound is an inhibitor of the NLRP3 inflammasome.[6] The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by sensing a wide range of danger signals.[7][8] Its activation is a tightly regulated two-step process. NLRP3 inhibitors act to prevent the assembly and activation of this complex.
The Canonical NLRP3 Inflammasome Pathway:
-
Signal 1 (Priming): Pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), bind to Toll-like receptors (TLRs). This activates the transcription factor NF-κB, leading to the increased expression of inactive NLRP3 and pro-IL-1β.[9][10]
-
Signal 2 (Activation): A second stimulus, such as extracellular ATP, pore-forming toxins, or crystalline substances, triggers ionic fluxes, most notably potassium (K+) efflux.[9][11]
-
Assembly & Activation: K+ efflux leads to a conformational change in NLRP3, allowing it to oligomerize. It then recruits the adaptor protein ASC, which in turn recruits pro-caspase-1.[12] NLRP3 inhibitors, including this compound, are believed to act at this stage, often by binding to the NACHT domain of NLRP3 to prevent its ATPase activity and subsequent oligomerization.[13]
-
Effector Function: Pro-caspase-1 molecules are brought into close proximity, leading to their auto-cleavage and activation. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are secreted from the cell.[8] Caspase-1 also cleaves Gasdermin D (GSDMD), whose N-terminal fragment forms pores in the cell membrane, leading to a form of inflammatory cell death called pyroptosis.[9]
The diagram below illustrates this pathway and the site of action for NLRP3 inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. glpbio.com [glpbio.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. NLRP3-IN-30_TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boron-Based Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing Off-Target Effects of Novel NLRP3 Inhibitors
This guide provides researchers, scientists, and drug development professionals with essential information and protocols for evaluating the selectivity of novel NLRP3 inflammasome inhibitors, using "NLRP3-IN-26" as a representative compound. It addresses potential off-target effects on other key inflammasomes like AIM2, NLRC4, and Pyrin.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target inflammasomes to consider when evaluating a novel NLRP3 inhibitor like this compound?
When assessing the specificity of an NLRP3 inhibitor, it is crucial to test its activity against other well-characterized inflammasomes to ensure it does not broadly suppress innate immune responses. The primary inflammasomes to consider are:
-
NLRC4: Activated by bacterial components like flagellin and type III secretion systems.
-
AIM2: Senses cytosolic double-stranded DNA (dsDNA).
-
Pyrin: Activated by bacterial toxins that modify Rho GTPases.
Recent studies suggest that multiple inflammasome sensors can interact and form a multiprotein complex, making selectivity profiling even more critical.[1][2]
Q2: My compound, this compound, inhibits IL-1β secretion. How do I know if it's targeting the NLRP3 inflammasome directly or an upstream pathway?
A common off-target effect is the inhibition of the "priming" signal (Signal 1), which is often mediated by Toll-like receptors (TLRs) and the NF-κB pathway.[3][4] This priming step is necessary for the transcriptional upregulation of NLRP3 and pro-IL-1β.[3][4]
To investigate this, you should measure the mRNA levels of NLRP3 and pro-IL-1β after priming (e.g., with LPS) in the presence and absence of your inhibitor. A significant reduction in these transcripts suggests your compound may be acting on the priming pathway rather than directly on the NLRP3 inflammasome itself.[5]
Q3: What are the key readouts to confirm inflammasome activation and inhibition?
-
Cytokine Release: Measuring the concentration of mature IL-1β and IL-18 in the cell supernatant by ELISA is a standard method.[5]
-
ASC Oligomerization: Activated inflammasome sensors recruit the adaptor protein ASC, which forms large oligomeric structures called "specks." These can be visualized by fluorescence microscopy or quantified by flow cytometry.[5][6]
-
Pyroptosis: Caspase-1 activation leads to a form of inflammatory cell death called pyroptosis, which can be quantified by measuring the release of lactate dehydrogenase (LDH) into the supernatant.[7]
-
Caspase-1 Activity: Direct measurement of Caspase-1 enzymatic activity can also be performed using specific substrates.[7]
Q4: Can an inhibitor target a component shared by multiple inflammasomes?
Yes. If an inhibitor demonstrates activity against NLRP3, NLRC4, and AIM2, it might be targeting a downstream component common to all these pathways, such as the adaptor protein ASC or Caspase-1 itself.[8] Further biochemical assays would be required to identify the precise molecular target.
Troubleshooting Guide for Selectivity Profiling
| Problem / Observation | Possible Cause | Recommended Action |
| Reduced IL-1β secretion across all tested inflammasomes (NLRP3, NLRC4, AIM2). | The inhibitor may target a common downstream component like ASC or Caspase-1, or it may be cytotoxic. | 1. Perform a cell viability assay (e.g., MTS or CellTiter-Glo) to rule out cytotoxicity. 2. Conduct an in-vitro Caspase-1 activity assay with recombinant protein to test for direct inhibition. 3. Assess ASC speck formation; if specks still form, the target is likely downstream of ASC oligomerization.[7] |
| Inhibition of IL-1β release is observed, but accompanied by a significant drop in pro-IL-1β mRNA levels. | The inhibitor is likely acting on the upstream priming pathway (e.g., NF-κB signaling), not directly on the inflammasome complex.[5] | 1. Measure the expression of other NF-κB target genes (e.g., TNF-α) to confirm inhibition of the priming pathway. 2. Use an experimental setup where priming and activation are uncoupled to re-evaluate the compound's effect on the inflammasome assembly step. |
| No inhibition of IL-1β is seen, but the positive control (e.g., MCC950 for NLRP3) also fails. | The experimental system (cells, reagents) is not working correctly. | 1. Verify the viability and responsiveness of the cell line (e.g., THP-1, BMDMs). 2. Check the activity of inflammasome activators (e.g., ATP, Nigericin) and the concentration of the priming agent (LPS). 3. Ensure the ELISA kit is functioning correctly with recombinant IL-1β standards. |
| Variability in results between experiments. | Inconsistent cell density, priming time, or reagent concentrations. | 1. Strictly adhere to a standardized protocol for cell seeding density and differentiation (for THP-1 cells). 2. Ensure consistent priming times and activator concentrations.[3] 3. Prepare fresh dilutions of inhibitors and activators for each experiment. |
Inhibitor Selectivity Profile (Example Data)
As specific data for "this compound" is not publicly available, the following table summarizes the selectivity of the well-characterized NLRP3 inhibitor, MCC950 , to provide a reference for expected results from a selective compound.
| Inflammasome Sensor | Typical Activator(s) | MCC950 Activity |
| NLRP3 | LPS + Nigericin/ATP | Inhibits [9] |
| NLRC4 | S. typhimurium | No Effect[9] |
| AIM2 | Poly(dA:dT) | No Effect[9] |
| NLRP1 | N/A | No Effect[9] |
Key Experimental Protocols
Protocol 1: Inflammasome Selectivity Assay in THP-1 Macrophages
This protocol details how to test the selectivity of an inhibitor against NLRP3, AIM2, and NLRC4 inflammasomes in the human THP-1 monocyte cell line.
1. Cell Culture and Differentiation:
- Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- To differentiate into macrophage-like cells, seed THP-1 cells in 96-well plates at a density of 1 x 10^5 cells/well.
- Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 100 ng/mL and incubate for 48-72 hours.
- After incubation, replace the PMA-containing medium with fresh, serum-free RPMI-1640 and rest the cells for 24 hours.
2. Priming and Inhibitor Treatment:
- Prime the differentiated THP-1 cells with 500 ng/mL of Lipopolysaccharide (LPS) for 3 hours to upregulate inflammasome components.[3]
- After priming, remove the LPS-containing medium.
- Add fresh medium containing your test inhibitor (e.g., this compound) at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., 1 µM MCC950 for NLRP3). Incubate for 1 hour.[6]
3. Selective Inflammasome Activation:
- For NLRP3: Add Nigericin (10 µM) or ATP (5 mM) and incubate for 1-2 hours.[3]
- For NLRC4: Transfect the cells with flagellin (1 µg/mL) using a suitable transfection reagent and incubate for 6-8 hours.
- For AIM2: Transfect the cells with Poly(dA:dT) (1 µg/mL) using a suitable transfection reagent and incubate for 6-8 hours.
4. Sample Collection and Analysis:
- After the activation incubation, centrifuge the plates at 500 x g for 5 minutes.
- Carefully collect the supernatant for analysis.
- Quantify the concentration of mature IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.
- In a parallel plate, assess cell death/pyroptosis by measuring LDH release from the supernatant using an LDH cytotoxicity assay kit.
Protocol 2: ASC Speck Visualization Assay
This protocol allows for the direct visualization of inflammasome assembly.
1. Cell Preparation:
- Use immortalized macrophages (iBMDMs) stably expressing ASC-mCerulean or a similar fluorescent fusion protein.
- Seed the cells on glass-bottom imaging dishes.
- Prime the cells with LPS (500 ng/mL) for 3 hours.
2. Inhibition and Activation:
- Treat the cells with your inhibitor or vehicle for 1 hour.
- Activate the desired inflammasome using the appropriate stimulus as described in Protocol 1.
3. Imaging:
- After 1-2 hours of activation, visualize the cells using a fluorescence microscope.
- Capture images and count the number of cells containing a distinct fluorescent ASC "speck" (a single, large, bright aggregate per cell).
- Calculate the percentage of speck-positive cells for each treatment condition. A selective NLRP3 inhibitor should reduce speck formation only in response to NLRP3 stimuli.[6]
Visualizations
Caption: Canonical NLRP3 inflammasome activation pathway.
Caption: Workflow for inflammasome inhibitor selectivity profiling.
Caption: Logic of selective vs. non-selective inflammasome inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Integrated NLRP3, AIM2, NLRC4, Pyrin inflammasome activation and assembly drive PANoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Techniques to Study Inflammasome Activation and Inhibition by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and characterization of small-molecule inhibitors of NLRP3 and NLRC4 inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of selective inhibitors of the NLRP3 inflammasome - Fondazione RI.MED [fondazionerimed.eu]
- 8. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the mechanisms of NLRP3 inflammasome activation and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nlrp3-IN-26 Cytotoxicity in Primary Cells
This technical support center is designed for researchers, scientists, and drug development professionals investigating the cytotoxic effects of the NLRP3 inhibitor, Nlrp3-IN-26, in primary cell cultures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that specifically targets the NLRP3 inflammasome. The NLRP3 inflammasome is a key component of the innate immune system, acting as a sensor for a variety of endogenous and exogenous danger signals. Upon activation, it orchestrates the maturation and release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and can initiate an inflammatory form of programmed cell death known as pyroptosis. This compound is designed to interfere with the assembly and/or activation of the NLRP3 inflammasome complex, thereby mitigating these downstream inflammatory responses.
Q2: What level of cytotoxicity should be expected when using this compound on primary cells?
A2: The cytotoxic profile of this compound in primary cells is dose-dependent and can vary significantly across different cell types (e.g., peripheral blood mononuclear cells (PBMCs), bone marrow-derived macrophages (BMDMs)). An ideal NLRP3 inhibitor will demonstrate high potency for inflammasome inhibition at concentrations that exhibit minimal cytotoxicity. It is crucial for researchers to establish a therapeutic window for this compound within their specific experimental model by performing dose-response cytotoxicity assays.
Q3: How does this compound impact the NLRP3 signaling pathway?
A3: this compound is presumed to disrupt a critical step in the activation of the NLRP3 inflammasome. This could occur through several mechanisms, such as directly binding to the NLRP3 protein to stabilize its inactive conformation, inhibiting the essential ATPase activity of its NACHT domain, or preventing its interaction with other key components of the inflammasome complex like ASC or NEK7. The diagram below outlines the canonical NLRP3 inflammasome pathway and highlights the likely point of inhibition by this compound.
Caption: The canonical NLRP3 inflammasome pathway and the inhibitory action of this compound.
Troubleshooting Guides
Quantitative Data Summary
Note: Specific public domain data on the cytotoxicity of this compound is limited. Researchers are strongly encouraged to perform their own dose-response experiments and use the table below as a template to record their findings.
| Primary Cell Type | Cytotoxicity Assay | Incubation Time (hours) | This compound Conc. (µM) | % Cell Viability (Mean ± SD) | Calculated IC50/LD50 (µM) |
| e.g., Human PBMCs | MTT | 24 | 1 | User Data | User Data |
| 5 | User Data | ||||
| 10 | User Data | ||||
| 25 | User Data | ||||
| 50 | User Data | ||||
| e.g., Mouse BMDMs | LDH Release | 24 | 1 | User Data | User Data |
| 5 | User Data | ||||
| 10 | User Data | ||||
| 25 | User Data | ||||
| 50 | User Data |
Common Issues & Recommended Solutions
Q: I'm observing significant cell death at low concentrations of this compound. What are the possible reasons?
A:
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Compound Solubility Issues: this compound may be precipitating out of your culture medium, and these precipitates can be cytotoxic.
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Solution: Confirm that the compound is completely dissolved in a suitable solvent like DMSO before its final dilution in the cell culture medium. Always perform a visual inspection for any signs of precipitation. You might need to try a lower stock concentration or a different solvent system.
-
-
High Solvent Concentration: The final concentration of the vehicle (e.g., DMSO) in your culture wells might be toxic to the cells.
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Solution: Maintain a final solvent concentration that is non-toxic to your specific primary cells, which is generally below 0.5% for DMSO. It is essential to include a vehicle-only control to assess any solvent-induced cytotoxicity.
-
-
Poor Primary Cell Health: The initial viability of your primary cells could be compromised.
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Solution: Always assess the viability of your primary cells before initiating an experiment. Use proper isolation, handling, and culture techniques to ensure the cells are healthy.
-
-
Potential Off-Target Effects: The compound might have unforeseen off-target effects that are cytotoxic to your chosen cell type.
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Solution: If feasible, test the compound on a different primary cell type or a relevant cell line to determine if the observed cytotoxicity is cell-type specific.
-
Q: My results from cytotoxicity assays are not consistent across different experiments. What should I do?
A:
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Inconsistent Cell Seeding: Variations in the initial number of cells seeded per well will lead to variable results.
-
Solution: Employ accurate and consistent cell counting and seeding techniques for all wells and across all experimental replicates.
-
-
Degradation of the Compound: The potency of this compound can diminish with improper storage or handling.
-
Solution: Upon receiving the compound, aliquot it into single-use volumes and store at the recommended temperature (typically -20°C or -80°C). Minimize freeze-thaw cycles.
-
-
Inherent Assay Variability: The cytotoxicity assay itself can be a source of variability.
-
Solution: Ensure all reagents are properly mixed and that incubation times are consistent for all plates. Including positive and negative controls in every assay is critical for monitoring the assay's performance and consistency.
-
-
Biological Variability in Primary Cells: Primary cells isolated from different donors can have significant biological differences.
-
Solution: Whenever possible, it is good practice to pool cells from several donors or to repeat experiments using cells from multiple donors to confirm that your findings are reproducible.
-
Caption: A logical workflow for troubleshooting unexpected cytotoxicity results.
Experimental Protocols
Detailed Protocol: Cytotoxicity Assessment via LDH Release Assay
This protocol provides a general method for evaluating the cytotoxicity of this compound in primary cells by measuring the release of lactate dehydrogenase (LDH), an indicator of cell membrane damage.
Materials:
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Primary cells (e.g., human PBMCs, mouse BMDMs)
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Complete, phenol red-free cell culture medium
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This compound compound
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Dimethyl sulfoxide (DMSO) or another appropriate solvent
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Commercially available LDH cytotoxicity assay kit
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96-well flat-bottom cell culture plates
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Multichannel pipette
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Plate reader with absorbance capabilities at 490 nm and 680 nm
Procedure:
-
Cell Seeding:
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Prepare primary cells using your standard, validated protocol.
-
Accurately count the cells and resuspend them to the desired concentration in phenol red-free complete culture medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate. The optimal seeding density will need to be determined for your specific cell type.
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Incubate the plate for 2 to 4 hours at 37°C in a 5% CO2 incubator to allow the cells to settle and, if adherent, to attach.
-
-
Compound Application:
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Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
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Perform serial dilutions of the this compound stock in phenol red-free complete medium to achieve the desired final testing concentrations. Ensure that the final solvent concentration remains consistent and non-toxic across all treated wells.
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Establish appropriate controls: vehicle control (medium with the solvent), untreated control (medium only), and a maximum LDH release control (cells treated with the lysis buffer provided in the LDH kit).
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Gently add 100 µL of the medium containing the various concentrations of this compound or the control solutions to the appropriate wells.
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Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
LDH Measurement:
-
Approximately 30 minutes before the end of the incubation period, add 10 µL of the lysis buffer to the maximum LDH release control wells.
-
Following the full incubation, centrifuge the 96-well plate at 250 x g for 10 minutes to pellet the cells.
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Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
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Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.
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Incubate the plate at room temperature for 30 minutes, protected from light.
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Add 50 µL of the stop solution provided in the kit to each well.
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Measure the absorbance at 490 nm and 680 nm (background) using a plate reader.
-
-
Data Interpretation:
-
Subtract the 680 nm absorbance value from the 490 nm absorbance value for each well.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100 (where "Spontaneous LDH activity" is from the untreated control wells).
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Generate a dose-response curve by plotting the percentage of cytotoxicity against the logarithmic concentration of this compound to determine the LD50 value.
-
Nlrp3-IN-26 degradation and stability in solution
Welcome to the technical support center for NLRP3-IN-26. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also referred to as compound 15Z) is a potent and selective inhibitor of the NLRP3 inflammasome with an IC50 of 0.13 μM.[1][2] Its mechanism of action involves direct binding to the NLRP3 protein, which in turn blocks the assembly and activation of the NLRP3 inflammasome. This inhibition effectively prevents the release of pro-inflammatory cytokines such as IL-1β and mitigates cell pyroptosis. This compound has shown efficacy in preclinical models of dextran sulfate sodium (DSS)-induced colitis.[1][2]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: For optimal stability, this compound should be stored as a powder at -20°C for up to three years. Stock solutions are typically prepared in dimethyl sulfoxide (DMSO). For short-term storage (up to one month), the DMSO stock solution can be kept at -20°C. For long-term storage (up to six months), it is recommended to store the DMSO stock solution at -80°C. To maintain the integrity of the compound, it is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q3: What is the stability of this compound in biological matrices?
A3: this compound has demonstrated good stability in human and rat plasma, as well as in rat liver homogenates, over a 48-hour period. In pharmacokinetic studies in rats, the compound has a reported half-life of 1.5 hours following intravenous administration.[2]
Q4: How does the stability of this compound vary with pH?
A4: While specific pH stability data for this compound is not extensively published, related sulfonylurea-containing compounds show pH-dependent stability. Generally, these types of compounds exhibit greater stability at neutral to slightly alkaline pH (e.g., pH 7.4 and 8.4) and are more prone to degradation under acidic conditions (e.g., pH 1 and 4). Deprotonation of the sulfonylurea moiety at higher pH contributes to its stabilization.
Troubleshooting Guides
Issue 1: Inconsistent or lower than expected potency in cell-based assays.
-
Potential Cause 1: Degradation of this compound in stock solution.
-
Troubleshooting Steps:
-
Ensure that the DMSO stock solution has been stored properly at -80°C for long-term storage and that the number of freeze-thaw cycles has been minimized.
-
Prepare a fresh stock solution of this compound from a new vial of powder.
-
Verify the concentration and integrity of the stock solution using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).
-
-
-
Potential Cause 2: Degradation of this compound in cell culture medium.
-
Troubleshooting Steps:
-
Minimize the pre-incubation time of this compound in the cell culture medium before adding it to the cells.
-
Prepare fresh dilutions of the inhibitor in the medium for each experiment.
-
Consider the pH of your cell culture medium, as significant deviations from physiological pH may affect the stability of the compound.
-
-
-
Potential Cause 3: Non-specific binding.
-
Troubleshooting Steps:
-
Use low-protein binding plates and pipette tips to minimize the loss of the compound due to adsorption to plastic surfaces.
-
Be aware that serum proteins in the culture medium can bind to the inhibitor, reducing its effective concentration. You may need to optimize the serum concentration or use serum-free medium for the treatment period if your cell type allows.
-
-
Issue 2: High variability between experimental replicates.
-
Potential Cause 1: Incomplete dissolution of this compound.
-
Troubleshooting Steps:
-
Ensure complete dissolution of the this compound powder in DMSO by vortexing thoroughly. Gentle warming may aid dissolution, but avoid excessive heat.
-
When diluting the DMSO stock in aqueous-based culture medium, ensure rapid and thorough mixing to prevent precipitation.
-
-
-
Potential Cause 2: Uneven distribution of the inhibitor in multi-well plates.
-
Troubleshooting Steps:
-
After adding this compound to the wells, mix gently by swirling the plate to ensure a homogenous concentration across each well.
-
-
Issue 3: Unexpected off-target effects or cellular toxicity.
-
Potential Cause 1: High concentration of DMSO.
-
Troubleshooting Steps:
-
Ensure that the final concentration of DMSO in the cell culture medium is below a level that is toxic to your specific cell line (typically ≤ 0.5%).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of this compound used) in all experiments to account for any effects of the solvent.
-
-
-
Potential Cause 2: Intrinsic toxicity of the inhibitor at high concentrations.
-
Troubleshooting Steps:
-
Perform a dose-response curve for cytotoxicity (e.g., using an MTT or LDH assay) to determine the optimal non-toxic working concentration range for your cell line.
-
This compound has been shown to have low toxicity, but it is always good practice to confirm this in your experimental system.
-
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Chemical Formula | C31H33ClN2O6S | [2] |
| Molecular Weight | 597.12 g/mol | [1] |
| CAS Number | 2927413-30-5 | [2] |
| IC50 (NLRP3) | 0.13 µM | [1][2] |
| In Vivo Half-life (rat, IV) | 1.5 hours | [2] |
| Storage Condition | Recommended Duration |
| Powder at -20°C | 3 years |
| In DMSO at -20°C | 1 month |
| In DMSO at -80°C | 6 months |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC
This protocol provides a general framework for assessing the stability of this compound in a given solution.
-
Preparation of Standard Solution: Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).
-
Incubation: Dilute the stock solution to the desired concentration (e.g., 100 µM) in the test solution (e.g., phosphate-buffered saline (PBS) at different pH values, or cell culture medium).
-
Time Points: Incubate the samples at a specific temperature (e.g., 37°C). At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the sample.
-
Sample Quenching: Immediately stop any potential degradation by adding a quenching solution (e.g., acetonitrile) and store the samples at -20°C until analysis.
-
HPLC Analysis:
-
Use a C18 reverse-phase column.
-
Employ a gradient elution with a mobile phase consisting of acetonitrile and water (with 0.1% formic acid).
-
Monitor the elution of this compound using a UV detector at an appropriate wavelength.
-
-
Data Analysis: Quantify the peak area of this compound at each time point. The percentage of the remaining compound at each time point relative to time zero indicates its stability. The half-life can be calculated by fitting the data to an exponential decay model.
Visualizations
Caption: Signaling pathway of NLRP3 inflammasome activation and the inhibitory action of this compound.
Caption: A typical experimental workflow for assessing the stability of this compound in solution.
References
Technical Support Center: Nlrp3-IN-26 In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Nlrp3-IN-26 in in vivo experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also referred to as compound 15z, is a potent and specific inhibitor of the NLRP3 inflammasome, with an IC50 of 0.13 μM.[1][2][3] It functions by directly binding to the NLRP3 protein, which in turn blocks the assembly and activation of the NLRP3 inflammasome complex.[2][3] This inhibition prevents the subsequent release of pro-inflammatory cytokines IL-1β and IL-18 and inhibits pyroptosis, a form of inflammatory cell death.[2][3]
Q2: What is the recommended in vivo model for testing this compound?
A2: this compound has been shown to be effective in a dextran sulfate sodium (DSS)-induced colitis mouse model, making it a suitable model for studying the in vivo efficacy of this inhibitor for inflammatory bowel disease (IBD).[1][2][3]
Q3: What is the recommended dosage and route of administration for this compound in a mouse model of colitis?
A3: In a DSS-induced colitis mouse model, a dosage of 10 mg/kg administered via intraperitoneal (i.p.) injection has been shown to be effective.[4]
Q4: What are the expected outcomes of successful this compound delivery in a DSS-induced colitis model?
A4: Successful delivery and efficacy of this compound in a DSS-induced colitis model should result in the amelioration of disease symptoms. Expected outcomes include:
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Reduced body weight loss.[4]
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A significant reduction in the disease activity index (DAI).[4]
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Restoration of colon length.[4]
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Improvement in the histological score of the colon, including reduced mucosal barrier disruption, crypt necrosis, and inflammatory cell infiltration.[4]
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Decreased levels of NLRP3 inflammasome-associated proteins in the colon tissue.[4]
Troubleshooting Guide
Problem 1: Difficulty dissolving this compound for in vivo administration.
-
Question: I am having trouble dissolving this compound for my in vivo experiment. What is the recommended solvent?
-
Answer: For in vivo administration, this compound can be formulated in a vehicle suitable for intraperitoneal injection. A common formulation for similar small molecule inhibitors involves dissolving the compound in a small amount of dimethyl sulfoxide (DMSO) first, and then diluting it with a vehicle such as a mixture of PEG300, Tween 80, and saline or PBS. For example, a vehicle might consist of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. It is crucial to prepare a fresh solution before each use and to ensure the final concentration of DMSO is low to avoid solvent toxicity.
Problem 2: Lack of efficacy or inconsistent results in the in vivo model.
-
Question: I am not observing the expected therapeutic effects of this compound in my DSS-induced colitis model. What could be the issue?
-
Answer: Inconsistent or a lack of results can stem from several factors:
-
Improper Formulation: Ensure the compound is fully dissolved and the formulation is homogenous. Precipitation of the compound will lead to inaccurate dosing. Visually inspect the solution for any particulates before injection.
-
Incorrect Dosage: Verify the calculations for the 10 mg/kg dosage based on the animal's body weight. Inaccurate weighing of the compound or incorrect calculation of the injection volume can lead to underdosing.
-
Administration Technique: Ensure proper intraperitoneal injection technique to avoid injecting into the intestines or other organs, which can affect the bioavailability of the compound.
-
Stability of the Compound: Prepare the formulation fresh before each administration. The stability of this compound in solution over time is not well-documented, so using freshly prepared solutions is the best practice.
-
Severity of the Disease Model: The severity of DSS-induced colitis can vary. Ensure that the disease induction is consistent across all animals and that the treatment is initiated at the appropriate time point.
-
Problem 3: Observed toxicity or adverse effects in the animals.
-
Question: My mice are showing signs of toxicity after the administration of this compound. What should I do?
-
Answer: While acute and subacute toxicity studies have suggested a favorable safety profile for this compound (compound 15z) with a high LD50 value, adverse effects can still occur.[4]
-
Solvent Toxicity: The vehicle, especially DMSO, can cause toxicity if used at high concentrations. Ensure the final concentration of DMSO in the injected volume is minimized. If you suspect solvent toxicity, consider reducing the DMSO concentration in your formulation or exploring alternative, less toxic solvent systems.
-
Compound-Specific Toxicity: Although reported to have low toxicity, individual animal sensitivity can vary. If toxicity is observed at the 10 mg/kg dose, consider performing a dose-response study with lower doses to find a balance between efficacy and safety.
-
Monitor for Signs of Distress: Closely monitor the animals for signs of distress, such as significant weight loss, lethargy, or ruffled fur. If severe adverse effects are observed, you may need to adjust the dose or discontinue the treatment.
-
Quantitative Data Summary
The following tables summarize the reported in vivo efficacy of this compound (compound 15z) in a DSS-induced colitis mouse model.
Table 1: Effect of this compound on Disease Activity Index (DAI) and Body Weight
| Treatment Group | Dosage (i.p.) | Change in Body Weight (%) | Disease Activity Index (DAI) |
| Control (DSS only) | Vehicle | Significant loss | High |
| This compound | 10 mg/kg | Reduced loss | Significantly reduced |
| MCC950 (control) | 10 mg/kg | Reduced loss | Significantly reduced |
Table 2: Effect of this compound on Colon Length and Histological Score
| Treatment Group | Dosage (i.p.) | Colon Length | Histological Score |
| Control (DSS only) | Vehicle | Significantly shortened | High (severe inflammation) |
| This compound | 10 mg/kg | Significantly restored | Significantly reduced |
| MCC950 (control) | 10 mg/kg | Significantly restored | Significantly reduced |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a DSS-Induced Colitis Mouse Model
-
Animal Model: C57BL/6 mice are a commonly used strain for this model.
-
Disease Induction: Administer 2.5-3% (w/v) dextran sulfate sodium (DSS) in the drinking water for 7-9 days to induce acute colitis.
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On each day of treatment, prepare the final injection solution by diluting the stock solution in a vehicle such as a mixture of PEG300, Tween 80, and saline to achieve the desired final concentration for a 10 mg/kg dose. The final DMSO concentration should be kept low (e.g., <10%).
-
-
Administration:
-
Administer this compound at a dose of 10 mg/kg via intraperitoneal (i.p.) injection once daily for the duration of the DSS treatment.
-
A vehicle control group should be administered the same formulation without the active compound.
-
-
Monitoring and Endpoint Analysis:
-
Monitor body weight, stool consistency, and the presence of blood in the feces daily to calculate the Disease Activity Index (DAI).
-
At the end of the study, euthanize the mice and collect the colons.
-
Measure the length of the colon.
-
Fix a portion of the colon in formalin for histological analysis (H&E staining) to assess inflammation, tissue damage, and immune cell infiltration.
-
Homogenize another portion of the colon to measure the levels of pro-inflammatory cytokines (e.g., IL-1β) and NLRP3 inflammasome-related proteins by ELISA or Western blot.
-
Mandatory Visualizations
Caption: NLRP3 Inflammasome Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for In Vivo Testing of this compound.
Caption: Troubleshooting Logic for this compound In Vivo Delivery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Novel 2,3-Dihydro-1 H-indene-5-sulfonamide NLRP3 Inflammasome Inhibitors Targeting Colon as a Potential Therapy for Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NLRP3 inhibitor’s efficacy and safety demonstrated in colitis models | BioWorld [bioworld.com]
Technical Support Center: Troubleshooting Unexpected Western Blot Results with NLRP3-IN-26
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using NLRP3-IN-26 who may be encountering unexpected results in their Western blot experiments. The information provided is intended to help identify and resolve common issues related to the detection of NLRP3 and its downstream signaling components.
NLRP3 Inflammasome Signaling Pathway
The NLRP3 inflammasome is a key component of the innate immune system. Its activation is a two-step process involving a priming signal and an activation signal, leading to the processing and release of pro-inflammatory cytokines.[1][2][3]
Caption: Canonical NLRP3 inflammasome activation pathway.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during Western blot analysis of NLRP3 and the effects of inhibitors like this compound.
Question 1: Why am I not detecting an NLRP3 band in my Western blot?
Possible Causes and Solutions:
-
Low NLRP3 Expression: NLRP3 is often expressed at low levels in resting cells. Priming cells with stimuli like lipopolysaccharide (LPS) is typically required to upregulate NLRP3 expression to detectable levels.[4][5]
-
Inefficient Protein Extraction: NLRP3 is a large protein (~118 kDa) and can be prone to degradation.[5] Ensure you are using a lysis buffer containing a sufficient concentration of protease inhibitors.
-
Poor Antibody Quality: Not all commercially available NLRP3 antibodies are specific or sensitive enough.[6] It is crucial to use an antibody that has been validated for Western blotting.
-
Suboptimal Gel and Transfer Conditions: For large proteins like NLRP3, use a low-percentage acrylamide gel (e.g., 8% or less) to ensure proper migration.[5] Additionally, optimize the transfer conditions; a wet transfer overnight at 4°C or a high-current transfer for a shorter duration can improve efficiency. Adding a low concentration of SDS (e.g., 0.05-0.1%) to the transfer buffer can also aid in the transfer of large proteins.[5]
Question 2: I see multiple bands for NLRP3. Which one is correct?
Possible Causes and Solutions:
-
Protein Isoforms: NLRP3 has several known isoforms in humans, which can result in multiple bands.[5]
-
Post-Translational Modifications (PTMs): NLRP3 undergoes various PTMs, such as ubiquitination and phosphorylation, which can alter its molecular weight and lead to the appearance of multiple bands.[5]
-
Non-Specific Antibody Binding: The antibody may be cross-reacting with other proteins. To verify specificity, consider using a positive control (e.g., lysate from LPS-primed macrophages) and a negative control (e.g., lysate from NLRP3 knockout cells).[6]
-
Protein Degradation: The lower molecular weight bands could be degradation products of NLRP3. Ensure adequate protease inhibitors are used during sample preparation.
Question 3: The NLRP3 band appears at a different molecular weight than expected (~118 kDa). Why?
Possible Causes and Solutions:
-
Post-Translational Modifications: As mentioned, PTMs can cause shifts in the apparent molecular weight of NLRP3.[5]
-
Gel Electrophoresis Conditions: The composition of the gel and running buffer can influence protein migration. Ensure your standards and ladders are running correctly.
-
Protein Isoforms: Different isoforms of NLRP3 can have varying predicted molecular weights.[5]
Question 4: After treating with this compound, I don't see a decrease in the NLRP3 protein band. Is the inhibitor not working?
Possible Causes and Solutions:
-
Mechanism of Action: Many NLRP3 inhibitors, including potentially this compound, do not affect the expression level (the amount of protein) of NLRP3 itself. Instead, they typically block the activation and assembly of the inflammasome complex.[7] Therefore, you would not expect to see a change in the NLRP3 protein band on a Western blot.
-
Assessing Inhibitor Activity: To determine if this compound is effective, you should measure the downstream consequences of NLRP3 activation. This includes looking for a reduction in cleaved (active) Caspase-1 and mature IL-1β.[8]
Question 5: How can I confirm that this compound is inhibiting the inflammasome?
Confirmation Strategy:
-
Analyze Downstream Markers: The most reliable way to confirm inhibitor activity is to assess the levels of cleaved Caspase-1 (p20 subunit) and mature IL-1β (p17 subunit) in your cell lysates and supernatants. An effective inhibitor should significantly reduce the presence of these cleaved forms.[8]
-
Use Appropriate Controls: Include positive controls (primed and activated cells without the inhibitor) and negative controls (unstimulated cells) in your experiment to ensure the assay is working correctly.
Experimental Protocols
Detailed Western Blot Protocol for NLRP3 Inflammasome Components
-
Cell Culture and Treatment:
-
Plate cells (e.g., THP-1 macrophages or bone marrow-derived macrophages) at an appropriate density.
-
Prime cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce expression of NLRP3 and pro-IL-1β.[3]
-
Pre-incubate cells with this compound at the desired concentration for 30-60 minutes.
-
Activate the NLRP3 inflammasome with a stimulus such as ATP (5 mM) or Nigericin (10 µM) for 30-60 minutes.
-
-
Sample Collection and Preparation:
-
Collect the cell culture supernatant (for secreted proteins like IL-1β and Caspase-1).
-
Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare samples by adding Laemmli buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (20-40 µg) onto an 8% or 10-12% SDS-PAGE gel (use 8% for NLRP3, and a gradient or 12% for smaller proteins like Caspase-1 and IL-1β).
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane. For NLRP3, a wet transfer at 4°C overnight is recommended.[9]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-NLRP3, anti-Caspase-1, anti-IL-1β) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the bands using a chemiluminescence imaging system.
-
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting unexpected Western blot results when studying the NLRP3 inflammasome.
Caption: A logical workflow for troubleshooting Western blots.
Quantitative Data Summary
The following table summarizes the approximate molecular weights of key proteins involved in the NLRP3 inflammasome pathway, which is crucial for interpreting Western blot results.
| Protein | Form | Approximate Molecular Weight (kDa) | Notes |
| NLRP3 | Full-length | ~118 kDa[5] | Can appear as multiple bands due to isoforms and PTMs.[5] |
| Caspase-1 | Pro-form (p45) | ~45 kDa | The inactive precursor form. |
| Cleaved (p20) | ~20 kDa | The active subunit; its presence indicates inflammasome activation.[8] | |
| IL-1β | Pro-form | ~31 kDa[10] | The inactive precursor form found in the cytosol. |
| Mature form | ~17 kDa[10] | The active, secreted form; its presence indicates inflammasome processing. | |
| ASC | Monomer | ~22 kDa | Adaptor protein; can form larger oligomers ("specks"). |
| Gasdermin D | Full-length | ~53 kDa[10] | |
| N-terminal fragment | ~31 kDa[10] | The pore-forming fragment that induces pyroptosis. |
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. docs.abcam.com [docs.abcam.com]
- 6. Issues with the Specificity of Immunological Reagents for NLRP3: Implications for Age-related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The NLRP3 inflammasome: Mechanism of action, role in disease and therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Standard Inflammasome Antibodies for Western Blotting - Bio-Connect [bio-connect.nl]
- 10. NLRP3 inflammasome triggers interleukin‐37 release from human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Nlrp3-IN-26 and Other NLRP3 Inhibitors
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering potential lot-to-lot variability with Nlrp3-IN-26 and other small molecule inhibitors of the NLRP3 inflammasome. The following resources offer troubleshooting strategies and detailed protocols to help ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results with a new batch of this compound. What could be the cause?
A1: Inconsistent results with a new lot of a small molecule inhibitor are often due to lot-to-lot variability. This can manifest as differences in purity, the presence of impurities, variations in crystalline structure, or degradation of the compound. Such variations can significantly impact the compound's biological activity and lead to poor reproducibility of your experiments. It is crucial to validate each new lot of the inhibitor before its use in critical experiments.
Q2: What are the critical quality control (QC) parameters to consider for a small molecule inhibitor like this compound?
A2: For research-grade small molecule inhibitors, it is important to verify several QC parameters. While comprehensive QC is typically performed by the manufacturer, understanding these parameters can help in troubleshooting. Key parameters include:
-
Identity: Confirmation of the chemical structure, often verified by Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).
-
Purity: The percentage of the desired compound in the sample, commonly determined by High-Performance Liquid Chromatography (HPLC).
-
Solubility: Ensuring the compound dissolves as expected in the chosen solvent at the desired concentration.
-
Appearance: The physical state and color of the compound.
Q3: How can we functionally validate a new lot of an NLRP3 inhibitor in our lab?
A3: Functional validation is essential to confirm that a new lot of an inhibitor performs comparably to previous batches. This involves performing a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) in a relevant cellular assay. For an NLRP3 inhibitor, this would typically involve stimulating inflammasome activation in immune cells (like macrophages) and measuring the inhibition of downstream readouts such as IL-1β secretion, caspase-1 activity, or ASC oligomerization.
Q4: What are the key downstream readouts to measure NLRP3 inflammasome activation and its inhibition?
A4: The primary readouts to assess NLRP3 inflammasome activity and the efficacy of an inhibitor include:
-
IL-1β and IL-18 Secretion: Measuring the levels of these mature pro-inflammatory cytokines in the cell culture supernatant by ELISA is a common and robust method.
-
Caspase-1 Activity: Directly measuring the enzymatic activity of caspase-1 in cell lysates or supernatants using a fluorometric or colorimetric assay.
-
ASC Oligomerization: Visualizing the formation of ASC specks by immunofluorescence microscopy or quantifying ASC oligomers by Western blotting after chemical cross-linking. This is a direct indicator of inflammasome assembly.
-
Pyroptosis: Measuring inflammatory cell death, often by quantifying the release of lactate dehydrogenase (LDH) into the cell culture supernatant.
Troubleshooting Guide for Lot-to-Lot Variability
If you suspect lot-to-lot variability with your NLRP3 inhibitor, follow this troubleshooting workflow to diagnose and address the issue.
Caption: Troubleshooting workflow for suspected inhibitor lot-to-lot variability.
Data Presentation: Comparing Inhibitor Lots
When you perform a functional validation of a new inhibitor lot, it is crucial to present the data in a clear and structured manner. Below is an example table for comparing the IC50 values of two different lots of this compound in various assays.
| Assay Type | Readout | Old Lot IC50 (µM) | New Lot IC50 (µM) | Fold Change |
| IL-1β ELISA | IL-1β Secretion | 0.52 | 2.15 | 4.1 |
| Caspase-1 Activity | Fluorescence | 0.48 | 1.98 | 4.1 |
| ASC Oligomerization | Western Blot | 0.60 | 2.50 | 4.2 |
A significant fold change (e.g., >2-3 fold) in IC50 values between lots suggests a substantial difference in potency and warrants contacting the supplier.
Experimental Protocols
Here are detailed protocols for key experiments to validate the function of your NLRP3 inhibitor.
NLRP3 Signaling Pathway
The following diagram illustrates the canonical NLRP3 inflammasome activation pathway, which is the target of this compound.
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Protocol 1: IL-1β Secretion Assay using ELISA
This protocol describes how to measure the inhibition of IL-1β secretion from LPS-primed macrophages treated with an NLRP3 inhibitor.
Materials:
-
THP-1 monocytes or bone marrow-derived macrophages (BMDMs)
-
RPMI-1640 medium with 10% FBS
-
PMA (for THP-1 differentiation)
-
LPS (1 µg/mL)
-
ATP (5 mM) or Nigericin (5 µM)
-
This compound (and other lots for comparison)
-
Human or Mouse IL-1β ELISA kit
-
96-well cell culture plates
Experimental Workflow:
Caption: Experimental workflow for IL-1β ELISA to assess inhibitor potency.
Procedure:
-
Cell Seeding and Differentiation:
-
For THP-1 cells, seed at 0.5 x 10^6 cells/mL in a 96-well plate and differentiate with 100 nM PMA for 48-72 hours.
-
For BMDMs, seed at 2 x 10^5 cells/well in a 96-well plate and allow them to adhere overnight.
-
-
Priming: Replace the medium with fresh serum-free medium containing 1 µg/mL LPS and incubate for 3-4 hours.
-
Inhibitor Treatment: Remove the LPS-containing medium and add fresh serum-free medium with serial dilutions of your NLRP3 inhibitor (e.g., from 10 µM down to 1 nM). Include a vehicle control (e.g., DMSO). Incubate for 1 hour.
-
NLRP3 Activation: Add ATP to a final concentration of 5 mM and incubate for 30-60 minutes.
-
Supernatant Collection: Centrifuge the plate at 500 x g for 5 minutes and carefully collect the supernatant.
-
ELISA: Perform the IL-1β ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Plot the IL-1β concentration against the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 2: Caspase-1 Activity Assay
This protocol measures the activity of caspase-1 in cell lysates using a fluorometric substrate.
Materials:
-
Cells prepared and treated as in Protocol 1
-
Caspase-1 fluorometric assay kit (containing a YVAD-AFC substrate)
-
Lysis buffer (provided in the kit)
-
96-well black microplate
-
Fluorometer (Ex/Em = 400/505 nm)
Procedure:
-
Cell Treatment: Follow steps 1-4 from Protocol 1.
-
Cell Lysis: After the ATP stimulation, centrifuge the plate and remove the supernatant. Lyse the cells by adding the lysis buffer provided in the kit and incubate on ice for 10-15 minutes.
-
Lysate Collection: Centrifuge the plate at 10,000 x g for 5 minutes at 4°C. Transfer the supernatant (cell lysate) to a new 96-well black plate.
-
Assay Reaction: Add the caspase-1 substrate (e.g., Ac-YVAD-AFC) to each well containing the cell lysate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Read the fluorescence on a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
Data Analysis: Normalize the fluorescence readings to a protein concentration measurement of the lysate. Plot the normalized activity against the inhibitor concentration to determine the IC50.
Protocol 3: ASC Oligomerization Assay by Western Blot
This protocol detects the formation of ASC oligomers, a hallmark of inflammasome assembly.
Materials:
-
Cells prepared and treated in 6-well plates
-
PBS
-
Lysis buffer (e.g., Triton X-100 based)
-
Disuccinimidyl suberate (DSS) cross-linker
-
SDS-PAGE gels and Western blotting reagents
-
Anti-ASC antibody
Procedure:
-
Cell Treatment: Seed and treat cells in 6-well plates following a similar procedure as in Protocol 1, scaling up the volumes accordingly.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable buffer.
-
Pelleting the Inflammasome Complex: Centrifuge the lysates at 6000 x g for 15 minutes at 4°C. The pellet will contain the large ASC specks.
-
Cross-linking: Resuspend the pellet in PBS and add 2 mM DSS to cross-link the ASC oligomers. Incubate for 30 minutes at room temperature.
-
Sample Preparation: Quench the cross-linking reaction and add Laemmli sample buffer. Boil the samples for 5 minutes.
-
Western Blotting: Run the samples on an SDS-PAGE gel and transfer to a PVDF membrane. Probe the membrane with an anti-ASC antibody.
-
Analysis: ASC monomers will appear at ~22 kDa, while dimers, trimers, and high-molecular-weight oligomers will be visible in activated samples. Quantify the reduction of the oligomeric bands in the presence of the inhibitor.
Technical Support Center: NLRP3-IN-26 and Cell Viability Assays
Welcome to the technical support center for researchers utilizing NLRP3-IN-26. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address potential challenges when assessing cell viability in the presence of this potent NLRP3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor of the NLRP3 inflammasome, a key component of the innate immune system. The NLRP3 inflammasome, upon activation by a variety of danger signals, triggers the activation of caspase-1, which in turn processes pro-inflammatory cytokines like interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, active forms.[1][2][3] This process can also lead to a form of inflammatory cell death known as pyroptosis.[1] NLRP3 inhibitors like this compound are designed to block the activation of the NLRP3 inflammasome, thereby preventing the downstream inflammatory cascade.[4]
Q2: Can this compound affect the results of my cell viability assay?
While there are no specific reports detailing direct interference of this compound with common cell viability assays, it is a possibility that researchers should be aware of. Small molecule compounds can sometimes interact with assay reagents, leading to inaccurate results. For instance, compounds with reducing potential can directly reduce tetrazolium salts (like MTT, XTT) to their colored formazan products, independent of cellular metabolic activity.[5] This would lead to a false positive, suggesting higher cell viability than is actually present.
Q3: Which cell viability assays are commonly used in the context of NLRP3 inflammasome research?
The most frequently used assays are:
-
Tetrazolium-based assays (MTT, XTT, WST-8): These colorimetric assays measure the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the tetrazolium salt to a colored formazan product.
-
Lactate Dehydrogenase (LDH) assay: This cytotoxicity assay measures the amount of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon membrane rupture, a hallmark of pyroptosis.[1]
Troubleshooting Guide: this compound and Cell Viability Assays
This guide will help you identify and resolve potential issues when using this compound in conjunction with MTT, XTT, and LDH assays.
Issue 1: Unexpected Increase in Cell Viability with Tetrazolium-Based Assays (MTT, XTT)
Possible Cause: Direct reduction of the tetrazolium salt by this compound.
Troubleshooting Steps:
-
Cell-Free Control:
-
Rationale: To determine if this compound directly interacts with the assay reagents.
-
Protocol: Prepare wells with cell culture medium and this compound at the same concentrations used in your experiment, but without cells. Add the MTT or XTT reagent and incubate for the standard duration.
-
Interpretation: If you observe a color change in the cell-free wells containing this compound, it indicates direct reduction of the tetrazolium salt by the compound.
-
-
Use an Alternative Viability Assay:
-
Rationale: If direct interference is confirmed, switch to an assay with a different detection principle.
-
Recommendation: The LDH assay is a suitable alternative as it measures membrane integrity rather than metabolic activity. Other options include trypan blue exclusion or assays based on ATP content (e.g., CellTiter-Glo®).
-
Issue 2: Discrepancy Between Viability Data and Microscopic Observations
Possible Cause: Assay artifact masking true cellular phenotype.
Troubleshooting Steps:
-
Visual Inspection:
-
Rationale: Always correlate quantitative assay data with qualitative microscopic examination of your cells.
-
Procedure: Before adding the viability reagent, carefully observe the cell morphology, density, and adherence under a microscope. Look for signs of stress or death (e.g., rounding, detachment, membrane blebbing).
-
-
Dose-Response Curve Analysis:
-
Rationale: A non-physiological dose-response curve can indicate assay interference.
-
Procedure: Perform a full dose-response curve for this compound. If you observe an initial increase in viability followed by a decrease at higher concentrations, this could suggest competing effects of assay interference (at lower concentrations) and true cytotoxicity (at higher concentrations).
-
Issue 3: High Background in LDH Assay
Possible Cause:
-
This compound-induced cytotoxicity.
-
Serum in the culture medium contains LDH.
-
Mechanical stress during handling leading to cell lysis.
Troubleshooting Steps:
-
Spontaneous LDH Release Control:
-
Rationale: To measure the baseline LDH release from untreated cells.
-
Protocol: Include wells with untreated cells to determine the spontaneous LDH release.
-
-
Maximum LDH Release Control:
-
Rationale: To determine the total LDH content in your cells.
-
Protocol: Include wells where cells are completely lysed using a lysis buffer provided with the LDH assay kit.
-
-
Serum-Free Medium Control:
-
Rationale: To quantify the contribution of serum to the background LDH signal.
-
Protocol: Include wells with culture medium (containing serum) but no cells.
-
Data Presentation
Table 1: Troubleshooting Summary for this compound and Cell Viability Assays
| Issue | Potential Cause | Recommended Action |
| Unexpectedly high viability with MTT/XTT | Direct reduction of tetrazolium salt by this compound | Perform a cell-free control experiment. If interference is confirmed, use an alternative assay (e.g., LDH, Trypan Blue). |
| Data contradicts microscopic observation | Assay artifact | Always visually inspect cells before the assay. Analyze the full dose-response curve for anomalies. |
| High background in LDH assay | Compound cytotoxicity, serum LDH, or cell handling | Include appropriate controls: spontaneous release, maximum release, and a no-cell medium control. |
Experimental Protocols
MTT Cell Viability Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and appropriate vehicle controls. Incubate for the desired duration.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock solution in serum-free medium to a final concentration of 0.5 mg/mL. Remove the treatment medium from the wells and add 100 µL of the MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well.
-
Absorbance Reading: Gently shake the plate to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
XTT Cell Viability Assay Protocol
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
XTT Reagent Preparation: Prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the freshly prepared XTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Reading: Read the absorbance at 450 nm using a microplate reader. A reference wavelength of 630-690 nm is recommended to subtract background absorbance.
LDH Cytotoxicity Assay Protocol
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).
-
Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction and Read Absorbance: Add 50 µL of the stop solution to each well. Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background.
Visualizations
Caption: Canonical NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for troubleshooting potential assay interference by this compound.
Caption: Decision tree for troubleshooting common issues with cell viability assays in the presence of this compound.
References
- 1. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are NLRP3 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Reduction of MTT to Purple Formazan by Vitamin E Isomers in the Absence of Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Effects of NLRP3-IN-26 on the NF-κB Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the effect of NLRP3-IN-26 on the NF-κB signaling pathway.
Understanding the Interplay: NLRP3 and NF-κB
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a cornerstone of the inflammatory response. It functions as a primary transcription factor for a host of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. A critical target of NF-κB is the NLRP3 gene itself, which encodes the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) protein. This transcriptional upregulation of NLRP3, often referred to as "priming" or "Signal 1," is a prerequisite for the assembly and activation of the NLRP3 inflammasome in response to a secondary stimulus ("Signal 2").[1][2][3][4][5][6]
This compound is a potent and specific inhibitor of the NLRP3 inflammasome. Its primary mechanism of action is the direct inhibition of the NLRP3 protein, thereby preventing inflammasome assembly and subsequent activation of caspase-1 and release of pro-inflammatory cytokines IL-1β and IL-18. Given that NF-κB is a key upstream regulator of NLRP3 expression, investigating the effects of an NLRP3 inhibitor on the NF-κB pathway can reveal important feedback loops and potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a direct inhibitor of the NLRP3 protein. It has an IC50 of 0.13 μM for NLRP3 inhibition. By binding to NLRP3, it prevents the conformational changes required for inflammasome assembly, thereby blocking the activation of caspase-1 and the maturation and release of IL-1β and IL-18.
Q2: Does this compound directly inhibit NF-κB signaling?
A2: Based on current understanding, this compound is a specific inhibitor of the NLRP3 protein. Any observed effects on the NF-κB signaling pathway are generally considered to be indirect consequences of NLRP3 inflammasome inhibition. For example, by blocking the production of IL-1β, which can itself activate NF-κB in an autocrine or paracrine manner, this compound can indirectly dampen NF-κB activity. However, it is crucial to experimentally verify the directness of this effect.
Q3: What are the expected effects of this compound on the NF-κB signaling pathway?
A3: The primary expected effect is a reduction in NF-κB activity that is dependent on NLRP3 inflammasome products. Specifically, you might observe:
-
Reduced phosphorylation and nuclear translocation of the NF-κB p65 subunit in response to stimuli that activate both NF-κB and the NLRP3 inflammasome.
-
Decreased degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.
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Reduced expression of NF-κB target genes, including NLRP3, IL1B, and TNF.
Q4: How can I be sure that the observed effects on NF-κB are due to NLRP3 inhibition and not off-target effects?
A4: This is a critical experimental question. To address this, consider the following controls:
-
Use a structurally unrelated NLRP3 inhibitor: Comparing the effects of this compound with another specific NLRP3 inhibitor (e.g., MCC950) can help determine if the observed phenotype is a class effect of NLRP3 inhibition.
-
NLRP3 knockout/knockdown cells: The most definitive control is to use cells lacking NLRP3. If this compound still affects NF-κB signaling in these cells, it indicates an off-target mechanism.
-
Directly activate NF-κB: Use a stimulus that activates NF-κB independently of the NLRP3 inflammasome (e.g., direct stimulation with TNF-α). If this compound inhibits this activation, it suggests a direct effect on the NF-κB pathway.
Q5: What are some common challenges when studying the effect of NLRP3 inhibitors on NF-κB signaling?
A5: Common challenges include:
-
Distinguishing between direct and indirect effects: As mentioned, NLRP3 inflammasome products can amplify NF-κB signaling. Careful experimental design is needed to dissect these effects.
-
Cell-type specific responses: The interplay between NLRP3 and NF-κB can vary between different cell types.
-
Compound solubility and stability: Ensure proper dissolution and stability of this compound in your experimental system to achieve the desired concentration.
-
Appropriate controls: The use of negative and positive controls is paramount for data interpretation.
Troubleshooting Guides
This section provides guidance on common issues encountered during experiments investigating the effect of this compound on the NF-κB signaling pathway.
Problem 1: No effect of this compound on NF-κB activation is observed.
| Possible Cause | Troubleshooting Step |
| Inactive Compound | Verify the activity of your this compound stock by testing its ability to inhibit a known NLRP3-dependent output, such as IL-1β secretion in response to LPS and Nigericin. |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your cell type and stimulus. The reported IC50 of 0.13 μM is a starting point. |
| Timing of Treatment | The timing of this compound treatment relative to stimulation is crucial. For priming-dependent NF-κB activation, pre-incubation with the inhibitor before adding the stimulus is generally recommended. Optimize the pre-incubation time (e.g., 30-60 minutes). |
| NF-κB Activation Pathway is NLRP3-Independent | The stimulus you are using may activate NF-κB through a pathway that does not involve the NLRP3 inflammasome. Confirm that your stimulus is known to engage the NLRP3 inflammasome. Use a positive control stimulus known to activate the NLRP3 inflammasome (e.g., LPS + ATP or Nigericin). |
| Readout is Insensitive | Ensure your assay for NF-κB activation (e.g., Western blot for p-p65, luciferase reporter assay) is sensitive enough to detect changes. Include appropriate positive and negative controls. |
Problem 2: this compound inhibits NF-κB activation, but you suspect an off-target effect.
| Possible Cause | Troubleshooting Step |
| Direct Inhibition of NF-κB Pathway Components | Test the effect of this compound on NF-κB activation induced by a stimulus that bypasses the NLRP3 inflammasome (e.g., TNF-α). If inhibition is still observed, it suggests a direct effect on the NF-κB pathway. |
| Inhibition of Upstream Signaling (e.g., TLRs) | Investigate if this compound affects signaling components upstream of NF-κB, such as the phosphorylation of IKKα/β. |
| Use of Control Compounds | Compare the effects of this compound with a well-characterized, structurally different NLRP3 inhibitor. Consistent results would strengthen the conclusion that the effect is on-target. |
| NLRP3-Deficient Cells | The definitive experiment is to test the effect of this compound in NLRP3 knockout or knockdown cells. If the inhibitor no longer affects NF-κB activation, the effect is NLRP3-dependent. |
Experimental Protocols & Data Presentation
Quantitative Data Summary
| Compound | Target | IC50 | Cell Line | Assay |
| This compound | NLRP3 | 0.13 µM | Not specified | Not specified |
Note: The specific cell line and assay for the IC50 of this compound were not detailed in the available information. Researchers should determine the optimal concentration for their specific experimental setup.
Key Experimental Methodologies
1. Western Blot for NF-κB Pathway Components
This protocol allows for the detection of key proteins in the NF-κB signaling cascade, such as phosphorylated p65 (p-p65) and total p65, as well as the degradation of IκBα.
-
Cell Culture and Treatment:
-
Plate cells (e.g., THP-1 macrophages, bone marrow-derived macrophages) at an appropriate density.
-
Pre-treat cells with various concentrations of this compound or vehicle control for 1 hour.
-
Stimulate cells with an appropriate agonist (e.g., LPS) for a time course (e.g., 0, 15, 30, 60 minutes).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against p-p65, total p65, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
2. NF-κB Luciferase Reporter Assay
This assay provides a quantitative measure of NF-κB transcriptional activity.
-
Cell Transfection:
-
Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).
-
-
Cell Treatment:
-
After 24 hours, pre-treat the transfected cells with this compound or vehicle control for 1 hour.
-
Stimulate the cells with an appropriate agonist (e.g., LPS or TNF-α) for 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Visualizing the Pathways and Workflows
Signaling Pathway Diagram
Caption: Canonical NLRP3 inflammasome activation pathway highlighting NF-κB-mediated priming.
Experimental Workflow Diagram
Caption: General experimental workflow for studying the effect of this compound on NF-κB signaling.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting unexpected results.
References
- 1. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Canonical and non-canonical functions of NLRP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Nlrp3-IN-26 serum stability for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nlrp3-IN-26 (also known as compound 15z).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and specific inhibitor of the NLRP3 inflammasome with an IC50 of 0.13 μM.[1][2][3] Mechanistic studies have shown that this compound directly binds to the NLRP3 protein, which in turn blocks the assembly and activation of the NLRP3 inflammasome.[1][2] This inhibition effectively prevents the release of pro-inflammatory cytokines IL-1β and IL-18 and subsequent pyroptotic cell death.
Q2: What are the potential in vivo applications of this compound?
A2: this compound has been investigated for its therapeutic potential in inflammatory conditions, particularly those affecting the colon. Due to its notable distribution in the colon, it has been successfully used in a dextran sulfate sodium (DSS)-induced colitis model in mice.[1][2]
Q3: What is the recommended formulation for in vivo administration of this compound?
A3: For in vivo studies in mice, this compound can be formulated as a suspension for oral administration. A common vehicle for this is a solution of 0.5% carboxymethylcellulose sodium (CMC-Na) in water. It is crucial to ensure the compound is uniformly suspended before each administration.
Q4: Is there any information on the pharmacokinetic profile of this compound?
A4: While detailed pharmacokinetic parameters from the primary publication are not fully available in the provided search results, the study by Sun et al. (2023) suggests that this compound exhibits notable distribution to the colon, making it suitable for colitis models.[1][2] For precise pharmacokinetic data, it is recommended to consult the full publication.
Troubleshooting Guide
Issue 1: Inconsistent results in in vivo colitis models.
-
Possible Cause 1: Improper formulation or administration.
-
Troubleshooting Step: Ensure this compound is homogenously suspended in the 0.5% CMC-Na vehicle immediately before oral gavage. Vortexing the suspension before drawing it into the syringe is recommended. Inconsistent suspension can lead to variable dosing.
-
-
Possible Cause 2: Suboptimal dosage.
-
Troubleshooting Step: The effective dose can vary based on the severity of the DSS-induced colitis and the specific mouse strain. A dose-response study may be necessary to determine the optimal dose for your experimental conditions.
-
-
Possible Cause 3: Timing of administration.
-
Troubleshooting Step: The therapeutic window is critical. The timing of this compound administration relative to DSS induction should be consistent and optimized. Consider both prophylactic and therapeutic dosing regimens.
-
Issue 2: Low or no detectable levels of this compound in plasma.
-
Possible Cause 1: Poor oral bioavailability.
-
Troubleshooting Step: While this compound shows significant efficacy in the colon, its systemic exposure might be low. This could be an inherent property of the compound. Consider co-administering with absorption enhancers, though this may alter the distribution profile.
-
-
Possible Cause 2: Rapid metabolism.
-
Troubleshooting Step: Assess the metabolic stability of this compound in liver microsomes from the animal model species to understand its metabolic fate. If metabolism is rapid, more frequent dosing may be required to maintain therapeutic concentrations.
-
Issue 3: Compound precipitation in the formulation.
-
Possible Cause: Low aqueous solubility.
-
Troubleshooting Step: this compound is a solid with limited aqueous solubility.[4] If precipitation is observed, consider micronizing the compound to increase its surface area and improve suspension stability. Alternatively, explore other biocompatible suspending agents or co-solvents, ensuring they do not interfere with the experimental outcomes.
-
Quantitative Data Summary
| Parameter | Value | Species | Administration | Reference |
| IC50 (NLRP3 Inhibition) | 0.13 μM | In vitro | N/A | [1][2][3] |
| Binding Affinity (KD for NLRP3) | 102.7 nM | In vitro | N/A | [1][2] |
Note: Detailed in vivo pharmacokinetic and serum stability data are best obtained from the full text of the primary publication by Sun S, et al. (2023) in the Journal of Medicinal Chemistry.
Experimental Protocols
Protocol: Formulation of this compound for Oral Administration in Mice
-
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile, purified water
-
Mortar and pestle (optional, for micronization)
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
-
Procedure:
-
Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. To do this, slowly add the CMC-Na powder to the water while stirring vigorously with a magnetic stirrer to prevent clumping. Continue stirring until the CMC-Na is fully dissolved.
-
Accurately weigh the required amount of this compound powder for the desired final concentration and total volume.
-
If the powder is not finely milled, gently grind it using a mortar and pestle to a fine, uniform consistency.
-
Gradually add the this compound powder to the 0.5% CMC-Na solution while continuously stirring.
-
Continue to stir the suspension for at least 15-20 minutes to ensure it is well-mixed.
-
Immediately before each administration, vigorously vortex the suspension to ensure homogeneity.
-
Visualizations
Caption: NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
References
Validation & Comparative
In Vivo Efficacy of NLRP3 Inflammasome Inhibitors: A Comparative Guide
A direct comparison between NLRP3-IN-26 and MCC950 for in vivo efficacy cannot be provided at this time due to the lack of publicly available scientific literature and experimental data on this compound. Extensive searches for in vivo studies, experimental protocols, and quantitative data for this compound did not yield any specific results.
This guide will therefore focus on the well-documented in vivo efficacy of MCC950, a widely studied and potent small-molecule inhibitor of the NLRP3 inflammasome. The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the NLRP3 inflammasome.
MCC950: A Profile of a Selective NLRP3 Inhibitor
MCC950 is a potent and specific inhibitor of the NLRP3 inflammasome, a key component of the innate immune system.[1] The NLRP3 inflammasome is a multi-protein complex that, upon activation by a variety of stimuli, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and can lead to a form of inflammatory cell death known as pyroptosis.[2] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases.[2]
MCC950 has been shown to block NLRP3 activation, thereby reducing the production of IL-1β and mitigating inflammation in numerous preclinical models of disease.[2]
NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a two-step process. The first step, known as priming, is typically initiated by microbial components or endogenous cytokines that lead to the transcriptional upregulation of NLRP3 and pro-IL-1β via the NF-κB pathway. The second step, or activation, is triggered by a diverse array of stimuli, including ATP, crystalline substances, and microbial toxins, which leads to the assembly of the inflammasome complex, caspase-1 activation, and subsequent cytokine release.
Caption: A diagram of the two-signal NLRP3 inflammasome activation pathway and the inhibitory action of MCC950.
Quantitative Data Summary of MCC950 In Vivo Efficacy
The following tables summarize the in vivo efficacy of MCC950 across various preclinical disease models.
Table 1: MCC950 in a Mouse Model of Atherosclerosis
| Parameter | Control Group | MCC950-Treated Group | Percent Reduction | Reference |
| Plaque Size (max stenosis, 10⁵ µm²) | 1.16 ± 0.09 | 0.88 ± 0.06 | ~24% | [3] |
| Average Plaque Size (10⁵ µm²) | 0.71 ± 0.07 | 0.52 ± 0.05 | ~27% | [3] |
| Plaque Volume (10⁸ µm³) | 0.84 ± 0.18 | 0.37 ± 0.05 | ~56% | [3] |
Table 2: MCC950 in a Mouse Model of Hutchinson-Gilford Progeria Syndrome
| Parameter | Untreated | MCC950-Treated | Percent Increase/Reduction | Reference |
| Mean Lifespan Increase | - | - | 19.2% | [4] |
| Body Weight (g) | 14.7 ± 0.7 | 18.6 ± 0.7 | ~26.5% increase | [4] |
| IL-1β Production | Elevated | Reduced | Significant Reduction | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from key in vivo studies of MCC950.
General In Vivo Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of an NLRP3 inhibitor like MCC950 in a mouse model of induced disease.
Caption: A generalized workflow for in vivo studies of NLRP3 inhibitors.
Protocol 1: Atherosclerosis Mouse Model
-
Animal Model: Apolipoprotein E-deficient (apoE−/−) mice.[3]
-
Disease Induction: Mice were fed a Western-type diet and a semiconstrictive perivascular collar was placed on the carotid arteries to induce atherosclerotic plaques.[3]
-
Treatment: Mice received intraperitoneal (i.p.) injections of MCC950 (10 mg/kg) or a vehicle control three times per week for four weeks.[3]
-
Outcome Measures:
-
Atherosclerotic plaque size and volume were quantified from hematoxylin-eosin-stained cryosections.[3]
-
Macrophage accumulation in the plaques was assessed.[3]
-
mRNA expression of adhesion molecules (VCAM-1, ICAM-1) in the carotid arteries was measured by qRT-PCR.[3]
-
In a separate experiment to confirm in vivo activity, hyperlipidemic mice were injected with lipopolysaccharide (LPS) with or without MCC950 pretreatment, and serum IL-1β levels were measured by ELISA.[3]
-
Protocol 2: Hutchinson-Gilford Progeria Syndrome (HGPS) Mouse Model
-
Animal Model: Zmpste24-deficient (Zmpste24−/−) mice, a model for HGPS.[4]
-
Treatment: MCC950 was administered daily via i.p. injection at a dose of 20 mg/kg.[4]
-
Outcome Measures:
Conclusion
MCC950 has demonstrated significant in vivo efficacy in a variety of preclinical models of inflammatory diseases by specifically inhibiting the NLRP3 inflammasome. The provided data and protocols offer a valuable resource for researchers in the field. While a direct comparison with this compound is not currently possible due to a lack of available data, the extensive research on MCC950 highlights the therapeutic potential of targeting the NLRP3 pathway. Further research into novel NLRP3 inhibitors like this compound is warranted to expand the arsenal of potential treatments for inflammasome-driven diseases.
References
A Comparative Guide to NLRP3 Inflammasome Inhibitors: Nlrp3-IN-26 vs. CY-09
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical therapeutic target for a wide range of inflammatory diseases. Its dysregulation is implicated in conditions such as cryopyrin-associated periodic syndromes (CAPS), type 2 diabetes, gout, and inflammatory bowel disease. This guide provides an objective comparison of two prominent small-molecule inhibitors of the NLRP3 inflammasome: Nlrp3-IN-26 and CY-09, with a focus on their specificity, mechanism of action, and supporting experimental data.
Performance Comparison at a Glance
The following table summarizes the key quantitative data for this compound and CY-09, offering a clear comparison of their potency and binding affinity for the NLRP3 protein.
| Parameter | This compound (compound 15z) | CY-09 |
| Mechanism of Action | Directly binds to the NLRP3 protein, blocking inflammasome assembly and activation.[1] | Directly binds to the ATP-binding motif (Walker A) of the NLRP3 NACHT domain, inhibiting its ATPase activity.[2][3][4] |
| IC50 | 0.13 µM[1] | ~6 µM (in bone marrow-derived macrophages) |
| Binding Affinity (KD) | 102.7 nM[1] | ~500 nM (for purified GFP-NLRP3)[4] |
| Specificity | Specific for NLRP3 inflammasome.[1] | Selective for NLRP3 over AIM2 and NLRC4 inflammasomes; no effect on NF-κB signaling.[2][4] |
| In Vivo Efficacy | Effective in a mouse model of DSS-induced colitis.[1] | Demonstrates therapeutic effects in mouse models of CAPS and type 2 diabetes.[4] |
Delving into the Mechanisms: How They Inhibit the NLRP3 Inflammasome
The distinct mechanisms of action of this compound and CY-09 are crucial for understanding their specific effects on the NLRP3 signaling pathway.
This compound acts by directly binding to the NLRP3 protein. This interaction prevents the subsequent assembly of the inflammasome complex, a critical step for its activation.[1] By blocking this assembly, this compound effectively halts the downstream inflammatory cascade.
CY-09 , on the other hand, targets the enzymatic activity of the NLRP3 protein. It specifically binds to the Walker A motif within the NACHT domain, which is responsible for ATP binding and hydrolysis.[2][3][4] This inhibition of ATPase activity prevents the conformational changes in NLRP3 that are necessary for its oligomerization and the recruitment of the adaptor protein ASC, thereby blocking inflammasome formation.[4]
Visualizing the Pathways and Processes
To better illustrate the context of these inhibitors' actions, the following diagrams depict the NLRP3 inflammasome signaling pathway and a typical experimental workflow for evaluating inhibitor efficacy.
Caption: NLRP3 Inflammasome Signaling Pathway and points of inhibition.
Caption: A typical workflow for evaluating NLRP3 inhibitor efficacy in vitro.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and CY-09.
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This protocol is a standard method for assessing the potency of NLRP3 inhibitors in a cell-based model.
-
Cell Culture and Priming:
-
Bone marrow-derived macrophages (BMDMs) are harvested from mice and cultured in DMEM supplemented with 10% FBS and M-CSF. Alternatively, human THP-1 monocytes are differentiated into macrophages using PMA.
-
Cells are seeded in multi-well plates and primed with Lipopolysaccharide (LPS) (e.g., 1 µg/mL for 4 hours) to upregulate the expression of NLRP3 and pro-IL-1β (Signal 1).
-
-
Inhibitor Treatment:
-
Following priming, the culture medium is replaced with fresh medium containing various concentrations of the test inhibitor (this compound or CY-09) or vehicle control (DMSO).
-
Cells are incubated with the inhibitor for a predetermined time (e.g., 30-60 minutes).
-
-
NLRP3 Inflammasome Activation:
-
The NLRP3 inflammasome is then activated by adding a specific agonist (Signal 2), such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM), to the culture medium.
-
Cells are incubated with the agonist for a specified duration (e.g., 1-2 hours).
-
-
Measurement of Inflammasome Activity:
-
IL-1β and IL-18 Secretion: The cell culture supernatants are collected, and the concentration of secreted IL-1β and IL-18 is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Caspase-1 Activation: Cell lysates are prepared, and the cleavage of pro-caspase-1 to its active p20 subunit is assessed by Western blotting using an antibody specific for the cleaved form of caspase-1.
-
ASC Oligomerization: To visualize the formation of the ASC speck, a hallmark of inflammasome activation, cells can be fixed, permeabilized, and stained with an anti-ASC antibody, followed by fluorescence microscopy.
-
Pyroptosis: Cell death due to pyroptosis is quantified by measuring the release of lactate dehydrogenase (LDH) into the culture supernatant using a commercially available LDH cytotoxicity assay kit.
-
NLRP3 ATPase Activity Assay
This biochemical assay directly measures the ability of an inhibitor to block the enzymatic activity of the NLRP3 protein.
-
Protein Purification:
-
Recombinant human or murine NLRP3 protein (often a construct containing the NACHT domain) is expressed and purified from a suitable expression system (e.g., insect or mammalian cells).
-
-
Assay Reaction:
-
The purified NLRP3 protein is incubated with varying concentrations of the inhibitor (e.g., CY-09) or vehicle control in an ATPase assay buffer.
-
The enzymatic reaction is initiated by the addition of ATP.
-
-
Detection of ATPase Activity:
-
The amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured using a malachite green-based colorimetric assay or a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).
-
The results are used to determine the IC50 value of the inhibitor for NLRP3 ATPase activity.
-
Microscale Thermophoresis (MST) for Binding Affinity Determination
MST is a biophysical technique used to quantify the binding affinity between a small molecule inhibitor and its protein target.
-
Protein Labeling:
-
Purified NLRP3 protein is fluorescently labeled according to the MST instrument manufacturer's protocol.
-
-
Sample Preparation:
-
A serial dilution of the inhibitor (e.g., this compound or CY-09) is prepared.
-
A constant concentration of the labeled NLRP3 protein is mixed with each inhibitor concentration.
-
-
MST Measurement:
-
The samples are loaded into capillaries and measured in an MST instrument.
-
The instrument detects changes in the fluorescence of the labeled protein as it moves through a temperature gradient, which is dependent on the binding of the inhibitor.
-
-
Data Analysis:
-
The change in thermophoresis is plotted against the logarithm of the inhibitor concentration, and the data are fitted to a binding curve to determine the dissociation constant (KD).
-
Conclusion
Both this compound and CY-09 are potent and specific inhibitors of the NLRP3 inflammasome, albeit through different mechanisms of action. This compound demonstrates a significantly lower IC50 and a higher binding affinity compared to CY-09 in the cited studies, suggesting greater potency. However, the choice of inhibitor for a specific research application or therapeutic development program may depend on various factors, including the desired mode of action, pharmacokinetic properties, and the specific disease model being investigated. The experimental protocols provided herein offer a robust framework for the continued evaluation and comparison of these and other emerging NLRP3 inflammasome inhibitors.
References
- 1. Discovery of Novel 2,3-Dihydro-1 H-indene-5-sulfonamide NLRP3 Inflammasome Inhibitors Targeting Colon as a Potential Therapy for Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 4. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
Validating Nlrp3-IN-26 Activity: A Comparative Guide with a Positive Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the inhibitory activity of Nlrp3-IN-26 against the NLRP3 inflammasome. As a crucial component of the innate immune system, the NLRP3 inflammasome's dysregulation is implicated in a host of inflammatory diseases. Consequently, the validation of novel inhibitors like this compound is of paramount importance. This document outlines a comparative approach, utilizing the well-characterized inhibitor MCC950 as a positive control, and furnishes detailed experimental protocols and data presentation formats to facilitate robust assessment.
Performance Comparison: this compound vs. MCC950
While direct head-to-head comparative studies are not yet prevalent in the public domain, the following table summarizes the reported inhibitory potency of this compound and the established positive control, MCC950. It is important to note that the IC50 values are derived from separate studies and different experimental conditions, thus serving as a reference for expected potency rather than a direct comparison.
| Compound | Target | Assay Type | Cell Type | IC50 |
| This compound | NLRP3 | Not Specified | Not Specified | 0.13 µM |
| MCC950 | NLRP3 | IL-1β release | BMDMs | ~7.5 nM[1][2] |
| MCC950 | NLRP3 | IL-1β release | HMDMs | ~8.1 nM[3] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. BMDMs (Bone Marrow-Derived Macrophages) HMDMs (Human Monocyte-Derived Macrophages)
Elucidating the NLRP3 Signaling Pathway
The canonical activation of the NLRP3 inflammasome is a two-step process. The first, a "priming" signal, is typically initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs).[4][5][6][7][8] This leads to the upregulation of NLRP3 and pro-IL-1β transcription via the NF-κB pathway. The second signal, an "activation" signal, is triggered by a diverse array of stimuli, including pore-forming toxins like nigericin, extracellular ATP, and crystalline substances.[4][5] These stimuli lead to cellular events such as potassium efflux, which are thought to be the ultimate triggers for NLRP3 oligomerization.[9] The assembled NLRP3 inflammasome, composed of NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the autocatalytic cleavage of pro-caspase-1 into its active form.[9][10] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell.[9][10]
Caption: Canonical NLRP3 inflammasome activation pathway and points of inhibition.
Experimental Protocols
To validate the inhibitory effect of this compound, a series of in vitro assays are recommended. The following protocols provide a general framework that can be adapted to specific laboratory conditions and cell types.
Experimental Workflow Overview
The general workflow for assessing NLRP3 inhibitor activity involves priming cells, pre-treating with the inhibitor, activating the inflammasome, and finally measuring the downstream inflammatory readouts.
Caption: General workflow for validating NLRP3 inflammasome inhibitors.
Cell Culture and Priming
-
Cell Lines:
-
Murine Bone Marrow-Derived Macrophages (BMDMs): A primary cell model that robustly responds to NLRP3 stimuli.
-
THP-1 cells: A human monocytic cell line that can be differentiated into macrophage-like cells with Phorbol 12-myristate 13-acetate (PMA).[11]
-
Peripheral Blood Mononuclear Cells (PBMCs): Primary human cells for translational relevance.
-
-
Priming Protocol:
Inhibitor Treatment and NLRP3 Activation
-
After priming, remove the LPS-containing medium.
-
Add fresh medium containing various concentrations of this compound or MCC950 (as a positive control). A vehicle control (e.g., DMSO) must be included.
-
Incubate for 30-60 minutes.
-
Activate the NLRP3 inflammasome by adding an appropriate stimulus:
-
Incubate for the recommended time for each stimulus and assay (e.g., 1-6 hours).[11]
Measurement of NLRP3 Inflammasome Activity
-
Collect the cell culture supernatants after the activation step.
-
Centrifuge the supernatants to remove any cellular debris.
-
Quantify the concentration of secreted IL-1β and IL-18 using commercially available ELISA kits, following the manufacturer's instructions.
-
Compare the levels of cytokine secretion in inhibitor-treated wells to the vehicle-treated control wells.
-
Cell lysates or supernatants can be used for this assay.
-
Utilize a commercially available Caspase-1 activity assay kit, which typically measures the cleavage of a specific fluorogenic or colorimetric substrate.
-
Follow the manufacturer's protocol to measure Caspase-1 activity.
-
A significant reduction in Caspase-1 activity in the presence of the inhibitor indicates successful targeting of the NLRP3 inflammasome pathway.
-
This assay visualizes the formation of the ASC speck, a hallmark of inflammasome activation.
-
Cells can be fixed and permeabilized after activation.
-
Stain for ASC using a specific primary antibody followed by a fluorescently labeled secondary antibody.
-
Visualize the cells using fluorescence microscopy.
-
Quantify the percentage of cells containing ASC specks in different treatment groups. A potent inhibitor will significantly reduce the number of ASC speck-positive cells.
By following these protocols and comparing the results of this compound to the well-established positive control MCC950, researchers can robustly validate its inhibitory activity against the NLRP3 inflammasome. This comprehensive approach, encompassing quantitative data analysis and detailed experimental procedures, will provide the necessary evidence for further drug development and scientific investigation.
References
- 1. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boron-Based Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. childrenshospital.org [childrenshospital.org]
- 13. NLRP3 inflammasome activation triggers gasdermin D-independent inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Priming Is Dispensable for NLRP3 Inflammasome Activation in Human Monocytes In Vitro [frontiersin.org]
Comparative Analysis of NLRP3 Inhibitor Specificity: Cross-Reactivity with AIM2 and NLRC4 Inflammasomes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic development for inflammatory diseases, the selective inhibition of the NLRP3 inflammasome is a key strategy. Dysregulation of this crucial multiprotein complex is implicated in a wide array of pathologies, from autoimmune disorders to neurodegenerative diseases. However, the structural similarities among inflammasome sensor proteins necessitate rigorous evaluation of inhibitor cross-reactivity to ensure targeted efficacy and minimize off-target effects. This guide provides a comparative overview of the selectivity of a representative NLRP3 inhibitor, focusing on its potential cross-reactivity with the AIM2 and NLRC4 inflammasomes.
Due to the absence of publicly available data for a compound specifically named "NLRP3-IN-26," this guide will utilize data from a well-characterized, selective NLRP3 inhibitor, YQ128, as a representative example to illustrate the principles and methodologies of assessing inflammasome inhibitor specificity.[1]
Quantitative Comparison of Inhibitor Activity
The following table summarizes the inhibitory potency of the representative NLRP3 inhibitor YQ128 against NLRP3, AIM2, and NLRC4 inflammasomes. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the inflammasome-mediated response, typically the release of Interleukin-1β (IL-1β).
| Inflammasome Target | Representative Inhibitor (YQ128) IC50 (µM) |
| NLRP3 | 0.30 |
| AIM2 | No significant inhibition |
| NLRC4 | No significant inhibition |
Data derived from studies on the selective NLRP3 inhibitor YQ128 in mouse macrophages.[1]
Inflammasome Signaling Pathways
Understanding the distinct activation pathways of NLRP3, AIM2, and NLRC4 is fundamental to appreciating the molecular basis of inhibitor selectivity.
Experimental Protocols
The determination of inhibitor specificity is a critical step in drug development. A generalized workflow for assessing the cross-reactivity of an NLRP3 inhibitor is outlined below.
1. Cell Culture and Priming:
-
Murine bone marrow-derived macrophages (BMDMs) or human monocytic cell lines (e.g., THP-1) are commonly used.
-
For NLRP3 and AIM2 assays, cells are typically primed with lipopolysaccharide (LPS) to upregulate the expression of inflammasome components, including pro-IL-1β.[1][2][3] NLRC4 activation does not always require this priming step.[4]
2. Specific Inflammasome Activation:
-
NLRP3: After priming, cells are treated with a specific NLRP3 activator such as Nigericin or ATP.[1]
-
AIM2: Primed cells are stimulated with cytosolic double-stranded DNA (dsDNA) mimics, such as poly(dA:dT).[1]
-
NLRC4: Cells are treated with bacterial flagellin or specific components of bacterial type III or type IV secretion systems.[4][5]
3. Inhibitor Treatment:
-
The inhibitor of interest (e.g., this compound or a representative compound) is added to the cells at various concentrations, typically before the addition of the specific inflammasome activator.
4. Measurement of Inflammasome Activity:
-
IL-1β ELISA: The concentration of mature IL-1β in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).[6] This is a primary readout for inflammasome activation.
-
Caspase-1 Activity Assay: The activity of cleaved caspase-1 in the cell lysate or supernatant can be measured using specific substrates.
-
ASC Speck Visualization: Formation of the ASC speck, a hallmark of inflammasome activation, can be visualized by microscopy in cells expressing fluorescently tagged ASC.[6]
-
Pyroptosis/Cell Death Assays: Cell viability and membrane integrity can be assessed using assays that measure the release of lactate dehydrogenase (LDH) or by using live-cell imaging with viability dyes.[2][3]
5. Data Analysis:
-
The IC50 values are calculated from the dose-response curves of the inhibitor for each inflammasome activation pathway.
Experimental Workflow Diagram
Logical Relationship of Inhibitor Selectivity
The ideal NLRP3 inhibitor demonstrates potent activity against the NLRP3 inflammasome while exhibiting minimal to no effect on other inflammasomes like AIM2 and NLRC4. This selectivity is crucial for developing targeted therapies with a favorable safety profile.
References
- 1. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive guide to studying inflammasome activation and cell death | Springer Nature Experiments [experiments.springernature.com]
- 3. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NLRC4 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Updating the NLRC4 Inflammasome: from Bacterial Infections to Autoimmunity and Cancer [frontiersin.org]
- 6. Techniques to Study Inflammasome Activation and Inhibition by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Specificity of NLRP3 Inhibition: A Comparative Analysis Against Other Cellular Pathways
A comprehensive guide for researchers, scientists, and drug development professionals on the selectivity of NLRP3 inhibitors, with a focus on MCC950 as a representative agent.
Notice: The specific inhibitor "NLRP3-IN-26" was not identifiable in publicly available scientific literature. Therefore, this guide utilizes the well-characterized and highly selective NLRP3 inhibitor, MCC950, as a representative compound to illustrate the principles and data relevant to assessing the specificity of NLRP3 inhibition.
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the response to a wide array of sterile and infectious stimuli.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a multitude of inflammatory and autoimmune diseases, making it a prime therapeutic target.[1] The development of small molecule inhibitors targeting NLRP3 has surged, with a crucial aspect of their preclinical evaluation being the assessment of their specificity. An ideal NLRP3 inhibitor should potently block the NLRP3 pathway without impinging on other essential cellular signaling cascades, thereby minimizing the risk of off-target effects. This guide provides a comparative overview of the specificity of NLRP3 inhibition, using MCC950 as a case study, and details the experimental approaches used to evaluate selectivity.
NLRP3 Signaling Pathway
The activation of the NLRP3 inflammasome is a two-step process: priming (Signal 1) and activation (Signal 2). The priming signal, often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), leads to the activation of the NF-κB pathway.[3][4] This results in the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β).[4] The activation signal, triggered by a diverse range of stimuli including ATP, crystalline substances, and pore-forming toxins, leads to the assembly of the NLRP3 inflammasome complex.[2] This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1.[5] Proximity-induced auto-activation of caspase-1 follows, which then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms. Activated caspase-1 also cleaves gasdermin D, leading to pore formation in the cell membrane and a form of inflammatory cell death known as pyroptosis.[2]
Caption: A simplified diagram of the two-signal model for NLRP3 inflammasome activation.
Specificity of MCC950: A Comparative Analysis
MCC950 is a potent and selective small-molecule inhibitor of the NLRP3 inflammasome.[6] Its specificity has been evaluated against other inflammasomes and key inflammatory signaling pathways.
Selectivity Against Other Inflammasomes
A critical measure of specificity for an NLRP3 inhibitor is its lack of activity against other inflammasome complexes, such as those formed by NLRC4 and AIM2. These inflammasomes are activated by distinct stimuli and play important roles in host defense.
| Inflammasome | Activating Stimulus | MCC950 Activity | Reference |
| NLRP3 | Nigericin, ATP, MSU crystals | Inhibits | [6] |
| NLRC4 | Salmonella typhimurium | No significant inhibition | [6] |
| AIM2 | Poly(dA:dT) | No significant inhibition | [6] |
Effect on Upstream NF-κB Signaling
The priming of the NLRP3 inflammasome is dependent on NF-κB signaling. A highly specific NLRP3 inhibitor should block the activation step without interfering with the priming step, thus preserving the initial immune response to pathogens.
| Pathway Component | Measurement | MCC950 Effect | Reference |
| NF-κB Activation | IκBα phosphorylation/degradation | No significant effect | [7] |
| Pro-IL-1β Expression | mRNA levels | No significant effect | [7] |
| NLRP3 Expression | mRNA levels | No significant effect | [7] |
| TNF-α Production | Protein levels | No significant effect | [8] |
| IL-6 Production | Protein levels | No significant effect |
Interaction with the MAPK Pathway
The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. Some studies suggest a role for MAPKs in the regulation of NLRP3 inflammasome activation.[9]
| Pathway | Measurement | MCC950 Effect | Reference |
| p38 MAPK | Phosphorylation | Not directly reported | |
| JNK | Phosphorylation | Not directly reported | |
| ERK | Phosphorylation | Not directly reported |
Experimental Protocols
Inflammasome Specificity Assay
This protocol outlines a general method to assess the selectivity of an NLRP3 inhibitor against other inflammasomes.
Caption: A generalized workflow for assessing the specificity of an NLRP3 inhibitor.
Detailed Methodology:
-
Cell Culture: Bone marrow-derived macrophages (BMDMs) from mice or human THP-1 monocytic cells are commonly used.
-
Priming: Cells are primed with an NF-κB activator, typically LPS (e.g., 200 ng/mL to 1 µg/mL) for 3-4 hours to induce the expression of inflammasome components.
-
Inhibitor Treatment: Cells are pre-incubated with the test compound (e.g., MCC950 at various concentrations) or vehicle control for 30-60 minutes.
-
Inflammasome Activation:
-
NLRP3: Stimulate with Nigericin (5-20 µM), ATP (1-5 mM), or monosodium urate (MSU) crystals (150 µg/mL).
-
NLRC4: Infect with Salmonella typhimurium (MOI 1-10).
-
AIM2: Transfect with poly(dA:dT) (1-2 µg/mL).
-
-
Endpoint Analysis:
-
Cytokine Measurement: Supernatants are collected after 1-6 hours of stimulation, and IL-1β levels are quantified by ELISA.
-
Caspase-1 Activation: Cell lysates are prepared, and the levels of cleaved (active) caspase-1 (p20 subunit) are determined by Western blotting.
-
Cell Viability/Pyroptosis: Cell death is assessed by measuring the release of lactate dehydrogenase (LDH) into the supernatant using a commercially available kit.
-
NF-κB Signaling Assay
Methodology:
-
Cell Stimulation: Macrophages are stimulated with LPS (e.g., 1 µg/mL) in the presence or absence of the NLRP3 inhibitor for various time points (e.g., 0, 15, 30, 60 minutes).
-
Western Blot Analysis: Cell lysates are analyzed by Western blotting for the phosphorylation and degradation of IκBα, a key indicator of NF-κB activation.
-
Cytokine Production: Supernatants are collected after a longer incubation period (e.g., 6-24 hours) and analyzed for the secretion of NF-κB-dependent cytokines like TNF-α and IL-6 by ELISA.
-
Gene Expression Analysis: RNA is extracted from cells, and the mRNA levels of IL1B, NLRP3, TNFA, and IL6 are quantified by qRT-PCR to assess the transcriptional activity of NF-κB.
Summary and Conclusion
The specificity of an NLRP3 inhibitor is a paramount consideration for its therapeutic development. A thorough evaluation of its effects on other inflammasomes and key inflammatory signaling pathways like NF-κB and MAPK is essential. The data presented for the representative inhibitor, MCC950, demonstrates a high degree of selectivity for the NLRP3 inflammasome, with minimal impact on NLRC4, AIM2, and the upstream NF-κB priming pathway. This level of specificity is desirable to achieve targeted therapeutic effects while minimizing the potential for adverse events. The experimental protocols provided herein offer a robust framework for researchers to assess the selectivity profile of novel NLRP3 inhibitors. As the field of NLRP3-targeted therapies continues to evolve, a comprehensive understanding of inhibitor specificity will be indispensable for advancing safe and effective treatments for a wide range of inflammatory diseases.
References
- 1. Navigating from cellular phenotypic screen to clinical candidate: selective targeting of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NLRP3 inflammasome and its inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Characterization of the NLRP3 Inflammasome: Inhibitors, Activators, an" by Christine A Juliana [jdc.jefferson.edu]
- 8. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. p38 MAPK Activity Is Required to Prevent Hyperactivation of NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Target Engagement of NLRP3 Inflammasome Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of inhibitors targeting the NLRP3 inflammasome, a key mediator of inflammation. Due to the current lack of publicly available in vivo validation and target engagement data for Nlrp3-IN-26, this document focuses on well-characterized alternatives, MCC950 and CY-09, to provide a framework for comparison.
This guide presents a summary of quantitative data, detailed experimental protocols for key validation assays, and visualizations of the relevant biological pathways and experimental workflows.
Comparative Analysis of NLRP3 Inhibitors
The following table summarizes the available quantitative data for MCC950 and CY-09, two well-studied inhibitors of the NLRP3 inflammasome. This structure can be utilized to incorporate data for this compound as it becomes available.
| Parameter | MCC950 | CY-09 | This compound |
| Target | NLRP3 NACHT domain | NLRP3 NACHT domain (ATP-binding site) | Data not available |
| Mechanism of Action | Blocks ATP hydrolysis, preventing NLRP3 oligomerization and ASC speck formation.[1][2] | Directly binds to the ATP-binding motif of the NACHT domain, inhibiting ATPase activity. | Data not available |
| In Vitro Potency (IC50) | ~8 nM (LPS+Nigericin-induced IL-1β release in BMDMs) | ~5 µM (ATP-induced IL-1β release in LPS-primed BMDMs) | Data not available |
| In Vivo Efficacy Model | Mouse model of Cryopyrin-Associated Periodic Syndromes (CAPS) | Mouse model of Type 2 Diabetes (T2DM) | Data not available |
| In Vivo Efficacy Readout | Reduction in serum IL-1β, IL-18, and inflammatory cell infiltration. | Improved glucose tolerance and reduced inflammation. | Data not available |
| Target Engagement Assay | NanoBRET Target Engagement Assay, Photoaffinity Labeling. | Cellular Thermal Shift Assay (CETSA) | Data not available |
Signaling Pathway and Experimental Workflow Visualizations
To facilitate a deeper understanding of the underlying biology and experimental designs, the following diagrams, generated using Graphviz (DOT language), illustrate the canonical NLRP3 inflammasome activation pathway, a general workflow for in vivo validation of NLRP3 inhibitors, and a typical target engagement experimental design.
Caption: Canonical NLRP3 inflammasome activation pathway.
Caption: General workflow for in vivo validation of NLRP3 inhibitors.
Caption: Workflow for a NanoBRET-based target engagement assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the context of NLRP3 inhibitor validation.
In Vivo Model of NLRP3-Mediated Peritonitis
This protocol describes a common method to induce NLRP3-dependent inflammation in mice and to assess the efficacy of an inhibitor.
1. Animals:
-
C57BL/6 mice (8-12 weeks old).
2. Reagents:
-
Lipopolysaccharide (LPS) from E. coli O111:B4.
-
Adenosine triphosphate (ATP).
-
Test inhibitor (e.g., this compound) and vehicle control.
-
Phosphate-buffered saline (PBS).
-
ELISA kits for mouse IL-1β and IL-18.
3. Procedure:
-
Administer the test inhibitor or vehicle to mice via the appropriate route (e.g., intraperitoneal injection, oral gavage).
-
One hour after inhibitor administration, inject mice intraperitoneally with LPS (20 mg/kg).
-
Three hours after LPS injection, inject mice intraperitoneally with ATP (30 mM in PBS).
-
One hour after ATP injection, euthanize mice and collect peritoneal lavage fluid by injecting and retrieving 5 mL of cold PBS.
-
Centrifuge the lavage fluid to pellet cells.
-
Measure the concentration of IL-1β and IL-18 in the supernatant using ELISA kits according to the manufacturer's instructions.
-
Analyze the cellular infiltrate in the pellet by flow cytometry.
NanoBRET™ Target Engagement Assay for NLRP3
This in-cell assay measures the binding of a test compound to the NLRP3 protein.
1. Materials:
-
HEK293T cells.
-
Plasmid encoding a NanoLuc®-NLRP3 fusion protein.
-
Transfection reagent.
-
NanoBRET™ fluorescent tracer for NLRP3.
-
NanoBRET™ substrate.
-
Test inhibitor (e.g., this compound).
2. Procedure:
-
Transfect HEK293T cells with the NanoLuc®-NLRP3 plasmid.
-
24 hours post-transfection, harvest and resuspend cells in Opti-MEM.
-
Dispense cells into a 96-well plate.
-
Add the test inhibitor at various concentrations to the wells.
-
Add the NanoBRET™ fluorescent tracer to all wells.
-
Incubate at 37°C for 2 hours.
-
Add the NanoBRET™ substrate.
-
Read the plate on a luminometer capable of measuring both donor (460 nm) and acceptor (610 nm) wavelengths.
-
Calculate the BRET ratio and plot against the inhibitor concentration to determine the IC50 value.
As further research on this compound is published, this guide can be updated to provide a direct and comprehensive comparison of its performance against other NLRP3 inhibitors.
References
Comparative Analysis of Nlrp3-IN-26 and Alternative NLRP3 Inflammasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the NLRP3 inflammasome inhibitor, Nlrp3-IN-26, with other notable inhibitors. The information presented herein is intended to assist researchers in making informed decisions for their experimental designs and drug development programs. This document summarizes key dose-response data, details relevant experimental protocols, and provides visual representations of the underlying biological pathways and experimental procedures.
Introduction to NLRP3 Inflammasome Inhibition
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system.[1] Its activation leads to the maturation and secretion of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and can induce a form of inflammatory cell death known as pyroptosis.[1] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases, making it a prime therapeutic target. This guide focuses on this compound, a potent inhibitor of the NLRP3 inflammasome, and compares its activity with other well-characterized inhibitors.
Quantitative Comparison of NLRP3 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and a selection of alternative NLRP3 inhibitors. This data provides a quantitative measure of their potency in inhibiting the NLRP3 inflammasome pathway, typically assessed by the reduction of IL-1β release in cellular assays.
| Inhibitor | IC50 Value | Cell Type | Notes |
| This compound | 0.13 µM[1][2] | Not specified in the immediate context | A potent NLRP3 inhibitor.[1][2] |
| MCC950 (CP-456773) | ~7.5 nM[3] | Mouse Bone Marrow-Derived Macrophages (BMDMs) | A highly potent and selective NLRP3 inhibitor.[3] |
| ~8.1 nM | Human Monocyte-Derived Macrophages (HMDMs) | ||
| CY-09 | 6 µM | Mouse Bone Marrow-Derived Macrophages (BMDMs) | Directly targets the Walker A motif of NLRP3. |
| Isoliquiritigenin (ILG) | 10.1 µM | Not specified in the immediate context | A natural product inhibitor of the NLRP3 inflammasome. |
Signaling Pathway and Inhibitor Intervention
The canonical activation of the NLRP3 inflammasome is a two-step process. The first signal, or "priming," is typically initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) that lead to the upregulation of NLRP3 and pro-IL-1β via the NF-κB pathway. The second signal, triggered by a variety of stimuli including ATP, nigericin, or crystalline substances, leads to the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly facilitates the auto-activation of caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.
Caption: NLRP3 Inflammasome Signaling Pathway and Point of Inhibition.
Experimental Protocols
The dose-response characteristics of NLRP3 inhibitors are typically determined using in vitro cellular assays. Below are generalized protocols for two common methods used to assess NLRP3 inflammasome inhibition.
IL-1β Release Assay (ELISA)
This assay quantifies the amount of mature IL-1β secreted from cells following inflammasome activation and treatment with an inhibitor.
Caption: Workflow for IL-1β Release Assay (ELISA).
Methodology:
-
Cell Culture: Plate immune cells, such as bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes, in a multi-well plate and allow them to adhere.
-
Priming: Treat the cells with a priming agent, typically lipopolysaccharide (LPS), for a few hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Pre-incubate the primed cells with varying concentrations of the NLRP3 inhibitor (e.g., this compound) for a specified period.
-
NLRP3 Activation: Add an NLRP3 activator, such as ATP or nigericin, to the cell culture to induce inflammasome assembly and IL-1β secretion.
-
Sample Collection: After a defined incubation period, collect the cell culture supernatant.
-
ELISA: Quantify the concentration of mature IL-1β in the supernatant using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: Plot the IL-1β concentration against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
ASC Oligomerization Assay
This assay provides a more direct measure of NLRP3 inflammasome assembly by detecting the formation of large oligomeric complexes of the adaptor protein ASC, often referred to as "ASC specks."
Methodology:
-
Cell Treatment: Prime and treat cells with the NLRP3 inhibitor and activator as described in the IL-1β release assay protocol.
-
Cell Lysis: Lyse the cells in a buffer that preserves protein complexes.
-
Cross-linking: Treat the cell lysates with a chemical cross-linker (e.g., disuccinimidyl suberate) to stabilize the ASC oligomers.
-
Western Blotting: Separate the cross-linked proteins by SDS-PAGE and transfer them to a membrane.
-
Immunodetection: Probe the membrane with an antibody specific for ASC to visualize the monomeric and oligomeric forms. A reduction in the high-molecular-weight ASC oligomers in the presence of the inhibitor indicates a blockade of inflammasome assembly.
Conclusion
This compound is a potent inhibitor of the NLRP3 inflammasome with an IC50 value in the sub-micromolar range. When compared to other well-established inhibitors, its potency is notable, though direct comparisons should always consider the specific experimental conditions. The experimental protocols outlined in this guide provide a framework for the in vitro characterization of this compound and other NLRP3 inhibitors. The provided diagrams offer a visual aid for understanding the complex signaling pathway and the experimental workflows involved in its investigation. This information is intended to support the research community in the continued exploration and development of novel therapeutics targeting the NLRP3 inflammasome.
References
Mechanism of Action of NLRP3 Inflammasome and Inhibitors
An objective comparison of NLRP3 inflammasome inhibitors is crucial for researchers in immunology and drug development. This guide provides a detailed comparison of the well-characterized NLRP3 inhibitor, MCC950, with other alternatives, supported by experimental data and protocols for orthogonal assays to confirm its activity.
Note on Nlrp3-IN-26: Publicly available scientific literature and databases do not contain information on a compound specifically named "this compound" at the time of this writing. Therefore, this guide uses the potent and specific NLRP3 inhibitor MCC950 as a representative example to demonstrate a comprehensive comparison and validation workflow.
The NLRP3 inflammasome is a key component of the innate immune system that responds to a wide range of danger signals, leading to the activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[1][2][3][4] The activation of the NLRP3 inflammasome is a two-step process: a priming signal (Signal 1) and an activation signal (Signal 2).[3][5][6]
-
Priming (Signal 1): This step is initiated by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), which activate Toll-like receptors (TLRs). This leads to the upregulation of NLRP3 and pro-IL-1β expression through the NF-κB signaling pathway.[5][6][7]
-
Activation (Signal 2): A variety of stimuli, including ATP, pore-forming toxins, and crystalline substances, trigger this second step.[1][3] This leads to the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly facilitates the auto-cleavage and activation of caspase-1.[1][6]
NLRP3 inhibitors can target different stages of this pathway. MCC950, for example, is a direct inhibitor of NLRP3, preventing its activation and subsequent inflammasome assembly.[8]
NLRP3 Inflammasome Signaling Pathway
Caption: NLRP3 inflammasome activation pathway and point of inhibition.
Comparison of NLRP3 Inflammasome Inhibitors
The following table summarizes the properties of MCC950 and other commonly used NLRP3 inhibitors.
| Inhibitor | Mechanism of Action | Reported IC50 | Reference |
| MCC950 | Directly binds to the NACHT domain of NLRP3, inhibiting its ATPase activity and subsequent ASC oligomerization.[8] | ~8 nM (mouse BMDMs) | [8] |
| CY-09 | Directly binds to the ATP-binding motif of the NACHT domain, inhibiting NLRP3 ATPase activity.[8] | ~5 µM (mouse BMDMs) | [8] |
| Oridonin | Covalently binds to a cysteine residue in the NACHT domain of NLRP3, blocking the interaction between NLRP3 and NEK7.[9] | ~0.75 µM (mouse BMDMs) | [9] |
| MNS | Binds to the LRR and NACHT domains of NLRP3, suppressing its ATPase activity.[6] | ~2 µM (mouse BMDMs) | [6][9] |
Orthogonal Assays to Confirm NLRP3 Inflammasome Inhibition
To robustly validate the activity of an NLRP3 inhibitor, a series of orthogonal assays should be employed. These assays measure different downstream events of NLRP3 activation.
Experimental Workflow
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NLRP3 inflammasome: Mechanism of action, role in disease and therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 7. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to NLRP3 Inflammasome Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of prominent NLRP3 inflammasome inhibitors. Due to a lack of publicly available data for NLRP3-IN-26, this document will focus on a detailed comparison of other well-characterized inhibitors: MCC950, CY-09, and Oridonin, supported by experimental data and detailed protocols.
Introduction to NLRP3 Inflammasome Inhibition
The NLRP3 inflammasome is a crucial component of the innate immune system that, upon activation by a wide array of stimuli, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of programmed cell death known as pyroptosis.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune diseases, making it a prime target for therapeutic intervention.[3][4] A growing number of small molecule inhibitors have been developed to target different components of the NLRP3 inflammasome pathway, offering potential new avenues for treating these conditions.
The NLRP3 Inflammasome Activation Pathway
The activation of the NLRP3 inflammasome is a two-step process. The first step, known as priming, is typically initiated by microbial components or endogenous cytokines that lead to the upregulation of NLRP3 and pro-IL-1β expression through the NF-κB signaling pathway.[5] The second step involves the activation of the NLRP3 protein by a diverse range of stimuli, including ATP, crystalline substances, and pore-forming toxins. This leads to the assembly of the inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This complex facilitates the auto-cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.
Comparative Analysis of NLRP3 Inhibitors
While information on this compound is unavailable, a comparison of other key inhibitors reveals diverse mechanisms of action and potencies.
| Inhibitor | Target | Mechanism of Action | Reported IC50 | Selectivity |
| MCC950 | NLRP3 (NACHT domain) | Blocks NLRP3 ATPase activity, preventing conformational change and oligomerization.[5][6][7][8] | ~7.5 nM (mouse BMDMs), ~8.1 nM (human MDMs)[8] | Specific for NLRP3; no significant inhibition of AIM2, NLRC4, or NLRP1 inflammasomes.[6] |
| CY-09 | NLRP3 (NACHT domain) | Directly binds to the ATP-binding motif of the NACHT domain, inhibiting NLRP3 ATPase activity and subsequent inflammasome assembly.[6][9][10] | Comparable activity to MCC950 in some assays.[9] | Specific for NLRP3; does not affect NLRC4, NLRP1, NOD2, or RIG-I ATPase activity.[10] |
| Oridonin | NLRP3 (NACHT domain) | Covalently binds to Cys279 in the NACHT domain, which blocks the interaction between NLRP3 and NEK7, a protein required for inflammasome activation.[6] | Varies depending on the cell type and stimulus. | Selective for the NLRP3 inflammasome. |
Experimental Protocols for Inhibitor Evaluation
To assess the efficacy and mechanism of action of NLRP3 inflammasome inhibitors, several key in vitro and in vivo assays are employed.
In Vitro Assays
A common workflow for in vitro testing of NLRP3 inhibitors involves priming cells, treating with the inhibitor, and then stimulating with an NLRP3 activator.
1. IL-1β Release Assay (ELISA)
This assay quantifies the amount of mature IL-1β secreted into the cell culture supernatant, a direct downstream product of NLRP3 inflammasome activation.
-
Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to detect and quantify IL-1β. A capture antibody specific for IL-1β is coated onto a 96-well plate. The cell culture supernatant is added, and any IL-1β present binds to the antibody. A biotinylated detection antibody is then added, followed by a streptavidin-enzyme conjugate. A substrate is added that is converted by the enzyme to produce a colored product, the intensity of which is proportional to the amount of IL-1β and is measured using a microplate reader.[11][12]
-
Protocol Outline:
-
Coat a 96-well plate with anti-human IL-1β capture antibody overnight at 4°C.
-
Wash the plate and block with an appropriate blocking buffer for 1 hour at room temperature.
-
Add cell culture supernatants and IL-1β standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add a biotinylated anti-human IL-1β detection antibody for 1 hour at room temperature.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature.
-
Wash the plate and add a TMB substrate solution. Incubate in the dark until a color develops.
-
Stop the reaction with a stop solution and read the absorbance at 450 nm.[13][14]
-
2. ASC Oligomerization Assay
This assay visualizes the formation of large ASC specks or oligomers, a key step in inflammasome assembly.
-
Principle: Upon NLRP3 activation, the adaptor protein ASC polymerizes into a large protein scaffold. This can be detected by cross-linking the oligomers and analyzing them by Western blot, or by visualizing the formation of a single large "speck" in each cell using fluorescence microscopy.[15]
-
Protocol Outline (Western Blot):
-
After cell stimulation, lyse the cells in a buffer containing a mild detergent.
-
Centrifuge the lysate to pellet the insoluble fraction containing ASC oligomers.
-
Resuspend the pellet and cross-link the proteins using a cross-linking agent like DSS (disuccinimidyl suberate).
-
Denature the cross-linked proteins in sample buffer and resolve them by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with an anti-ASC antibody to visualize the monomeric and oligomeric forms of ASC.[16][17][18][19]
-
In Vivo Models
To evaluate the therapeutic potential of NLRP3 inhibitors in a physiological context, various animal models of NLRP3-driven diseases are utilized.
-
Peritonitis Model: Intraperitoneal injection of an NLRP3 agonist, such as monosodium urate (MSU) crystals, induces an acute inflammatory response characterized by the influx of neutrophils and the production of IL-1β in the peritoneal cavity.[9] Inhibitors can be administered prior to the MSU challenge to assess their ability to suppress this inflammation.
-
Cryopyrin-Associated Periodic Syndromes (CAPS) Model: Mouse models with gain-of-function mutations in the Nlrp3 gene recapitulate the systemic inflammation seen in human CAPS patients.[20] These models are valuable for testing the long-term efficacy and safety of NLRP3 inhibitors.
-
Other Disease Models: NLRP3 inhibitors have been tested in a wide range of other disease models, including those for type 2 diabetes, atherosclerosis, Alzheimer's disease, and multiple sclerosis, where NLRP3-mediated inflammation is thought to play a pathogenic role.[20][21]
Conclusion
While the specific characteristics of this compound remain to be elucidated in the public domain, the field of NLRP3 inflammasome inhibition is rapidly advancing with several potent and selective compounds under investigation. MCC950, CY-09, and Oridonin represent a class of inhibitors with distinct mechanisms of action that are valuable tools for studying the role of the NLRP3 inflammasome in health and disease. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of novel NLRP3 inhibitors as they emerge. The continued development of specific and safe NLRP3 inhibitors holds significant promise for the treatment of a wide range of inflammatory disorders.[7][22][23]
References
- 1. The NLRP3 inflammasome: Mechanism of action, role in disease and therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.box [2024.sci-hub.box]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening NLRP3 drug candidates in clinical development: lessons from existing and emerging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. affigen.com [affigen.com]
- 13. raybiotech.com [raybiotech.com]
- 14. mpbio.com [mpbio.com]
- 15. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. ASC oligomerization assay [bio-protocol.org]
- 18. ASC oligomerization assay [bio-protocol.org]
- 19. Detection of ASC Oligomerization by Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | Screening NLRP3 drug candidates in clinical development: lessons from existing and emerging technologies [frontiersin.org]
- 23. Discovery of potent and selective inhibitors of human NLRP3 with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Nlrp3-IN-26: A Comparative Guide to NLRP3 Inflammasome Tool Compounds
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. Consequently, the development of potent and selective NLRP3 inhibitors is a significant area of research. This guide provides a comparative analysis of Nlrp3-IN-26 against two other widely used tool compounds, MCC950 and CY-09, to aid researchers in selecting the appropriate inhibitor for their studies.
Quantitative Comparison of NLRP3 Inhibitors
The following table summarizes the key quantitative data for this compound, MCC950, and CY-09, offering a side-by-side comparison of their potency and mechanism of action.
| Feature | This compound | MCC950 | CY-09 |
| IC50 | 0.13 µM[1][2] | 7.5 nM (BMDMs), 8.1 nM (HMDMs) | ~6 µM (BMDMs) |
| Mechanism of Action | Direct NLRP3 inhibitor[1][2] | Directly targets the NLRP3 NACHT domain, interfering with the Walker B motif to prevent conformational change and oligomerization.[3][4] | Directly binds to the ATP-binding motif (Walker A) of the NLRP3 NACHT domain, inhibiting its ATPase activity and subsequent inflammasome assembly.[5] |
| Selectivity | Selective for NLRP3 inflammasome | Specific for NLRP3; does not affect AIM2, NLRC4, or NLRP1 inflammasomes.[4] | Specific for NLRP3; does not affect NLRP1, NLRC4, RIG-I, or NOD2.[5] |
| In Vivo Efficacy | Demonstrated efficacy in a DSS-induced colitis model.[1][2] | Attenuates severity of experimental autoimmune encephalomyelitis (EAE) and rescues neonatal lethality in a mouse model of CAPS.[4] | Shows therapeutic effects in mouse models of cryopyrin-associated autoinflammatory syndrome (CAPS) and type 2 diabetes.[5] |
Experimental Protocols
To ensure robust and reproducible results when comparing NLRP3 inhibitors, standardized experimental protocols are essential. Below is a detailed methodology for a common in vitro assay to assess NLRP3 inflammasome inhibition.
In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol describes the assessment of NLRP3 inhibitors in bone marrow-derived macrophages (BMDMs).
1. Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs)
-
Isolate bone marrow cells from the femurs and tibias of mice.
-
Culture the cells in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20 ng/mL macrophage colony-stimulating factor (M-CSF) for 5-7 days to differentiate them into macrophages.
2. NLRP3 Inflammasome Priming and Activation
-
Seed the differentiated BMDMs in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Prime the cells with 1 µg/mL lipopolysaccharide (LPS) for 4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
Pre-incubate the primed cells with various concentrations of the NLRP3 inhibitors (this compound, MCC950, CY-09) or vehicle control (DMSO) for 30-60 minutes.
-
Activate the NLRP3 inflammasome by adding 5 µM Nigericin or 5 mM ATP for 1 hour.
3. Measurement of IL-1β Secretion
-
Collect the cell culture supernatants.
-
Quantify the concentration of secreted IL-1β using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
4. Data Analysis
-
Calculate the percentage of IL-1β inhibition for each inhibitor concentration compared to the vehicle-treated control.
-
Determine the IC50 value for each compound by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Landscape of NLRP3 Inhibition
To better understand the context of this research, the following diagrams illustrate the NLRP3 inflammasome signaling pathway and a typical experimental workflow for benchmarking inhibitors.
Caption: NLRP3 Inflammasome Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Screening NLRP3 drug candidates in clinical development: lessons from existing and emerging technologies [frontiersin.org]
- 4. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of NLRP3 Inflammasome Inhibitors in Diverse Cell Types: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the NLRP3 inhibitor NLRP3-IN-26 and its alternatives. This document summarizes quantitative efficacy data, details key experimental protocols, and visualizes critical biological pathways and workflows to support informed decisions in NLRP3-targeted research and development.
Disclaimer: The specific compound "this compound" is not widely referenced in peer-reviewed literature. Based on available information, this guide assumes "this compound" refers to the novel NLRP3 inhibitor BAL-0028 (also potentially known as BGE-102), developed by BioAge Labs. Data for this compound is presented alongside well-characterized, publicly documented NLRP3 inhibitors for comparative analysis.
Comparative Efficacy of NLRP3 Inhibitors
The inhibitory potency of this compound (BAL-0028) and its alternatives varies across different cell types and species. The following table summarizes the half-maximal inhibitory concentrations (IC50) for these compounds in key cellular models of NLRP3 inflammasome activation.
| Inhibitor | Cell Type | Species | IC50 | Reference |
| This compound (BAL-0028) | THP-1 macrophages | Human | 57.5 nM | [1][2] |
| Primary Monocytes | Human | Potent (nanomolar range) | [1] | |
| iPSC-derived Microglia | Human | Potent (nanomolar range) | [1] | |
| J774A.1 macrophages | Murine | >6 µM (poor activity) | [1] | |
| MCC950 | Bone Marrow-Derived Macrophages (BMDM) | Murine | ~7.5 nM | [3] |
| Human Monocyte-Derived Macrophages (HMDM) | Human | ~8.1 nM | [3] | |
| THP-1 macrophages | Human | 3 nM (ASC speck formation) | [4] | |
| Peripheral Blood Mononuclear Cells (PBMC) | Human | ~41.3 nM - 70.4 nM | [5] | |
| Glyburide | Bone Marrow-Derived Macrophages (BMDM) | Murine | Micromolar concentrations | [3][6][7] |
| Oridonin | Not specified | Not specified | IC50 of a potent derivative is 77.2 nM | [8] |
Experimental Protocols
Reproducible and rigorous experimental design is paramount in the evaluation of NLRP3 inhibitors. Below are detailed methodologies for key assays cited in this guide.
IL-1β Release Assay (ELISA)
This assay quantifies the secretion of the mature, pro-inflammatory cytokine IL-1β, a primary downstream effector of NLRP3 inflammasome activation.
Cell Culture and Treatment:
-
Seed bone marrow-derived macrophages (BMDMs) or THP-1 cells in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere.[9]
-
Prime the cells with Lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.[10]
-
Pre-incubate the primed cells with various concentrations of the NLRP3 inhibitor (e.g., this compound, MCC950) or vehicle control for 30-60 minutes.
-
Induce NLRP3 inflammasome activation by adding a stimulus such as ATP (5 mM) for 30-60 minutes or Nigericin (5-20 µM) for 1-2 hours.[9]
-
Collect the cell culture supernatants for analysis.
ELISA Protocol:
-
Coat a 96-well ELISA plate with a capture antibody specific for IL-1β overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and a standard curve of recombinant IL-1β to the plate and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for IL-1β.
-
Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP) conjugate.
-
After a final wash, add a TMB substrate solution to develop the colorimetric reaction.[11][12]
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.[11][13]
-
Calculate the concentration of IL-1β in the samples by interpolating from the standard curve.
Pyroptosis Assessment (LDH Assay)
Pyroptosis is a form of pro-inflammatory cell death mediated by caspase-1. The release of the cytosolic enzyme lactate dehydrogenase (LDH) into the cell culture supernatant is a reliable indicator of pyroptosis.
Protocol:
-
Following the cell treatment protocol described above for the IL-1β release assay, collect the cell culture supernatants.
-
In a separate 96-well plate, add a defined volume of supernatant from each well.
-
Prepare a positive control by lysing untreated cells to determine the maximum LDH release.
-
Add the LDH assay reagent, which contains a substrate and a tetrazolium salt, to each well.
-
Incubate the plate at room temperature, protected from light, for the time specified by the manufacturer.
-
The LDH in the supernatant will catalyze the conversion of the substrate, leading to the reduction of the tetrazolium salt into a colored formazan product.
-
Measure the absorbance of the formazan product at the appropriate wavelength (typically 490 nm).[14]
-
Calculate the percentage of cytotoxicity (pyroptosis) relative to the maximum LDH release control.[14]
ASC Oligomerization Assay (Western Blot)
A key step in inflammasome activation is the oligomerization of the adaptor protein ASC into a large protein complex known as the "ASC speck". This can be visualized by Western blotting after chemical cross-linking.
Protocol:
-
Culture and treat cells as described for the IL-1β release assay.
-
After stimulation, pellet the cells and lyse them in a buffer containing a chemical cross-linker such as disuccinimidyl suberate (DSS).[15]
-
The cross-linker will covalently link adjacent ASC monomers within the oligomerized speck.
-
Separate the protein lysates by SDS-PAGE on a gradient gel to resolve the high molecular weight ASC oligomers from the monomers.[15]
-
Transfer the separated proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for ASC.
-
Incubate with an HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.[15][16] The presence of high molecular weight bands corresponding to ASC dimers, trimers, and larger oligomers indicates inflammasome activation.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams were generated using the Graphviz DOT language.
Caption: Canonical NLRP3 inflammasome activation pathway.
Caption: Comparative experimental workflow for NLRP3 inhibitors.
References
- 1. Discovery of potent and selective inhibitors of human NLRP3 with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a characterised tool kit for the interrogation of NLRP3 inflammasome-dependent responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 6. Glyburide inhibits the Cryopyrin/Nalp3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. Hit-to-Lead Optimization of the Natural Product Oridonin as Novel NLRP3 Inflammasome Inhibitors with Potent Anti-Inflammation Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 10. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. shop-neotest.ru [shop-neotest.ru]
- 12. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Pyroptosis Induction and Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Detection of ASC Oligomerization by Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Detection of ASC Oligomerization by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of NLRP3 Inflammasome Inhibitors in Human versus Mouse Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, responsible for orchestrating inflammatory responses to a wide array of stimuli, including pathogen-associated and damage-associated molecular patterns (PAMPs and DAMPs). Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a prime therapeutic target. The development of small molecule inhibitors for NLRP3 is a highly active area of research.
A critical aspect of preclinical drug development is the validation of a compound's efficacy and potency across different species, primarily in mouse models and human cells, to ensure translatability to the clinic. This guide provides a comparative overview of the validation of NLRP3 inhibitors in human and mouse cellular systems.
A search for the compound "Nlrp3-IN-26" did not yield any publicly available data. Therefore, this guide will focus on the well-characterized and widely used NLRP3 inhibitor, MCC950 , as a primary example of a cross-species active compound. Additionally, we will present data for BAL-0028 , a human-specific NLRP3 inhibitor, to highlight the critical importance of evaluating species-specific activity.
The NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a two-step process. The first signal, or "priming," is typically initiated by PAMPs like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), leading to the upregulation of NLRP3 and pro-IL-1β via the NF-κB pathway. The second signal, provided by a variety of stimuli such as ATP, nigericin, or crystalline substances, triggers the assembly of the inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1. Proximity-induced auto-activation of pro-caspase-1 leads to the formation of active caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.
Comparative Efficacy of NLRP3 Inhibitors
The potency of an NLRP3 inhibitor is typically determined by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%. Below is a comparison of the IC50 values for MCC950 and the human-specific inhibitor BAL-0028 in human and mouse cells.
Data Presentation
Table 1: Comparative Potency (IC50) of MCC950
| Cell Type | Species | IC50 (IL-1β Release) | Reference |
| Bone Marrow-Derived Macrophages (BMDMs) | Mouse | ~7.5 nM | [1] |
| THP-1 Derived Macrophages | Human | ~200 nM | [2] |
Note: IC50 values can vary depending on the specific experimental conditions, such as the type and concentration of the stimulus used.
Table 2: Comparative Potency (IC50) of the Human-Specific Inhibitor BAL-0028
| Cell Type | Species | IC50 (IL-1β Release) | Reference |
| Wild-Type 129S6 iBMDM | Mouse | No significant inhibition | [3] |
| 129S6 iBMDM expressing human NLRP3 | Humanized Mouse | 14.7 nM | [3][4] |
| Human Monocyte-Derived Macrophages (HMDM) | Human | Nanomolar range | [3] |
The data clearly illustrates that while MCC950 is a potent inhibitor of both human and mouse NLRP3, there can be variations in its potency between species. In contrast, BAL-0028 demonstrates a striking species specificity, potently inhibiting human NLRP3 while having little effect on its mouse counterpart.[3][4] This underscores the necessity of validating potential therapeutic candidates in cellular systems from both species.
Experimental Protocols for Inhibitor Validation
A standardized workflow is crucial for the consistent and reliable validation of NLRP3 inhibitors. This typically involves priming the cells, stimulating inflammasome activation in the presence of the inhibitor, and then measuring the downstream consequences.
Detailed Methodologies
1. Cell Culture and Inflammasome Activation
-
Human Cells (THP-1 Monocytes):
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Differentiate monocytes into macrophages by treating with Phorbol 12-myristate 13-acetate (PMA) (e.g., 100 ng/mL) for 48-72 hours.
-
Prime the differentiated macrophages with LPS (e.g., 1 µg/mL) for 4 hours.
-
Remove the LPS-containing medium and replace it with serum-free Opti-MEM.
-
Pre-incubate the cells with the desired concentrations of the NLRP3 inhibitor or vehicle control for 30-60 minutes.
-
Activate the NLRP3 inflammasome with a stimulus such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) for 1-2 hours.
-
-
Mouse Cells (Bone Marrow-Derived Macrophages - BMDMs):
-
Harvest bone marrow from the femurs and tibias of mice.
-
Differentiate the bone marrow cells into macrophages by culturing for 7 days in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and M-CSF (e.g., 20 ng/mL).
-
Plate the differentiated BMDMs and allow them to adhere overnight.
-
Prime the cells with LPS (e.g., 500 ng/mL) for 4 hours.
-
Pre-incubate with the NLRP3 inhibitor or vehicle control for 30-60 minutes.
-
Stimulate with an NLRP3 activator like ATP or Nigericin for 1 hour.
-
2. Interleukin-1β (IL-1β) Measurement (ELISA)
-
Following inflammasome activation, centrifuge the cell culture plates to pellet any detached cells.
-
Carefully collect the cell culture supernatants.
-
Quantify the concentration of mature IL-1β in the supernatants using a commercially available ELISA kit (human or mouse specific) according to the manufacturer's instructions.
-
Plot the IL-1β concentration against the inhibitor concentration to determine the IC50 value.
3. ASC Speck Visualization (Immunofluorescence)
-
Culture and treat cells on glass coverslips as described above.
-
After stimulation, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against ASC.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).
-
Visualize the cells using a fluorescence microscope. The formation of a single, large, perinuclear dot of ASC in each activated cell is quantified as an "ASC speck." A potent inhibitor will significantly reduce the percentage of cells with ASC specks.
4. Caspase-1 Activity Assay
-
After treatment, lyse the cells to release their contents.
-
Incubate the cell lysates with a specific fluorogenic caspase-1 substrate (e.g., FAM-YVAD-FMK).
-
Measure the fluorescence over time using a plate reader. The rate of increase in fluorescence is proportional to the caspase-1 activity.
-
Alternatively, active caspase-1 (the p20 subunit) can be detected in cell lysates or supernatants by Western blot.
5. Cytotoxicity Assay (LDH Release)
-
To ensure that the inhibitor is not simply causing cell death, a cytotoxicity assay should be performed.
-
Collect the cell culture supernatants at the end of the experiment.
-
Measure the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released upon cell lysis, using a commercially available colorimetric assay kit.
-
A specific NLRP3 inhibitor should reduce LDH release (a marker of pyroptosis) in response to inflammasome activation, but should not be cytotoxic on its own.
Conclusion
The validation of NLRP3 inhibitors requires a multi-faceted approach employing a variety of cellular assays. While MCC950 has demonstrated efficacy in both human and mouse cells, the significant differences in potency highlight the subtle but important distinctions between the two species' inflammasome systems. Furthermore, the existence of human-specific inhibitors like BAL-0028 provides a stark reminder that data from murine models may not always be directly translatable to human systems.[3][5] Therefore, a comprehensive validation strategy must include rigorous testing in both human and mouse cells to accurately predict the therapeutic potential of novel NLRP3 inflammasome inhibitors. This dual-species approach is essential for guiding the selection and development of candidates with a higher probability of success in clinical trials.
References
- 1. MCC950, a specific small molecule inhibitor of NLRP3 inflammasome attenuates colonic inflammation in spontaneous colitis mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of potent and selective inhibitors of human NLRP3 with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
The Criticality of Kinase Selectivity in the Development of NLRP3 Inflammasome Inhibitors
A Comparative Guide to Understanding Off-Target Effects
In the quest for novel therapeutics targeting inflammatory diseases, the NLRP3 inflammasome has emerged as a pivotal target. Potent and selective inhibitors of NLRP3 are of significant interest to researchers in both academic and industrial settings. While the on-target potency of these inhibitors is a primary focus, understanding their selectivity, particularly against the human kinome, is paramount for predicting potential off-target effects and ensuring a favorable safety profile. This guide provides a comparative overview of kinase selectivity profiling for NLRP3 inhibitors, using the well-characterized inhibitor MCC950 as a case study, and details the experimental protocols involved.
The Importance of Kinase Selectivity Profiling
Protein kinases play crucial roles in a vast array of cellular signaling pathways. Unintended inhibition of these kinases by a therapeutic agent can lead to a range of adverse effects. Therefore, early-stage characterization of a compound's kinase selectivity is a critical step in the drug discovery and development process. By screening a new chemical entity against a broad panel of kinases, researchers can identify potential off-target liabilities and guide medicinal chemistry efforts to optimize selectivity.
Nlrp3-IN-26 and the Quest for Selectivity
While specific kinase selectivity panel data for the research compound this compound is not publicly available, the principles of selectivity profiling remain universally applicable. For any NLRP3 inhibitor, a comprehensive assessment against a kinase panel is essential to de-risk its progression towards clinical development.
Comparative Kinase Selectivity Profile of an Exemplary NLRP3 Inhibitor
To illustrate the nature of data generated in such a study, the following table presents a hypothetical, yet representative, kinase selectivity profile for a highly selective NLRP3 inhibitor, such as MCC950. The data is presented as the percent inhibition at a single high concentration (e.g., 10 µM) to identify potential kinases of concern, which would then be followed up with IC50 determination for any significant hits.
| Kinase Target | Family | Percent Inhibition at 10 µM |
| NLRP3 (Target) | Inflammasome | >95% |
| ABL1 | Tyrosine Kinase | <5% |
| AKT1 | Serine/Threonine Kinase | <5% |
| AURKA | Serine/Threonine Kinase | <10% |
| CDK2 | Serine/Threonine Kinase | <5% |
| EGFR | Tyrosine Kinase | <5% |
| JAK2 | Tyrosine Kinase | <10% |
| MAPK1 (ERK2) | Serine/Threonine Kinase | <5% |
| NEK7 | Serine/Threonine Kinase | <15% |
| PI3Kα | Lipid Kinase | <5% |
| SRC | Tyrosine Kinase | <5% |
| VEGFR2 | Tyrosine Kinase | <5% |
| Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound. |
A profile like the one depicted above, with minimal off-target inhibition, would provide strong evidence for the selectivity of the compound and support its further development.
Experimental Protocols
The following section outlines a typical experimental protocol for determining the kinase selectivity of a compound.
Biochemical Kinase Assay (General Protocol)
Kinase selectivity is typically assessed using in vitro biochemical assays. A common method is a radiometric assay that measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide or protein by the kinase.[1]
Materials:
-
Kinase of interest
-
Specific substrate peptide or protein
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35)
-
Test compound (e.g., this compound)
-
Control inhibitor
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
A kinase reaction mixture is prepared containing the kinase, its specific substrate, and the kinase reaction buffer.
-
The test compound, dissolved in DMSO, is added to the reaction mixture at various concentrations. A DMSO-only control is also included.
-
The kinase reaction is initiated by the addition of [γ-³³P]ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped by the addition of a solution such as phosphoric acid.
-
The reaction mixture is transferred to a phosphocellulose filter plate, which captures the phosphorylated substrate.
-
The plate is washed multiple times to remove unincorporated [γ-³³P]ATP.
-
Scintillation fluid is added to the wells, and the amount of incorporated radioactivity is measured using a scintillation counter.
-
The percent inhibition is calculated by comparing the radioactivity in the wells containing the test compound to the control wells.
-
For significant hits, IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Alternative non-radiometric methods, such as those based on fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence (e.g., ADP-Glo™), are also widely used.[2][3]
NLRP3 Inflammasome Signaling Pathway
Understanding the pathway in which the target operates is crucial for interpreting the biological consequences of its inhibition. The NLRP3 inflammasome is a multi-protein complex that plays a key role in the innate immune response.[4] Its activation is a two-step process involving priming and activation.
Caption: The NLRP3 inflammasome activation pathway involves a two-signal process.
Conclusion
The development of selective NLRP3 inhibitors holds great promise for the treatment of a wide range of inflammatory diseases. A thorough evaluation of the kinase selectivity profile of any new inhibitor, such as this compound, is an indispensable component of its preclinical characterization. By employing systematic screening against a diverse panel of kinases, researchers can gain crucial insights into the compound's off-target interaction landscape, ultimately paving the way for the development of safer and more effective therapies.
References
Safety Operating Guide
Personal protective equipment for handling Nlrp3-IN-26
Essential Safety and Handling Guide for Nlrp3-IN-26
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling and disposal of this potent research compound.
Personal Protective Equipment (PPE)
Given the nature of this compound as a potent, small molecule inhibitor, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE for various stages of handling.
| Operation | Required Personal Protective Equipment |
| Receiving and Unpacking | - Nitrile gloves- Safety glasses with side shields- Laboratory coat |
| Weighing and Aliquoting (Dry Powder) | - Double nitrile gloves- Chemical splash goggles worn over safety glasses- Face shield- Respiratory protection (e.g., N95 or higher-rated respirator)- Disposable laboratory coat or gown- Full-length pants and closed-toe shoes |
| Solution Preparation and Handling | - Nitrile gloves- Chemical splash goggles- Laboratory coat- Full-length pants and closed-toe shoes |
| Waste Disposal | - Nitrile gloves- Safety glasses with side shields- Laboratory coat |
Operational Plan: From Receipt to Disposal
This section outlines the standard operating procedure for handling this compound in a laboratory setting.
Receiving and Inspection
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
If the package is compromised, do not open it. Isolate the package in a fume hood and contact your institution's Environmental Health and Safety (EHS) office.
-
If the package is intact, verify that the contents match the order information.
Storage
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Keep the container tightly sealed.
-
Follow the manufacturer's specific storage temperature recommendations.
Weighing and Aliquoting
-
Crucial: All handling of the powdered form of this compound must be conducted within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Wear the appropriate PPE as detailed in the table above, including double gloves, a respirator, and a face shield.
-
Use dedicated spatulas and weighing boats.
-
Aliquot the desired amount into a pre-labeled, sealed container.
-
Clean all surfaces and equipment thoroughly after use.
Solution Preparation
-
Prepare solutions in a chemical fume hood.
-
Add the solvent to the weighed this compound slowly to avoid splashing.
-
Ensure the container is securely capped before mixing.
Experimental Use
-
Handle all solutions containing this compound with the appropriate PPE.
-
Avoid generating aerosols.
-
Work in a well-ventilated area.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste:
-
Liquid Waste:
-
Empty Containers:
-
Spill Management:
-
In the event of a spill, evacuate the area and prevent others from entering.
-
If the spill is small and you are trained to handle it:
-
Wear appropriate PPE, including respiratory protection.
-
Cover the spill with an absorbent material.
-
Carefully collect the absorbed material and any contaminated debris into a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
-
For large spills, or if you are not equipped or trained to handle the spill, contact your institution's EHS office immediately.
-
Visualizing the Workflow and Biological Pathway
To further clarify the procedures and the biological context of this compound, the following diagrams are provided.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
Caption: Simplified NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. vumc.org [vumc.org]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
